molecular formula C23H44O4 B1584220 Diethyl hexadecylmalonate CAS No. 41433-81-2

Diethyl hexadecylmalonate

Cat. No.: B1584220
CAS No.: 41433-81-2
M. Wt: 384.6 g/mol
InChI Key: LPEPQDSUFATBAM-UHFFFAOYSA-N
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Description

Diethyl hexadecylmalonate is a useful research compound. Its molecular formula is C23H44O4 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl hexadecylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl hexadecylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl hexadecylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-hexadecylpropanedioate
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InChI

InChI=1S/C23H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-5-2)23(25)27-6-3/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPQDSUFATBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20194354
Record name Diethyl cetylmalonate
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Molecular Weight

384.6 g/mol
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CAS No.

41433-81-2
Record name 1,3-Diethyl 2-hexadecylpropanedioate
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Record name 41433-81-2
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Record name Diethyl hexadecylmalonate
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Foundational & Exploratory

A Technical Guide to Diethyl Hexadecylmalonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis and properties of diethyl hexadecylmalonate for researchers, scientists, and drug development professionals.

Introduction

Diethyl hexadecylmalonate is a diester derivative of malonic acid, characterized by a sixteen-carbon alkyl chain attached to the α-carbon. As a member of the malonate family, it serves as a crucial C3 synthon in organic synthesis. Its significant lipophilicity, imparted by the long hexadecyl chain, makes it a valuable building block for constructing complex molecules with tailored properties, particularly in fields where lipid solubility is a key design parameter, such as in drug delivery systems and materials science. This guide provides a comprehensive overview of the synthesis, purification, characterization, and physicochemical properties of diethyl hexadecylmalonate, grounded in the principles of malonic ester synthesis.

Part 1: Synthesis of Diethyl Hexadecylmalonate

The synthesis of diethyl hexadecylmalonate is a classic application of the malonic ester synthesis, a robust method for preparing substituted carboxylic acids and other functionalized molecules. The core of the synthesis involves the alkylation of a diethyl malonate enolate with a suitable hexadecyl electrophile.

Principle and Mechanism

The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate ion.

  • Nucleophilic Alkylation: The generated enolate acts as a potent nucleophile and attacks an electrophilic hexadecyl source, typically a 1-haloalkane like 1-bromohexadecane. This occurs through a bimolecular nucleophilic substitution (SN2) mechanism, forming a new carbon-carbon bond and yielding the desired diethyl hexadecylmalonate.

The overall reaction is as follows:

CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻ + EtOH Na⁺[CH(COOEt)₂]⁻ + CH₃(CH₂)₁₄CH₂Br → CH₃(CH₂)₁₅CH(COOEt)₂ + NaBr

Experimental Protocol

This protocol describes a representative procedure for the synthesis of diethyl hexadecylmalonate on a laboratory scale.

Materials and Reagents:

  • Diethyl malonate (C₇H₁₂O₄)

  • 1-Bromohexadecane (C₁₆H₃₃Br)

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in ethanol), add diethyl malonate dropwise at room temperature with vigorous stirring. The addition is often mildly exothermic. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium diethyl malonate enolate.

  • Alkylation Reaction: Add 1-bromohexadecane to the enolate solution, either neat or dissolved in a small amount of absolute ethanol. Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. A precipitate of sodium bromide (NaBr) will form as the reaction proceeds.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add distilled water to dissolve the NaBr salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash them sequentially with water, saturated aqueous NH₄Cl solution, and finally with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. It must be purified to remove unreacted starting materials and byproducts. The most common method for a high-boiling point ester like this is vacuum distillation . Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed, typically using a hexane/ethyl acetate solvent system as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt + EtOH EtOH Absolute Ethanol EtOH->NaOEt Enolate Enolate Formation NaOEt->Enolate Malonate Diethyl Malonate Malonate->Enolate Alkylation Alkylation (Reflux) Enolate->Alkylation Bromo 1-Bromohexadecane Bromo->Alkylation Crude Crude Product Mixture Alkylation->Crude Workup Aqueous Workup (H2O, Et2O, Brine) Crude->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Final Pure Diethyl Hexadecylmalonate Purification->Final

Caption: Workflow for the synthesis and purification of diethyl hexadecylmalonate.

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized diethyl hexadecylmalonate.

Physicochemical Properties

The properties of diethyl hexadecylmalonate are dominated by its long alkyl chain and the ester functional groups.

PropertyValue (Estimated/Typical)
Molecular Formula C₂₃H₄₄O₄
Molecular Weight 384.60 g/mol
Appearance Colorless to pale yellow oil
Boiling Point >200 °C at reduced pressure (e.g., ~205-210 °C at 1-2 mmHg)
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, hexane, chloroform)
Density ~0.90 - 0.95 g/cm³ at 25 °C
Refractive Index (n²⁰/D) ~1.44 - 1.45

Note: Exact values can vary based on purity. Boiling point is highly pressure-dependent.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~4.2 ppm (quartet, 4H): Methylene protons (-O-CH₂ -CH₃) of the two ethyl ester groups.

    • δ ~3.3 ppm (triplet, 1H): The methine proton on the α-carbon (-CH (COOEt)₂).

    • δ ~1.9 ppm (multiplet, 2H): Methylene protons adjacent to the α-carbon (-CH-CH₂ -(CH₂)₁₃-CH₃).

    • δ ~1.2-1.4 ppm (broad multiplet, 30H): Overlapping signals from the methylene protons of the ethyl groups' methyls (-O-CH₂-CH₃ ) and the majority of the hexadecyl chain's methylene groups.

    • δ ~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexadecyl chain (-CH₂-CH₃ ).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~169 ppm: Carbonyl carbons (C =O) of the ester groups.

    • δ ~61 ppm: Methylene carbons of the ethyl ester groups (-O-CH₂ -CH₃).

    • δ ~52 ppm: The methine carbon at the α-position (-CH (COOEt)₂).

    • δ ~22-32 ppm: A series of signals corresponding to the methylene carbons of the long hexadecyl chain.

    • δ ~14 ppm: Signals for the terminal methyl carbons of the ethyl and hexadecyl groups.

  • IR (Infrared) Spectroscopy:

    • ~2925 cm⁻¹ and ~2855 cm⁻¹: Strong C-H stretching vibrations from the long alkyl chain.

    • ~1735 cm⁻¹: A very strong C=O stretching band, characteristic of the ester functional groups.

    • ~1150-1250 cm⁻¹: Strong C-O stretching vibrations of the ester linkage.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) at m/z = 384.6 would be expected, though it may be weak depending on the ionization method. Fragmentation patterns would show characteristic losses of ethoxy groups (-OC₂H₅, 45 Da) and cleavage along the alkyl chain.

Structural Diagram

molecule mol CH3(CH2)14CH2-CH(COOCH2CH3)2

Caption: Chemical structure of diethyl hexadecylmalonate.

Part 3: Applications and Further Reactions

Diethyl hexadecylmalonate is not typically an end-product but rather a versatile intermediate. Its bifunctional nature—a long lipophilic tail and a reactive malonic ester headgroup—allows for its use in several areas.

  • Synthesis of Lipophilic Carboxylic Acids: The most common application of malonic esters is their conversion to substituted acetic acids. Hydrolysis of the diester followed by heating leads to decarboxylation, yielding octadecanoic acid (stearic acid) , although more direct routes to this common acid exist. The true utility lies in creating more complex, substituted long-chain acids.

  • Drug Delivery and Formulation: The hexadecyl chain can be incorporated into drug molecules or delivery vehicles (e.g., lipids, polymers) to enhance their lipophilicity. This can improve membrane permeability, alter pharmacokinetic profiles, or facilitate formulation in lipid-based systems like liposomes or solid lipid nanoparticles.

  • Synthesis of Barbiturates and Other Heterocycles: Malonic esters are classical precursors for the synthesis of barbiturates through condensation with urea or thiourea. Using diethyl hexadecylmalonate would produce a barbiturate with a long C16 chain, leading to a highly lipophilic derivative with potential sedative or hypnotic properties.

  • Materials Science: The long alkyl chain can be used to introduce self-assembly properties or modify the surface characteristics of polymers and other materials, imparting hydrophobicity.

References

  • Organic Chemistry, 9th Edition. McMurry, J. Cengage Learning. (A standard textbook covering the principles of malonic ester synthesis). URL: [Link]

  • Malonic Ester Synthesis. Organic Chemistry LibreTexts. (A detailed online resource explaining the mechanism and application of the synthesis). URL: [Link]

  • Di-tert-butyl malonate. Organic Syntheses. (Provides a representative, reliable protocol for the alkylation of a malonate ester, showcasing the general procedure). URL: [Link]

  • Distillation. Organic Chemistry LibreTexts. (Explains the theory and application of different distillation techniques, including vacuum distillation for high-boiling point compounds). URL: [Link]

  • Lipophilicity in Drug Design. Prieto-Martínez, F. D., et al. Expert Opinion on Drug Discovery. (A review article discussing the critical role of lipophilicity, a property imparted by structures like the hexadecyl chain, in drug development). URL: [Link]

An In-depth Technical Guide to Diethyl Hexadecylmalonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of diethyl hexadecylmalonate, a long-chain aliphatic diester of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic routes, characteristic reactivity, and potential applications of this versatile molecule, grounding all claims in authoritative references.

Molecular Profile and Physicochemical Properties

Diethyl hexadecylmalonate (CAS No: 41433-81-2) is a diester characterized by a C16 alkyl chain attached to the alpha-carbon of diethyl malonate.[1] This structure, featuring a polar diester headgroup and a long, nonpolar hydrocarbon tail, imparts an amphiphilic nature to the molecule, making it a valuable building block for more complex structures.[2]

Its identity is confirmed by its molecular formula, C23H44O4, and a molecular weight of 384.6 g/mol .[1][3] Key synonyms include diethyl cetylmalonate and 1,3-diethyl 2-hexadecylpropanedioate.[1][3]

Key Physical and Chemical Data

A summary of the critical physicochemical properties of diethyl hexadecylmalonate is presented below. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
CAS Number 41433-81-2[1]
Molecular Formula C23H44O4[1][3]
Molecular Weight 384.6 g/mol [1][3]
IUPAC Name diethyl 2-hexadecylpropanedioate[1]
Melting Point 22 °C[3]
Boiling Point 238-240 °C (at 14 Torr)[3]
Polar Surface Area 52.6 Ų[3]
Predicted XlogP 9.4[4]

Note: Solubility data is not extensively published, but its structure suggests high solubility in nonpolar organic solvents like ethers and hydrocarbons, and low solubility in water, consistent with related long-chain esters.

Synthesis and Purification

The primary and most established route for synthesizing diethyl hexadecylmalonate is the malonic ester synthesis . This classic method involves the nucleophilic substitution of an alkyl halide by the enolate of diethyl malonate.[5] The choice of a strong, non-nucleophilic base and an appropriate solvent system is critical for achieving high yields and minimizing side reactions.

Logical Workflow for Synthesis

The synthesis follows a logical two-step process: enolate formation followed by alkylation. The workflow is designed to ensure complete deprotonation before introducing the alkylating agent to prevent side reactions.

G cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Alkylation (SN2) cluster_workup Step 3: Workup & Purification A Diethyl Malonate D Diethyl Malonate Enolate (Sodio Malonic Ester) A->D Deprotonation B Strong Base (e.g., NaOEt) B->D C Anhydrous Solvent (e.g., Ethanol) C->D F Diethyl Hexadecylmalonate D->F Nucleophilic Attack E 1-Bromohexadecane E->F G Salt Byproduct (e.g., NaBr) F->G Formation H Quenching & Extraction F->H I Drying & Solvent Removal H->I J Vacuum Distillation I->J G cluster_hydrolysis Hydrolysis & Decarboxylation cluster_reduction Reduction A Diethyl Hexadecylmalonate B Hexadecylmalonic Acid A->B Saponification (e.g., NaOH, H₂O) D 2-Hexadecylpropane-1,3-diol A->D Reduction (e.g., LiAlH₄) C Octadecanoic Acid B->C Decarboxylation (Heat)

Caption: Key chemical transformations of diethyl hexadecylmalonate.

Hydrolysis and Decarboxylation

One of the most synthetically useful transformations of substituted malonic esters is their hydrolysis followed by decarboxylation. 1. Saponification: Treatment with a strong base, such as sodium or potassium hydroxide, followed by acidification, hydrolyzes both ester groups to yield hexadecylmalonic acid. 2. Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses one molecule of carbon dioxide to produce octadecanoic acid (stearic acid). [5]It is important to note that hydrolysis of sterically hindered or electron-deficient malonates can be challenging, sometimes requiring harsh conditions that may lead to simultaneous decarboxylation. [6][7]

Reduction

The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts diethyl hexadecylmalonate into 2-hexadecylpropane-1,3-diol, a long-chain diol that can serve as a monomer for polyesters or as a precursor for other specialized molecules.

Applications in Research and Drug Development

The unique amphiphilic structure of diethyl hexadecylmalonate makes it a compound of interest for applications where lipophilicity is a key design parameter, particularly in drug delivery and materials science.

  • Precursor for Bioactive Molecules: As an intermediate, it can be used to synthesize complex carboxylic acids or other functionalized molecules where a long alkyl chain is required to enhance membrane permeability or interaction with hydrophobic biological targets.

  • Lipid-Based Drug Delivery Systems: The long C16 chain makes it structurally analogous to fatty acids, which are the building blocks of lipids used in drug delivery. [8]Long-chain hydrophobic molecules are critical components in the formation of lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and nanoemulsions, which serve to encapsulate and improve the bioavailability of poorly water-soluble drugs. [9]The length of the alkyl chain can be used to modulate the release characteristics of drugs from such delivery systems. [10]* Monomer for Specialty Polymers: The diol derivative (2-hexadecylpropane-1,3-diol) can be used in polycondensation reactions to create polyesters with long aliphatic side chains. [2]These polymers are investigated for use in long-acting drug delivery systems, where the polymer matrix biodegrades over time to release an encapsulated therapeutic agent. [11]

Safety and Handling

A specific Safety Data Sheet (SDS) for diethyl hexadecylmalonate should always be consulted prior to handling. However, based on data for analogous malonic esters, general precautions should be observed. [12][13]* Irritation: May cause skin and eye irritation.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

References

  • National Institute of Standards and Technology (NIST). Diethyl hexadecylmalonate. In: NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96432, Diethyl hexadecylmalonate. [Link]

  • Abd-El-Aziz, A. S., et al. (1992). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Organometallics, 11(9), 3093-3101. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79385, Diethyl hexylmalonate. [Link]

  • Sciencemadness.org Forum Discussion. Synthesis of diethyl diethylmalonate. [Link]

  • Molecules Editorial Office (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 6(1), M213. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Hunt, I. Ch21: Malonic esters. University of Calgary. [Link]

  • Google Patents.
  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Gurny, R., et al. (2025). Long‐Lasting Cross‐Linked PLGA‐Inspired Nanoparticles from One‐Pot Nanopolymerization of Precisely Sequenced Short Oligolactoglycolic Acid Dimethacrylates. Macromolecular Rapid Communications. [Link]

  • Chemistry LibreTexts. 21.11: Decarboxylation Reactions. [Link]

  • MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

  • MDPI. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • National Institutes of Health (NIH). Polymer Delivery Systems for Long-Acting Antiretroviral Drugs. [Link]

  • PubChemLite. Diethyl hexadecylmalonate (C23H44O4). [Link]

Sources

Diethyl hexadecylmalonate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of Diethyl hexadecylmalonate, a dialkyl malonate with significant potential in organic synthesis and pharmaceutical development. We will explore its core chemical and physical properties, established synthesis protocols, and key applications. This document is intended to serve as a comprehensive resource, offering both foundational knowledge and practical insights for professionals in the field.

Core Compound Identification

At its foundation, understanding a chemical entity begins with its unique identifiers and molecular structure.

Chemical Abstract Service (CAS) Number

The universally recognized identifier for Diethyl hexadecylmalonate is:

  • CAS Number: 41433-81-2[1][2][3]

Molecular Structure and Formula

The molecular structure of Diethyl hexadecylmalonate is characterized by a long, 16-carbon alkyl chain (hexadecyl group) attached to the central carbon of a diethyl malonate backbone.

  • Molecular Formula: C₂₃H₄₄O₄[2][3]

  • IUPAC Name: diethyl 2-hexadecylpropanedioate[3]

  • Synonyms: Diethyl cetylmalonate, 1,3-Diethyl 2-hexadecylpropanedioate, Propanedioic acid, 2-hexadecyl-, 1,3-diethyl ester[2]

  • Canonical SMILES: CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC[3][4]

  • InChI Key: LPEPQDSUFATBAM-UHFFFAOYSA-N[2][3]

Caption: 2D representation of Diethyl hexadecylmalonate.

Physicochemical Properties

A summary of the key physical and chemical properties of Diethyl hexadecylmalonate is crucial for its handling, application, and analysis.

PropertyValueSource
Molecular Weight 384.6 g/mol [2][3]
Exact Mass 384.32395988 Da[3]
Melting Point 22 °C[2]
Boiling Point 238-240 °C at 14 Torr[2]
Polar Surface Area (PSA) 52.6 Ų[2]

Synthesis and Manufacturing

The primary and most established method for synthesizing Diethyl hexadecylmalonate is through the malonic ester synthesis . This classic organic reaction provides a reliable pathway for the alkylation of diethyl malonate.

Underlying Principle: Malonic Ester Synthesis

The reactivity of diethyl malonate is centered around the methylene group (-CH₂-) positioned between two electron-withdrawing carbonyl groups. This unique positioning makes the protons on the methylene carbon unusually acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base to form a stabilized enolate. This enolate then acts as a potent nucleophile.

Generalized Synthesis Workflow

The synthesis can be broken down into two primary stages: enolate formation and nucleophilic substitution.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate Reactant Product Diethyl Hexadecylmalonate Enolate->Product Nucleophilic Attack AlkylHalide 1-Bromohexadecane (Hexadecyl Halide) AlkylHalide->Product Substrate Salt Salt Byproduct (e.g., NaBr) Product->Salt

Caption: Generalized workflow for the malonic ester synthesis of Diethyl hexadecylmalonate.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Absolute ethanol

  • 1-Bromohexadecane (Hexadecyl bromide)

  • Toluene or other suitable aprotic solvent

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: If using sodium metal, it is dissolved carefully in absolute ethanol to generate sodium ethoxide in situ. If using commercial sodium ethoxide, it is dissolved in absolute ethanol.

  • Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate.

  • Alkylation: 1-Bromohexadecane, dissolved in a suitable solvent like toluene, is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained for several hours to drive the reaction to completion.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated.

    • The crude product is then purified, typically by vacuum distillation.

Applications in Research and Development

While Diethyl hexadecylmalonate itself is not typically an active pharmaceutical ingredient (API), its structural motif makes it a valuable intermediate in the synthesis of more complex molecules.

Precursor for Bioactive Molecules

The malonic ester synthesis pathway is a cornerstone of organic chemistry, used to create a variety of substituted carboxylic acids after hydrolysis and decarboxylation of the alkylated malonate. By introducing the long C16 chain, Diethyl hexadecylmalonate serves as a precursor for synthesizing:

  • Specialty Fatty Acids: For research into lipid metabolism and signaling.

  • Complex Lipids: As a building block for creating novel phospholipids or glycolipids for membrane studies or drug delivery systems.

  • Pharmaceutical Intermediates: The long alkyl chain can impart lipophilicity to a target molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

Use in Material Science

The long aliphatic chain of Diethyl hexadecylmalonate makes it a candidate for applications in polymer and material science, such as:

  • Plasticizers: Although less common than phthalates, long-chain dialkyl esters can be investigated as potential plasticizers.

  • Lubricants and Surfactants: The ester functionality combined with the long hydrocarbon tail provides amphiphilic properties that are desirable in the formulation of specialty lubricants and surfactants.

Safety and Handling

Proper handling of Diethyl hexadecylmalonate and its precursors is essential in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or reagents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or vigorous reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

Diethyl hexadecylmalonate is a versatile chemical intermediate whose utility is rooted in the fundamental principles of the malonic ester synthesis. For researchers in drug discovery and material science, it offers a reliable starting point for introducing a long, lipophilic alkyl chain into a variety of molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in innovative research and development projects.

References

  • National Center for Biotechnology Information. Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem. [Link]

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Spectroscopic Profile of Diethyl Hexadecylmalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl hexadecylmalonate (CAS No: 41433-81-2), also known as diethyl cetylmalonate, is a long-chain diester of significant interest in organic synthesis, particularly for the introduction of a C16 alkyl chain in the creation of complex molecules and polymers.[1] Its structure, featuring a lengthy hydrophobic alkyl chain coupled with a reactive malonic ester functional group, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development.

This technical guide provides an in-depth analysis of the key spectroscopic data for diethyl hexadecylmalonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related malonic esters, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of diethyl hexadecylmalonate is fundamental to interpreting its spectroscopic data. The molecule consists of a central methine carbon atom substituted with a hexadecyl chain and two ethoxycarbonyl groups.

Caption: Molecular Structure of Diethyl Hexadecylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For diethyl hexadecylmalonate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum of diethyl hexadecylmalonate is characterized by signals corresponding to the ethyl ester groups and the long hexadecyl chain. The data is typically acquired on a 300 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).[2]

Table 1: Predicted ¹H NMR Data for Diethyl Hexadecylmalonate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.19Quartet4H-O-CH₂ -CH₃
~3.32Triplet1Hα-CH
~1.90Multiplet2H-CH₂- (adjacent to α-CH)
~1.26Multiplet28H-(CH₂ )₁₄- (hexadecyl chain)
~1.25Triplet6H-O-CH₂-CH₃
~0.88Triplet3H-CH₃ (terminal methyl of hexadecyl)

Rationale for Assignments:

  • The quartet at approximately 4.19 ppm is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl protons.

  • The triplet at around 3.32 ppm corresponds to the single proton on the alpha-carbon, which is coupled to the two protons on the adjacent carbon of the hexadecyl chain.

  • The large multiplet signal around 1.26 ppm represents the numerous methylene groups of the long alkyl chain, which overlap to form a broad signal.

  • The triplets at ~1.25 ppm and ~0.88 ppm are assigned to the terminal methyl groups of the ethyl esters and the hexadecyl chain, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Diethyl Hexadecylmalonate in CDCl₃

Chemical Shift (δ) ppmAssignment
~169.0C =O (ester)
~61.5-O-CH₂ -CH₃
~52.0α-CH
~31.9-CH₂ - (terminal methylene of hexadecyl)
~29.7-(CH₂ )n- (bulk methylene of hexadecyl)
~29.4-CH₂ -
~29.1-CH₂ -
~27.2-CH₂ - (adjacent to α-CH)
~22.7-CH₂ -CH₃ (hexadecyl)
~14.1-O-CH₂-CH₃
~14.0-CH₃ (terminal methyl of hexadecyl)

Rationale for Assignments:

  • The carbonyl carbons of the ester groups are expected to resonate at the most downfield position, around 169.0 ppm.

  • The carbon of the O-CH₂ group in the ethyl ester appears around 61.5 ppm.

  • The alpha-methine carbon is expected around 52.0 ppm.

  • The numerous methylene carbons of the hexadecyl chain give rise to a cluster of signals in the 22-32 ppm range. Differentiating each individual methylene carbon in such a long chain is typically not feasible without specialized 2D NMR techniques.

  • The terminal methyl carbons of the ethyl and hexadecyl groups are found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of diethyl hexadecylmalonate is dominated by absorptions corresponding to the ester functional groups and the long aliphatic chain. The spectrum is typically acquired using a KBr wafer technique.[2]

Table 3: Key IR Absorption Bands for Diethyl Hexadecylmalonate

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (aliphatic CH₂)
~2855StrongC-H stretch (aliphatic CH₃)
~1735StrongC=O stretch (ester)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1250-1150StrongC-O stretch (ester)

Rationale for Assignments:

  • The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the long alkyl chain and the ethyl groups.

  • The very strong absorption around 1735 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the ester functional groups.

  • The absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to various C-H bending and C-O stretching vibrations, which are characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For diethyl hexadecylmalonate, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[2]

Table 4: Predicted Key Mass Fragments for Diethyl Hexadecylmalonate

m/zProposed Fragment
384[M]⁺ (Molecular Ion)
339[M - OCH₂CH₃]⁺
311[M - COOCH₂CH₃]⁺
160[CH(COOCH₂CH₃)₂]⁺
159[C(COOCH₂CH₃)₂]⁺

Rationale for Fragmentation:

  • The molecular ion peak [M]⁺ at m/z 384 corresponds to the molecular weight of diethyl hexadecylmalonate (C₂₃H₄₄O₄).

  • A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₂CH₃), resulting in a fragment at m/z 339.

  • Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) would lead to a fragment at m/z 311.

  • Cleavage of the bond between the alpha-carbon and the hexadecyl chain is also a likely fragmentation pathway. This would result in fragments corresponding to the diethyl malonate moiety, such as m/z 160 and 159. The fragmentation of 2-substituted diethyl malonate derivatives often involves the loss of the diethyl malonate moiety.[3]

Mass_Spec_Fragmentation M [C23H44O4]⁺ m/z = 384 F1 [M - OCH2CH3]⁺ m/z = 339 M->F1 - 45 F2 [M - COOCH2CH3]⁺ m/z = 311 M->F2 - 73 F3 [CH(COOCH2CH3)2]⁺ m/z = 160 M->F3 - C16H33

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The data presented in this guide are based on standard analytical techniques. The following provides an overview of the methodologies typically employed for the spectroscopic analysis of diethyl hexadecylmalonate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of diethyl hexadecylmalonate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of diethyl hexadecylmalonate (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of diethyl hexadecylmalonate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column) to separate the compound from any impurities.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive fingerprint for the characterization of diethyl hexadecylmalonate. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure and purity. Researchers and scientists can leverage this information as a reliable reference for their work in organic synthesis, materials science, and drug development. For definitive analysis, it is always recommended to compare experimentally obtained spectra with reference data from reputable sources.[2]

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An In-depth Technical Guide to the Solubility of Diethyl Hexadecylmalonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and materials science, the precise understanding of a compound's physicochemical properties is paramount to its successful application. Diethyl hexadecylmalonate, a long-chain malonic ester, presents a unique profile that makes it a compound of interest in various formulation and synthesis endeavors. This guide offers a comprehensive exploration of its solubility characteristics in a range of common organic solvents. As a Senior Application Scientist, the following discourse is built upon a foundation of established chemical principles and practical laboratory insights, aiming to provide a robust resource for professionals in the field.

Unveiling Diethyl Hexadecylmalonate: A Molecular Profile

To comprehend the solubility of diethyl hexadecylmalonate, we must first dissect its molecular architecture.

Chemical Structure and Properties:

  • IUPAC Name: diethyl 2-hexadecylpropanedioate[1]

  • Synonyms: Diethyl cetylmalonate, Hexadecylmalonic acid diethyl ester[1]

  • Molecular Formula: C₂₃H₄₄O₄[1]

  • Molecular Weight: 384.6 g/mol [1][2]

  • Melting Point: 22 °C[2]

  • Boiling Point: 238-240 °C at 14 Torr[2]

The molecule is characterized by a long, nonpolar hexadecyl (C16) alkyl chain, which dominates its physical properties. This substantial hydrocarbon tail renders the molecule largely lipophilic. The presence of two ester functional groups introduces a degree of polarity, with the carbonyl oxygens capable of acting as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.[3][4] This duality in its structure—a large nonpolar region coupled with a moderately polar headgroup—is the cornerstone of its solubility behavior.

The Science of Solubility: Theoretical Underpinnings

The venerable principle of "like dissolves like" serves as our primary guide in predicting solubility.[5] This adage is rooted in the thermodynamics of mixing, where the enthalpy and entropy changes upon dissolution determine the extent to which a solute will dissolve in a solvent.

For diethyl hexadecylmalonate, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the long alkyl chain and are strongest in nonpolar solvents.

  • Dipole-Dipole Interactions: The ester groups introduce a permanent dipole, allowing for interactions with other polar molecules.

The solubility of esters generally decreases with increasing carbon chain length due to the growing dominance of the nonpolar hydrocarbon portion.[3][6]

A Visual Representation of Solubility Principles:

G cluster_solute Diethyl Hexadecylmalonate cluster_solvents Solvent Classes Solute Large Nonpolar Hexadecyl Chain PolarHead Polar Diethyl Ester Group Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility (Van der Waals) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) PolarHead->PolarAprotic Moderate Solubility (Dipole-Dipole) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) PolarHead->PolarProtic Low to Very Low Solubility (H-bond disruption)

Caption: Intermolecular forces governing the solubility of diethyl hexadecylmalonate.

Solubility Profile of Diethyl Hexadecylmalonate: An Evaluated Guide

Solvent ClassSolvent ExamplePolarity Index (P')[7]Predicted SolubilityRationale
Nonpolar Hexane0.1High Strong van der Waals interactions between the hexadecyl chain and the solvent overcome the solute-solute interactions.
Toluene2.4High Similar to hexane, with the aromatic ring providing favorable interactions.
Polar Aprotic Acetone5.1Moderate to High The solvent's polarity can interact with the ester groups, while its alkyl portion interacts with the hydrocarbon chain.
Tetrahydrofuran (THF)4.0Moderate to High THF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.
Dichloromethane (DCM)3.1High An excellent solvent for a wide range of organic compounds, capable of solvating both the nonpolar chain and the polar ester groups.
Ethyl Acetate4.4Moderate As an ester itself, it shares structural similarities, but the overall polarity balance may limit very high solubility.
Polar Protic EthanolNot Listed, but polarLow to Moderate The solvent's hydrogen bonding network is disrupted by the large nonpolar tail of the solute. Some solubility is expected due to interactions with the ester groups.
Methanol5.1Low More polar than ethanol, leading to a stronger hydrogen bonding network that is more difficult for the nonpolar solute to penetrate.
Water10.2Very Low/Insoluble The hydrophobic effect of the long alkyl chain dominates, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded water structure.[3][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diethyl hexadecylmalonate.

Objective: To quantitatively determine the solubility of diethyl hexadecylmalonate in a given organic solvent at a specified temperature.

Materials:

  • Diethyl hexadecylmalonate (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of diethyl hexadecylmalonate to a series of vials.

    • Accurately pipette a known volume of the selected solvent into each vial.[8]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Accurately dilute the aliquot with a known volume of a suitable solvent (one in which the compound is freely soluble) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of diethyl hexadecylmalonate of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of diethyl hexadecylmalonate in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Experimental Solubility Determination:

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature A->B C 3. Centrifuge for Phase Separation B->C D 4. Withdraw and Dilute Supernatant C->D E 5. Analyze by HPLC D->E F 6. Calculate Solubility from Calibration Curve E->F

Caption: A stepwise workflow for the experimental determination of solubility.

Discussion and Practical Implications

The solubility profile of diethyl hexadecylmalonate is a direct consequence of its amphiphilic nature, albeit heavily skewed towards lipophilicity. Its high solubility in nonpolar and moderately polar aprotic solvents makes it well-suited for applications where it needs to be dissolved in organic media. For instance, in drug delivery systems, it could be incorporated into lipid-based formulations or oily vehicles.

The low solubility in polar protic solvents, particularly water, is a critical consideration. This property is advantageous in applications requiring resistance to aqueous environments. However, for formulations intended for aqueous delivery, strategies such as emulsification or the use of co-solvents would be necessary.

In the context of organic synthesis, the choice of solvent for reactions involving diethyl hexadecylmalonate will significantly impact reaction rates and yields. Solvents that provide good solubility for all reactants are generally preferred.

Conclusion

This technical guide provides a comprehensive overview of the solubility of diethyl hexadecylmalonate in common organic solvents. By integrating theoretical principles with a predictive solubility profile and a detailed experimental protocol, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the solubility characteristics of this long-chain ester is essential for its effective utilization in various scientific and industrial applications.

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An In-Depth Technical Guide to Malonic Ester Synthesis with Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the malonic ester synthesis, with a specific focus on its application, challenges, and optimization when using long-chain alkyl halides. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile synthetic method for the preparation of long-chain carboxylic acids.

Foundational Principles of the Malonic Ester Synthesis

The malonic ester synthesis is a robust and time-honored method for the conversion of alkyl halides into carboxylic acids with a two-carbon homologation.[1] The core of this synthesis relies on the exceptional acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[2] This acidity allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate.[3] This nucleophilic enolate can then undergo a substitution reaction with an alkyl halide.[4]

The overall transformation can be dissected into four key stages, which can often be performed sequentially in a single reaction vessel:[4]

  • Enolate Formation: Deprotonation of the malonic ester at the α-carbon using a suitable base.[5]

  • Alkylation: Nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism.[5]

  • Saponification: Hydrolysis of the ester groups to form a dicarboxylic acid.[5]

  • Decarboxylation: Thermal decomposition of the substituted malonic acid to yield the final carboxylic acid product and carbon dioxide.[5]

The Unique Challenges of Long-Chain Alkyl Halides in Malonic Ester Synthesis

While the malonic ester synthesis is highly effective for short-chain and activated alkyl halides, the use of long-chain alkyl halides (typically C8 and longer) introduces a set of distinct challenges that can significantly impact reaction efficiency and yield.

  • Reduced Reactivity: Long-chain primary alkyl halides are generally less reactive in SN2 reactions compared to their shorter-chain counterparts. This is attributed to increased steric hindrance from the bulky alkyl chain, which can impede the backside attack of the malonic ester enolate.

  • Solubility Issues: A significant practical hurdle is the disparate solubility of the reactants. Long-chain alkyl halides are nonpolar and lipophilic, exhibiting poor solubility in the polar protic solvents (like ethanol) traditionally used for malonic ester synthesis. Conversely, the ionic sodium enolate of diethyl malonate is poorly soluble in nonpolar organic solvents. This phase incompatibility leads to a slow reaction rate and diminished yields.

  • Side Reactions: The forcing conditions (e.g., prolonged heating) often required to drive the reaction to completion with less reactive long-chain halides can promote side reactions. The most common of these is dialkylation , where the mono-alkylated product, which still possesses an acidic proton, is deprotonated and reacts with a second molecule of the alkyl halide.[6] Another potential side reaction is E2 elimination of the alkyl halide, particularly if the base is sterically hindered or if secondary long-chain halides are used.[2]

Strategic Approaches to Overcoming the Challenges

To address the aforementioned challenges, several strategic modifications to the traditional malonic ester synthesis protocol are necessary.

Choice of Base and Solvent System

The selection of the base and solvent is critical for a successful synthesis with long-chain alkyl halides.

  • Sodium Ethoxide (NaOEt) in Ethanol: This is the classic base/solvent system.[4] While cost-effective, it is often suboptimal for long-chain substrates due to the solubility mismatch. The reaction will be heterogeneous and may require extended reflux times. To mitigate transesterification, the alcohol used as a solvent should match the ester group of the malonate (e.g., ethanol for diethyl malonate).[6]

  • Sodium Hydride (NaH) in Aprotic Polar Solvents: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malonic ester.[7] This avoids the equilibrium present with sodium ethoxide and can lead to higher yields.[8] It is typically used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can better solvate the sodium enolate.[7] However, NaH is a hazardous reagent that requires careful handling under an inert atmosphere.[6] Furthermore, the use of NaH in DMF can sometimes lead to side reactions with the solvent itself.[6]

Phase-Transfer Catalysis (PTC): A Superior Approach for Biphasic Systems

Phase-transfer catalysis is a powerful technique for overcoming the solubility issues inherent in reacting a lipophilic long-chain alkyl halide with an ionic nucleophile.[9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, facilitates the transfer of the malonate enolate from the aqueous or solid phase into the organic phase where the alkyl halide resides.[10] This allows the reaction to proceed at a much faster rate and under milder conditions.[9]

The use of a solid base like potassium carbonate in conjunction with a phase-transfer catalyst in a nonpolar solvent like toluene or DMF is a highly effective system for the alkylation of malonic esters with long-chain halides.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of long-chain carboxylic acids via malonic ester synthesis.

Traditional Protocol: Sodium Ethoxide in Ethanol

This protocol is a baseline method and may require optimization for specific long-chain alkyl halides.

Objective: To synthesize a long-chain mono-alkylated diethyl malonate.

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium metal (1.0 eq)

  • Long-chain primary alkyl bromide (e.g., 1-bromododecane) (1.0 eq)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal in small portions to absolute ethanol in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Stir until all the sodium has reacted.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the long-chain alkyl bromide dropwise to the stirred solution. Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (this may take several hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add a saturated aqueous solution of ammonium chloride to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Optimized Protocol: Phase-Transfer Catalysis

This protocol is highly recommended for reactions involving long-chain alkyl halides.

Objective: To synthesize a long-chain mono-alkylated diethyl malonate using phase-transfer catalysis.

Materials:

  • Diethyl malonate (1.0 eq)

  • Long-chain primary alkyl bromide (e.g., 1-bromododecane) (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Diethyl ether

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl malonate, the long-chain alkyl bromide, finely powdered potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add anhydrous DMF or toluene to the flask.

  • Alkylation: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-6 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with diethyl ether. Combine the filtrates and wash with 1 M HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Saponification and Decarboxylation Protocol

This protocol is applicable to the long-chain mono-alkylated diethyl malonate obtained from either of the preceding protocols.

Objective: To convert the long-chain mono-alkylated diethyl malonate to the corresponding carboxylic acid.

Materials:

  • Long-chain mono-alkylated diethyl malonate (1.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Saponification: Dissolve the long-chain mono-alkylated diethyl malonate in ethanol in a round-bottom flask. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for 3-4 hours, or until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to dissolve the potassium salt. Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid may form. Gently heat the acidified mixture to 80-100 °C. Vigorous evolution of CO₂ should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the mixture to room temperature. Extract the carboxylic acid product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting long-chain carboxylic acid can be further purified by recrystallization or vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the malonic ester synthesis with a representative long-chain alkyl halide, 1-bromododecane.

MethodBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
Traditional Sodium EthoxideEthanolNoneReflux (~78)8-1260-75
Optimized (PTC) Potassium CarbonateDMFTBAB903-5>90

Visualizations

Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation MalonicEster Diethyl Malonate Enolate Malonate Enolate MalonicEster->Enolate Deprotonation Base Base (e.g., NaOEt) Base->MalonicEster AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster SN2 Attack AlkylHalide Long-Chain Alkyl Halide (R-X) AlkylHalide->Enolate CarboxylicAcid Long-Chain Carboxylic Acid (R-CH₂COOH) AlkylatedEster->CarboxylicAcid 1. Hydrolysis 2. Decarboxylation Hydrolysis Saponification (KOH, H₂O) Hydrolysis->AlkylatedEster Decarboxylation Acidification & Heat (HCl, Δ) Decarboxylation->AlkylatedEster

Caption: Workflow of the malonic ester synthesis for long-chain carboxylic acids.

Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase AlkylHalide Long-Chain Alkyl Halide (R-X) Product R-CH(COOEt)₂ AlkylHalide->Product PTC_Enolate [Q⁺][⁻CH(COOEt)₂] PTC_Enolate->Product Alkylation PTC_Halide [Q⁺][X⁻] Enolate K⁺[⁻CH(COOEt)₂] PTC_Halide->Enolate Ion Exchange Base K₂CO₃ MalonicEster CH₂(COOEt)₂ Base->MalonicEster MalonicEster->Enolate Deprotonation

Caption: Mechanism of phase-transfer catalysis in malonic ester synthesis.

References

  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

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An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl hexadecylmalonate is a key organic intermediate characterized by a polar head with two ester functionalities and a long, nonpolar C16 alkyl chain. The core of its synthetic utility lies in the reactivity of the central methylene group, rendered "active" by the adjacent electron-withdrawing ester groups. This guide provides a comprehensive examination of the principles governing the reactivity of this active methylene group. We will explore the structural and electronic factors that determine its acidity, the formation and nature of the resulting enolate, and the subsequent nucleophilic reactions that are foundational to its role in synthesis. Particular attention is given to the influence of the hexadecyl chain on solubility, reaction kinetics, and steric considerations. Detailed, field-tested protocols for key transformations, including C-alkylation and Knoevenagel condensation, are presented, alongside robust strategies for reaction monitoring and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile molecule.

The Active Methylene Group: A Locus of Reactivity

The synthetic versatility of diethyl hexadecylmalonate originates from the unique chemical environment of the C2 proton. Positioned between two carbonyl groups, this methylene bridge exhibits significantly enhanced acidity compared to a standard alkane C-H bond.[1][2]

Acidity and Enolate Formation

The protons on the carbon alpha to both carbonyl groups are unusually acidic, with a pKa value for the parent diethyl malonate of approximately 13.[3][4] This acidity is a direct consequence of two factors:

  • Inductive Effect: The electronegative oxygen atoms of the carbonyl groups withdraw electron density from the central carbon, polarizing the C-H bonds and facilitating proton abstraction.[5]

  • Resonance Stabilization: Upon deprotonation by a suitable base (e.g., sodium ethoxide), the resulting carbanion, or enolate, is highly stabilized. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, distributing the charge and significantly lowering the energy of the conjugate base.[5][6]

The choice of base is critical; it must be strong enough to deprotonate the methylene group quantitatively but not so strong as to induce unwanted side reactions like ester hydrolysis. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, as it prevents transesterification, a process where the ester groups might be exchanged.[7]

Caption: Base-mediated deprotonation and resonance stabilization.

Influence of the Hexadecyl Group

The long C16 alkyl (hexadecyl) chain is a defining feature of the molecule, imparting properties that distinguish it from its shorter-chain analog, diethyl malonate.

  • Solubility: The hexadecyl group confers significant lipophilicity, rendering the molecule highly soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and poorly soluble in water.[8] This dictates the choice of solvent systems for reactions, often favoring less polar media.

  • Steric Effects: While the reactive center remains the α-carbon, the bulky hexadecyl chain can introduce steric hindrance. This may slightly modulate the rate of reaction with sterically demanding electrophiles compared to unsubstituted diethyl malonate.

  • Physical Properties: The long chain increases the molecule's boiling point and viscosity due to stronger van der Waals forces.[9] This is a practical consideration during workup and purification, particularly for distillation.

Core Synthetic Transformations

The stabilized enolate of diethyl hexadecylmalonate is a potent nucleophile, capable of participating in a variety of crucial carbon-carbon bond-forming reactions.[10]

C-Alkylation: The Malonic Ester Synthesis

The alkylation of the active methylene group is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[5][7] The process involves nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism.[3][6] A major consideration in this step is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts a second time.[7][11] This can often be controlled by careful stoichiometry and reaction conditions.

This protocol describes a representative procedure for the methylation of diethyl hexadecylmalonate.

Materials:

  • Diethyl hexadecylmalonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Methyl iodide (MeI)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (Argon).

  • Base Addition: Anhydrous ethanol is added to the flask, followed by the careful portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, a commercially prepared solution of sodium ethoxide in ethanol can be used.

  • Enolate Formation: Diethyl hexadecylmalonate (1.0 eq) is dissolved in anhydrous ethanol and added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.[12]

  • Alkylation: Methyl iodide (1.1 eq) is added dropwise via the dropping funnel. The reaction may be exothermic. The mixture is then heated to reflux and maintained for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Workup:

    • The reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The residue is partitioned between diethyl ether and water.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃, and brine. . Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation to yield the crude product.

  • Purification: The crude diethyl 2-hexadecyl-2-methylmalonate is purified by vacuum distillation or column chromatography on silica gel.

Alkylation_Workflow Diagram 2: General C-Alkylation Experimental Workflow A Setup Inert Atmosphere (Flame-dried flask, Argon) B Prepare Base (NaOEt in EtOH) A->B C Enolate Formation (Add Diethyl Hexadecylmalonate) B->C D Alkylation (Add Alkyl Halide, Reflux) C->D E Reaction Monitoring (TLC) D->E F Quench & Solvent Removal E->F G Aqueous Workup (Extraction, Washes) F->G H Drying & Concentration G->H I Purification (Chromatography/Distillation) H->I J Characterization (NMR, IR, MS) I->J

Caption: A typical workflow for the alkylation of malonic esters.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[13][14] The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is sufficient to deprotonate the highly acidic malonate but not strong enough to cause self-condensation of the carbonyl compound.[14][15]

The mechanism involves:

  • Base-catalyzed formation of the malonate enolate.[16]

  • Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde.[13]

  • Proton transfer to form a β-hydroxy intermediate (aldol addition product).[13]

  • Dehydration (elimination of water) to form the final α,β-unsaturated diester.[14][17]

This reaction is highly valuable for constructing new carbon-carbon double bonds.[17]

Hydrolysis and Decarboxylation

Following alkylation or other modifications, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by saponification with a strong base (e.g., NaOH), followed by acidification.[5]

The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating.[6][18] The reaction proceeds through a cyclic, six-membered transition state, releasing carbon dioxide and yielding a substituted carboxylic acid.[6][19] This final decarboxylation step is a key feature of the malonic ester synthesis, effectively converting the malonate into a -CH₂COOH synthetic equivalent.[7]

Caption: The concerted, cyclic mechanism of decarboxylation.

Analytical and Characterization Strategy

A robust analytical strategy is paramount for ensuring reaction success and validating product identity and purity.

Reaction Monitoring and Purification
TechniqueApplicationKey Insights
Thin Layer Chromatography (TLC) Monitors the disappearance of starting material and the appearance of the product.Provides a rapid, qualitative assessment of reaction completion. Choice of eluent is critical for good separation.
Column Chromatography Purifies the crude product by separating it from unreacted starting materials and byproducts.Silica gel is the standard stationary phase. Gradient elution (e.g., from hexane to ethyl acetate/hexane mixtures) is often employed.
Vacuum Distillation Purifies high-boiling liquid products based on differences in boiling points.Particularly useful for removing lower-boiling impurities after an alkylation reaction.
Structural Characterization

Confirming the structure of the final product is a non-negotiable step. The following spectroscopic techniques are essential.

TechniqueExpected Data for Diethyl 2-hexadecyl-2-methylmalonate
¹H NMR - Triplet and quartet signals for the two ethyl ester groups (~1.2 ppm, ~4.2 ppm).- Singlet for the newly introduced methyl group (~1.3 ppm).- Multiplets for the long hexadecyl chain protons (~0.8-1.6 ppm).
¹³C NMR - Signal for the ester carbonyls (~170 ppm).- Signal for the quaternary α-carbon.- Signals corresponding to the methyl, ethyl, and hexadecyl carbons.
Infrared (IR) Spectroscopy - Strong C=O stretch for the ester groups (~1730-1750 cm⁻¹).- C-H stretching bands for the alkyl groups (~2850-2960 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the product's molecular weight.- Characteristic fragmentation patterns, often involving the loss of an ethoxy group (-OEt) or the entire ester functionality.[20]

Conclusion

Diethyl hexadecylmalonate represents a powerful synthetic platform, combining the classical reactivity of an active methylene group with the unique physicochemical properties imparted by a long alkyl chain. The acidity of the α-proton, governed by inductive and resonance effects, allows for the facile generation of a potent nucleophilic enolate. This intermediate is the gateway to a host of C-C bond-forming reactions, most notably alkylations and condensations. The hexadecyl chain critically influences solubility and reaction conditions, guiding the choice of solvents and purification strategies. A thorough understanding of these principles, coupled with meticulous experimental technique and robust analytical characterization, enables chemists to harness the full potential of this versatile building block for applications ranging from materials science to the synthesis of complex pharmaceutical agents.

References

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Hydrolysis of diethyl hexadecylmalonate to hexadecylmalonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of Hexadecylmalonic Acid via Hydrolysis of Diethyl Hexadecylmalonate

Abstract

This guide provides a comprehensive technical overview of the chemical transformation of diethyl hexadecylmalonate into hexadecylmalonic acid. The core of this process is the hydrolysis of the ester functional groups, a fundamental reaction in organic synthesis. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying principles, a detailed experimental protocol, and the necessary context for successful synthesis and characterization. We will explore the prerequisite synthesis of the starting material via malonic ester synthesis, delve into the mechanism of saponification, provide a self-validating experimental workflow, and discuss the characterization and potential applications of the final product, particularly within the pharmaceutical sciences.

Synthesis of the Precursor: Diethyl Hexadecylmalonate

The journey to hexadecylmalonic acid begins with the preparation of its diethyl ester precursor. The most efficient and widely adopted method is a classic malonic ester synthesis, which leverages the acidity of the α-hydrogens of diethyl malonate.[1][2]

Mechanistic Principle: Enolate Alkylation

The synthesis hinges on a two-step mechanism: enolate formation followed by nucleophilic substitution.[3][4]

  • Enolate Formation: Diethyl malonate possesses unusually acidic α-hydrogens (pKa ≈ 13-14) due to the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and the resonance stabilization of the resulting conjugate base (enolate).[1] A moderately strong base, such as sodium ethoxide (NaOEt), is sufficient to quantitatively deprotonate the α-carbon.

  • Alkylation: The resulting enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic alkyl halide, such as 1-bromohexadecane, in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the crucial new carbon-carbon bond, attaching the 16-carbon hexadecyl chain to the malonic ester backbone.[4]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) DEM Diethyl Malonate Enolate Sodio Malonic Ester (Enolate) DEM->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate EtOH Ethanol (Byproduct) Enolate->EtOH Enolate_2 Enolate Product Diethyl Hexadecylmalonate Enolate_2->Product Nucleophilic Attack AlkylHalide 1-Bromohexadecane (R-X) AlkylHalide->Product Salt NaBr (Byproduct) Product->Salt

Figure 1: Workflow for the synthesis of diethyl hexadecylmalonate.
Experimental Protocol: Alkylation of Diethyl Malonate

This protocol outlines a general procedure for the synthesis of the diester starting material.

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add absolute ethanol to a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-bromohexadecane (or a corresponding 1-haloalkane) to the reaction mixture. Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., HCl) and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Core Directive: Hydrolysis to Hexadecylmalonic Acid

The conversion of the synthesized diethyl hexadecylmalonate to the target dicarboxylic acid is achieved through ester hydrolysis. While acid-catalyzed hydrolysis is possible, base-catalyzed hydrolysis, or saponification, is generally more efficient and common for this transformation.[1][5]

Mechanism of Saponification

Saponification is a multi-stage process that is effectively irreversible, driving the reaction to completion.[5]

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group, yielding a carboxylate and ethanol.

  • Deprotonation (Irreversible Step): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and irreversible, forming a carboxylate salt and ethanol. This step is the driving force for the entire reaction.[5]

  • Second Hydrolysis: The process repeats on the second ester group to form the dicarboxylate salt.

  • Protonation: In a final, separate work-up step, a strong acid (e.g., HCl) is added to protonate the dicarboxylate salt, yielding the final hexadecylmalonic acid product.

G cluster_0 Saponification cluster_1 Acidification (Work-up) Ester Diethyl Hexadecylmalonate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Hydroxide (OH⁻) Base->Intermediate Carboxylate Dicarboxylate Salt Intermediate->Carboxylate Collapse & Elimination Alcohol Ethanol (Byproduct) Carboxylate->Alcohol Carboxylate_2 Dicarboxylate Salt Product Hexadecylmalonic Acid Carboxylate_2->Product Protonation Acid Strong Acid (H₃O⁺) Acid->Product Water Water Product->Water

Figure 2: Mechanism of saponification followed by acidification.
Experimental Protocol: Saponification and Isolation

This protocol provides a robust, self-validating method for the hydrolysis of diethyl hexadecylmalonate.

Table 1: Reagent Quantities for a Typical Laboratory Scale Reaction

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Diethyl Hexadecylmalonate384.60[6]103.85 gStarting Material
Potassium Hydroxide (KOH)56.1130 (3 equiv.)1.68 gBase Catalyst
Ethanol (95%)--50 mLCo-solvent
Water18.02-10 mLCo-solvent/Reagent
Hydrochloric Acid (conc. HCl)36.46-To pH ~1-2Acidifying Agent

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve diethyl hexadecylmalonate (3.85 g) in ethanol (50 mL). The use of ethanol as a co-solvent is critical to ensure miscibility between the nonpolar ester and the aqueous base.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (1.68 g) in water (10 mL). Carefully add this aqueous KOH solution to the ethanolic solution of the ester.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction mixture will become a homogeneous solution as the dicarboxylate salt forms.

  • Reaction Monitoring: The disappearance of the starting material can be monitored by TLC (a typical eluent system would be Hexane:Ethyl Acetate 4:1). The starting ester will have a high Rf value, while the product salt will remain at the baseline.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. This step is important to prevent issues during the subsequent extraction.

  • Acidification: To the remaining aqueous residue, add approximately 50 mL of cold deionized water. Place the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate of hexadecylmalonic acid will form.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel.[7] Wash the filter cake with several portions of cold deionized water to remove inorganic salts (KCl).

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. The choice of recrystallization solvent depends on the purity, but a mixture of water and an organic solvent like acetone or ethanol is often effective. Heat the solvent to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Characterization of Hexadecylmalonic Acid

Confirmation of the product's identity and purity is essential. A combination of physical and spectroscopic methods should be employed.

Table 2: Physical and Spectroscopic Data for Hexadecylmalonic Acid

PropertyExpected Value / Observation
Molecular Formula C₁₉H₃₆O₄[8]
Molar Mass 328.5 g/mol [8]
Appearance White crystalline solid
Melting Point A sharp melting point indicates high purity. The literature value should be consulted and compared with the experimental result.[7]
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹)
¹H NMR Resonances corresponding to the long alkyl chain (CH₃ and CH₂ groups), and the unique α-hydrogen (CH) adjacent to the two carboxyl groups. The acidic protons of the COOH groups may appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons (~175-180 ppm), the α-carbon, and the distinct carbons of the hexadecyl chain.
Titration Acid-base titration with a standardized NaOH solution can be used to determine the equivalent weight of the diacid, confirming its identity.[7]

Applications in Research and Drug Development

Hexadecylmalonic acid and similar long-chain dicarboxylic acids are valuable molecules in the pharmaceutical industry. Their amphiphilic nature, with a polar diacid head and a long nonpolar tail, makes them useful as:

  • Drug Delivery Vehicles: They can be incorporated into polymers or hydrogels to create biodegradable matrices for the sustained release of therapeutic agents.[9]

  • Permeation Enhancers: The long alkyl chain can interact with lipid bilayers, making them candidates for enhancing the topical or transdermal delivery of drugs.[10]

  • Synthetic Building Blocks: They serve as versatile starting materials for more complex molecules, such as specialized lipids for nanoparticle formulations or as linkers in prodrug design.

  • Enzyme Inhibitors: Long-chain fatty acids and their derivatives are known to interact with various enzymes, opening avenues for their investigation as potential therapeutic agents themselves.

Troubleshooting

  • Incomplete Hydrolysis: If TLC indicates the presence of starting material after the recommended reflux time, add an additional equivalent of base and continue refluxing for another 1-2 hours.

  • Low Yield during Precipitation: Ensure the solution is thoroughly chilled and the pH is sufficiently low (~1) to fully protonate the dicarboxylate.

  • Oily Product Instead of Solid: This can occur if impurities are present. Attempt to purify by column chromatography before a final recrystallization attempt. Ensure all ethanol has been removed before acidification.

  • Decarboxylation: Malonic acids can decarboxylate upon excessive heating, especially under acidic conditions.[11] Avoid unnecessarily high temperatures during work-up and purification.

References

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Benchchem. (n.d.). Introduction to malonic ester synthesis mechanism.
  • Benchchem. (n.d.). Diethyl hexadecylmalonate | 41433-81-2.
  • MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • operachem. (2024, April 27). Saponification-Typical procedures.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • YouTube. (2021, April 25). Synthesis and identification of a carboxylic acid.
  • Wikipedia. (n.d.). Diethyl malonate.
  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • National Center for Biotechnology Information. (n.d.). Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem.
  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • YouTube. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria.
  • Google Patents. (n.d.). CN1257879C - Malonic acid in high purity.
  • National Center for Biotechnology Information. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC.
  • National Center for Biotechnology Information. (n.d.). Hexadecylmalonic acid | C19H36O4 | CID 78079 - PubChem.
  • National Center for Biotechnology Information. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed.
  • National Center for Biotechnology Information. (2020, August 20). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC.
  • ResearchGate. (2025, August 5). Release of amoxicillin from polyionic complexes of chitosan and poly(acrylic acid). Study of polymer/polymer and polymer/drug interactions within the network structure | Request PDF.
  • DergiPark. (n.d.). Development and evaluation of azelaic acid-cyclodextrin hydrogels for treatment of acne.
  • National Center for Biotechnology Information. (2019, August 1). Fabrication, characterization and drug loading efficiency of citric acid crosslinked NaCMC-HPMC hydrogel films for wound healing drug delivery applications - PubMed.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Decarboxylation of Hexadecylmalonic Acid

This guide provides a comprehensive exploration of the decarboxylation of 2-hexadecylmalonic acid, a pivotal reaction for synthesizing high-purity heptadecanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanisms, presents validated experimental protocols, and discusses critical analytical techniques for reaction monitoring and product characterization. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Significance of Hexadecylmalonic Acid Decarboxylation

Hexadecylmalonic acid (also known as carboxystearic acid or hexadecylpropanedioic acid) is a disubstituted malonic acid derivative.[1][2] Its structure, featuring a long C16 alkyl chain attached to the central carbon of malonic acid, makes it a valuable precursor in organic synthesis. The decarboxylation of this molecule is a chemically significant transformation that yields heptadecanoic acid (margaric acid), a 17-carbon saturated fatty acid.[3]

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental reaction in organic chemistry.[4] For malonic acid and its derivatives, this reaction is particularly facile upon heating due to the presence of a second carboxyl group (or another carbonyl-containing group) in the β-position relative to the first.[5][6] This structural feature enables a low-energy, cyclic transition state, which is the cornerstone of the reaction's mechanism.

Heptadecanoic acid, the product of this reaction, is an odd-chain fatty acid found in dairy products and ruminant fats.[7] It serves as a crucial biomarker for dairy fat intake and is investigated for its roles in metabolic regulation and its potential links to cardiovascular health and type 2 diabetes.[7] Its synthesis via the decarboxylation of hexadecylmalonic acid is a key step in the well-established malonic ester synthesis pathway, a powerful method for creating substituted carboxylic acids.[8][9]

This guide will elucidate the mechanistic principles governing this reaction and provide actionable protocols for its successful execution and analysis in a laboratory setting.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The decarboxylation of malonic acids is not a simple fragmentation but a concerted, intramolecular process.

The Core Mechanism: A Cyclic Transition State

The generally accepted mechanism for the decarboxylation of malonic acids and other β-keto acids proceeds through a cyclic, six-membered transition state.[5][6][10][11] This pathway has a significantly lower activation energy than the direct cleavage of the C-C bond.

The key steps are:

  • Intramolecular Proton Transfer: The acidic proton of one carboxyl group is transferred to the carbonyl oxygen of the second carboxyl group.

  • Concerted Bond Reorganization: This proton transfer occurs simultaneously with the cleavage of the Cα-carboxyl bond and the formation of a C=C double bond, leading to the expulsion of CO₂ and the formation of an enol intermediate.

  • Tautomerization: The resulting enol rapidly tautomerizes to the more stable carboxylic acid product, heptadecanoic acid.[8]

This concerted mechanism explains why the presence of the second carboxyl group is essential for facile decarboxylation upon heating.[5][12]

G start Start prep Weigh Hexadecylmalonic Acid into Microwave Vial start->prep add_stir Add Magnetic Stir Bar prep->add_stir seal Seal Vial Securely add_stir->seal place_reactor Place Vial in Microwave Reactor seal->place_reactor set_params Set Parameters: Temp: 160-180 °C Time: 3-10 min place_reactor->set_params irradiate Start Irradiation Program set_params->irradiate cool Cool Vial to < 50 °C irradiate->cool collect Open Vial & Collect Pure Product cool->collect end_node End collect->end_node G start Select Decarboxylation Method question1 Need for Speed & Purity? start->question1 thermal Thermal (Neat) microwave Microwave (Solvent-Free) photoredox Photoredox (Catalytic) question1->microwave Yes question2 Substrate has Heat-Sensitive Groups? question1->question2 No question2->thermal No (Simple & Scalable) question2->photoredox Yes

Sources

An In-depth Technical Guide to the Potential Biological Activities of Diethyl Hexadecylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Diethyl hexadecylmalonate, a derivative of malonic acid characterized by a C16 alkyl chain, represents a lipophilic building block with intriguing, yet largely untapped, biological possibilities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of diethyl hexadecylmalonate derivatives. By synthesizing existing knowledge on related long-chain alkyl compounds and malonate analogs, this document outlines a scientifically grounded framework for investigating their anticancer, antimicrobial, and mitochondrial-modulating properties. We will delve into the causality behind experimental designs and provide detailed protocols to empower researchers in this promising area of study.

The Diethyl Hexadecylmalonate Scaffold: Synthesis and Properties

Diethyl hexadecylmalonate (C23H44O4) is a diester of malonic acid featuring a long, saturated 16-carbon alkyl chain.[1] This substantial lipophilic tail is a defining characteristic that is hypothesized to govern its interactions with biological membranes and cellular machinery.

The synthesis of diethyl hexadecylmalonate derivatives typically begins with the alkylation of diethyl malonate. The active methylene group of diethyl malonate is readily deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 1-bromohexadecane (cetyl bromide) to yield diethyl hexadecylmalonate.

Further derivatization can be achieved through various chemical transformations of the ester groups or modifications to the alkyl chain. For instance, the ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LAH), yielding a 1,3-diol structure.[2]

Potential Anticancer Activity: A Mechanistic Hypothesis

While direct studies on the anticancer effects of diethyl hexadecylmalonate are limited, evidence from related malonate derivatives and long-chain alkyl compounds suggests a compelling rationale for investigation. The proposed mechanism centers on the disruption of mitochondrial function, a hallmark of many cancer cells.

Inhibition of Mitochondrial Complex II and Induction of Oxidative Stress

A key insight comes from studies on malonate and its simpler analog, dimethyl malonate (DMM). Malonate is a classical inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3][4] This enzyme plays a crucial role in both the citric acid cycle and the electron transport chain (ETC).

Inhibition of Complex II by malonate analogs can lead to a cascade of events detrimental to cancer cells:

  • Disruption of the Electron Transport Chain: By blocking the oxidation of succinate to fumarate, the flow of electrons to coenzyme Q is impeded.

  • Induction of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the generation of superoxide radicals, contributing to oxidative stress.[3] Cancer cells, often with a higher metabolic rate, are particularly vulnerable to excessive ROS levels.

  • Mitochondrial Membrane Potential Collapse: The disruption of the ETC can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical factor for ATP synthesis and mitochondrial integrity.[3] A sustained collapse of ΔΨm is a key trigger for apoptosis.

The long hexadecyl chain of diethyl hexadecylmalonate derivatives is expected to enhance their localization to the mitochondrial inner membrane, potentially increasing their potency as Complex II inhibitors compared to shorter-chain analogs.

Cytotoxicity of Lipophilic Compounds

The lipophilic nature of diethyl hexadecylmalonate derivatives is a critical factor in their potential cytotoxicity. Compounds with high lipophilicity can readily partition into cellular membranes, disrupting their structure and function.[5] Furthermore, related α,β-unsaturated carbonyl compounds have demonstrated cytotoxicity through reactions with nucleophilic sites in proteins, suggesting that modifications to the malonate core could yield compounds with multiple modes of action.[6]

Potential Antimicrobial and Antifungal Activity

The structural features of diethyl hexadecylmalonate derivatives also suggest their potential as antimicrobial and antifungal agents. The long alkyl chain is a common characteristic of many antimicrobial lipids and surfactants that disrupt microbial cell membranes.

Disruption of Microbial Cell Membranes

The hexadecyl tail can intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to:

  • Increased membrane fluidity and permeability.

  • Leakage of essential ions and metabolites.

  • Inhibition of membrane-bound enzymes involved in respiration and cell wall synthesis.

Studies on other long-chain alkyl esters have demonstrated their efficacy as antifungal agents, with the length of the alkyl chain being a critical determinant of activity.[7]

Inhibition of Microbial Respiration

Similar to the proposed anticancer mechanism, the inhibition of respiratory chain dehydrogenases could be a key mechanism of antimicrobial action.[8] By targeting microbial respiratory enzymes, these compounds could effectively shut down energy production in pathogenic microorganisms.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of diethyl hexadecylmalonate derivatives, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Synthesis of Diethyl Hexadecylmalonate Derivatives

A general synthetic scheme for creating a library of derivatives is presented below.

cluster_0 Synthesis Pathway A Diethyl Malonate + Base (e.g., NaOEt) C Diethyl Hexadecylmalonate A->C B Hexadecyl Halide (e.g., C16H33Br) B->C D Further Derivatization (e.g., Reduction, Amidation) C->D E Derivative Library D->E

Caption: Synthetic route to diethyl hexadecylmalonate and its derivatives.

Step-by-Step Protocol:

  • Alkylation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. Stir for 30 minutes. Add 1-bromohexadecane and reflux the mixture for 4-6 hours.[9]

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Derivatization: Subject the purified diethyl hexadecylmalonate to further reactions, such as reduction with LiAlH4 to form the corresponding diol, to generate a library of derivatives.

In Vitro Cytotoxicity Assays

Due to the lipophilic nature of these compounds, careful consideration must be given to their solubilization in aqueous cell culture media.[10]

Recommended Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the diethyl hexadecylmalonate derivative in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[12]

  • Treatment: Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundIC50 (µM) on HeLaIC50 (µM) on MCF-7
Derivative 1[Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data]
Doxorubicin (Control)[Insert Data][Insert Data]
Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent cationic dyes that accumulate in mitochondria in a membrane potential-dependent manner are used for this assay.[13][14]

Recommended Probe: Tetramethylrhodamine, Methyl Ester (TMRM)

Step-by-Step Protocol:

  • Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Loading with TMRM: Incubate cells with a low concentration of TMRM (e.g., 20-50 nM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C.

  • Treatment: Add the diethyl hexadecylmalonate derivative to the cells and acquire fluorescence images at different time points using a fluorescence microscope.

  • Positive Control: As a positive control for mitochondrial depolarization, treat a separate set of cells with a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[15]

  • Image Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

cluster_1 Mitochondrial Membrane Potential Assay Workflow A Seed Cells on Glass-Bottom Dish B Incubate with TMRM A->B C Acquire Baseline Fluorescence Image B->C D Add Test Compound C->D F Add FCCP (Control) C->F E Time-Lapse Imaging D->E G Quantify Fluorescence Intensity E->G F->G

Sources

Methodological & Application

Selective Mono-Alkylation of Diethyl Hexadecylmalonate: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Mono-Alkylated Malonates

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for carbon-carbon bond formation.[1][2] At its heart, the reaction transforms an alkyl halide into a carboxylic acid with two additional carbon atoms, proceeding through a key dialkyl malonate intermediate.[3] While the synthesis can be tailored to produce di-substituted products, the selective synthesis of mono-alkylated malonic esters is of paramount importance. These compounds are valuable synthetic precursors, enabling the precise, stepwise introduction of different alkyl groups, which is critical in the multi-step synthesis of complex molecules, including pharmacologically active compounds.[4][5]

This guide provides a detailed protocol for the selective mono-alkylation of diethyl hexadecylmalonate. We will delve into the mechanistic principles that govern this transformation, explain the rationale behind critical experimental choices, and offer a validated, step-by-step procedure designed for reproducibility and high yield.

Part 1: Core Principles and Reaction Mechanism

The successful mono-alkylation of diethyl hexadecylmalonate hinges on understanding the underlying principles of enolate chemistry. The reaction proceeds in two primary stages: enolate formation and nucleophilic substitution.

  • Enolate Formation: The methylene (CH₂) group positioned between the two carbonyls in diethyl malonate is unusually acidic (pKa ≈ 13 in DMSO).[2][3] This heightened acidity is due to the electron-withdrawing inductive effect of the two ester groups and, more significantly, the ability of the resulting conjugate base—the enolate—to be stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.[1][6] A suitable base, such as sodium ethoxide or sodium hydride, is used to abstract one of these α-protons, quantitatively forming the nucleophilic enolate.[7]

  • Nucleophilic Alkylation: The generated enolate is a potent carbon-based nucleophile. It readily attacks an electrophilic alkyl halide (R-X) in a classic bimolecular nucleophilic substitution (SN2) reaction.[2][6] This step forms the crucial new carbon-carbon bond. For this reaction to be efficient, primary or methyl halides are preferred, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction.[8]

The overall mechanism can be visualized as follows:

Malonic Ester Alkylation Mechanism start Diethyl Hexadecylmalonate p1 start->p1 + enolate Resonance-Stabilized Enolate p2 enolate->p2 + product Mono-alkylated Product alkyl_halide Alkyl Halide (R-X) alkyl_halide->p2 base Base (B:) base->p1 conj_acid H-B⁺ halide_ion X⁻ p1->enolate Deprotonation p1->conj_acid p2->product SN2 Attack p2->halide_ion p3

Caption: General mechanism of malonic ester alkylation.

Controlling Selectivity for Mono-substitution: Achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct is the primary challenge. Several factors are leveraged to suppress the second alkylation:

  • Acidity: The remaining α-proton on the mono-alkylated product is less acidic than the protons on the starting diethyl malonate. This is because the newly introduced electron-donating alkyl group slightly destabilizes the formation of a second enolate.[9]

  • Steric Hindrance: The presence of the first bulky alkyl group (in this case, hexadecyl) sterically hinders the approach of the base for the second deprotonation and the subsequent attack by another alkyl halide.

  • Stoichiometry: Carefully controlling the stoichiometry is critical. Using approximately one equivalent of the base and the alkylating agent ensures that there are insufficient reagents to drive the second alkylation to a significant extent.[10]

Part 2: Detailed Experimental Protocol

This protocol is designed for the mono-alkylation of diethyl hexadecylmalonate with a generic primary alkyl bromide.

Reagent and Materials Table:

Reagent/MaterialMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
Diethyl Hexadecylmalonate398.631.03.99 gStarting material. Ensure it is pure and dry.
Sodium Ethoxide (NaOEt)68.051.00.68 gA suitable base. Must be handled under anhydrous conditions. Alternatively, use Sodium Hydride (NaH, 60% in oil, 1.1 eq, 0.44 g) in an aprotic solvent.
Primary Alkyl Bromide (R-Br)Varies1.0510.5 mmolElectrophile. Must be a primary halide to avoid E2 elimination.[8]
Anhydrous Ethanol46.07-50 mLSolvent. Must be absolute (anhydrous) to prevent hydrolysis of the ester and quenching of the base.[9] Use THF or DMF if NaH is the base.
Saturated aq. NH₄Cl--~20 mLUsed to quench the reaction.
Diethyl Ether (or Ethyl Acetate)74.12-~100 mLExtraction solvent.
Brine (Saturated aq. NaCl)--~30 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gDrying agent.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon).

  • Enolate Formation:

    • If using Sodium Ethoxide : In the reaction flask, dissolve sodium ethoxide (0.68 g, 10 mmol) in anhydrous ethanol (50 mL) with stirring.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add diethyl hexadecylmalonate (3.99 g, 10 mmol) dropwise to the cooled base solution over 15 minutes.

    • Stir the resulting mixture at 0 °C for an additional 30-60 minutes to ensure complete formation of the sodium enolate.[4]

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the primary alkyl bromide (10.5 mmol) dropwise via the dropping funnel over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to reflux (for ethanol, ~78 °C) and maintain for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting malonate is consumed.[4]

  • Work-up and Extraction:

    • Cool the reaction mixture back to room temperature, then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).[4]

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude oil can be purified by fractional vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.

Part 3: Workflow Visualization and Critical Parameters

The entire process, from initial setup to final analysis, requires careful attention to detail.

Mono-alkylation Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Chemical Transformation cluster_workup 3. Isolation & Purification cluster_analysis 4. Product Validation A Assemble Dry Glassware (3-Neck Flask, Condenser) B Establish Inert Atmosphere (N₂/Ar) A->B C Dissolve Base (NaOEt) in Anhydrous Ethanol B->C D Cool to 0°C C->D E Add Diethyl Hexadecylmalonate (Enolate Formation) D->E F Add Alkyl Halide (R-Br) (Alkylation Step) E->F G Warm to RT & Reflux F->G H Monitor by TLC G->H I Quench with aq. NH₄Cl H->I Reaction Complete J Solvent Evaporation I->J K Liquid-Liquid Extraction J->K L Dry & Concentrate K->L M Purify (Distillation or Chromatography) L->M N Characterize by NMR, IR, and Mass Spec M->N

Caption: Experimental workflow for mono-alkylation.

Expert Insights on Critical Parameters:

  • Choice of Base: The base must be strong enough to deprotonate the malonic ester but should not introduce competing reactions. Sodium ethoxide is ideal when using ethanol as a solvent because any transesterification that occurs simply regenerates the starting material.[1][7] If using a different solvent like THF or DMF, a non-nucleophilic base like sodium hydride (NaH) is superior as it avoids transesterification and the only byproduct is hydrogen gas.[4]

  • Anhydrous Conditions: Water must be rigorously excluded from the reaction. It will react with the base and the enolate, quenching the reaction and leading to hydrolysis of the ester groups.[9]

  • Temperature Control: Adding the reagents at 0 °C helps to control the initial exothermic deprotonation and subsequent alkylation, minimizing side reactions. Heating to reflux is then required to provide the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.

Part 4: Troubleshooting and Side Reactions
ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Inactive base (degraded by moisture).2. Impure/wet solvent or reagents.3. Insufficient reaction time/temp.1. Use fresh, properly stored base.2. Ensure all reagents and solvents are anhydrous.3. Increase reflux time and continue monitoring by TLC.
Significant Di-alkylation 1. Excess base or alkylating agent used.2. Reaction temperature too high during addition.1. Use precise 1.0 equivalent of base.2. Maintain low temperature (0 °C) during enolate formation and alkyl halide addition.
Ester Hydrolysis Presence of water in the reaction or use of a hydrolytic base (e.g., NaOH).1. Use anhydrous conditions.2. Use an alkoxide or hydride base, not a hydroxide base.
Elimination Product (Alkene) Alkylating agent is secondary or sterically hindered.Use only primary or methyl halides as the electrophile to ensure the SN2 pathway is favored over E2.[8]
Part 5: Product Characterization

The purified mono-alkylated product should be characterized using standard spectroscopic methods to confirm its structure.

  • ¹H NMR: Expect to see the disappearance of the signal for the two α-protons in the starting material and the appearance of a single methine (CH) proton at the α-position, typically as a triplet. New signals corresponding to the protons of the newly introduced 'R' group will also be present.

  • ¹³C NMR: The spectrum will show a new set of signals for the carbons of the 'R' group. The α-carbon signal will shift, and the overall carbon count will match the expected product.

  • IR Spectroscopy: The characteristic strong absorbance of the ester carbonyl (C=O) groups will be present around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target mono-substituted diethyl hexadecylmalonate.

By adhering to this detailed protocol and understanding the key chemical principles, researchers can confidently and selectively synthesize mono-alkylated malonic esters, paving the way for the development of more complex and valuable molecules.

References

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Diethyl malonate. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Poupaert, J. H., et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from Sciencemadness.org. [Link]

  • Grün, A., Bálint, E., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from Organic Syntheses. [Link]

  • OSTI.GOV. (1986, May 10). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from OSTI.GOV. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from NC State University Libraries. [Link]

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212-2214. ResearchGate. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from Organic Chemistry Tutor. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from Chemistry Steps. [Link]

  • JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from JoVE. [Link]

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Application Notes & Protocols: A Guide to the Preparation of Self-Assembled Monolayers with Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation of self-assembled monolayers (SAMs) using diethyl hexadecylmalonate. Recognizing the unique characteristics of the malonate headgroup, this guide presents a scientifically robust two-step methodology. The initial phase involves the hydrolysis of diethyl hexadecylmalonate to its corresponding dicarboxylic acid, hexadecylmalonic acid. The subsequent phase details the self-assembly of this molecule onto an aluminum oxide substrate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural instructions, the underlying scientific rationale, and comprehensive characterization techniques to validate the formation of a high-quality monolayer.

Introduction: The Rationale for a Two-Step Approach

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate.[1] The formation of SAMs is a cornerstone of surface engineering, enabling precise control over the physicochemical properties of interfaces for applications ranging from biocompatible coatings and biosensors to corrosion inhibition and nanoelectronics.[1] While thiol-based SAMs on gold are widely studied, the exploration of other headgroup-substrate combinations opens new avenues for functional materials.[1]

This guide focuses on the use of diethyl hexadecylmalonate, a molecule with a long alkyl chain that promotes van der Waals interactions for forming a densely packed monolayer, and a diethyl malonate headgroup. A critical consideration for the formation of a stable SAM is the chemical interaction between the headgroup and the substrate. Carboxylic acids are known to form robust SAMs on metal oxide surfaces, such as aluminum oxide (Al₂O₃), through the formation of carboxylate bonds with the surface.[1]

However, the diethyl ester of the malonate headgroup in diethyl hexadecylmalonate is not primed for direct, strong chemisorption to a metal oxide surface. Therefore, a preliminary hydrolysis step is essential to convert the diethyl ester into a dicarboxylic acid. This process, known as saponification, creates the carboxylate headgroups necessary for strong and ordered self-assembly on the alumina surface. This two-step approach ensures the formation of a well-defined and stable self-assembled monolayer.

Pre-Experimental Considerations

A pristine environment and meticulously prepared materials are paramount for the successful formation of high-quality SAMs.

2.1. Environmental Controls

Work in a clean, dust-free environment, preferably within a fume hood, to prevent contamination of the substrates and solutions. Avoid areas where silanes or silicones are used, as these can easily contaminate surfaces and interfere with SAM formation.

2.2. Materials and Reagents

  • Diethyl hexadecylmalonate (C₂₃H₄₄O₄)[2]

  • Aluminum oxide (Al₂O₃) substrates (e.g., alumina-coated silicon wafers or sapphire wafers)

  • Ethanol (200 proof, anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water (18 MΩ·cm resistivity)

  • High-purity nitrogen gas

  • Glassware (cleaned with piranha solution - EXTREME CAUTION )

  • Sonicator

  • Magnetic stirrer and stir bars

Experimental Protocols

The formation of a hexadecylmalonic acid SAM is a two-part process: the hydrolysis of the diethyl ester, followed by the self-assembly of the resulting dicarboxylic acid.

Part A: Hydrolysis of Diethyl Hexadecylmalonate to Hexadecylmalonic Acid

This protocol outlines the base-catalyzed hydrolysis (saponification) of the diethyl ester.

Step-by-Step Hydrolysis Protocol:

  • Prepare the Hydrolysis Solution: In a round-bottom flask, dissolve a desired amount of diethyl hexadecylmalonate in ethanol (e.g., 10 mL of ethanol per 1 gram of ester).

  • Add the Base: While stirring, add a stoichiometric excess of aqueous potassium hydroxide (KOH) solution (e.g., 2 molar equivalents of KOH in 5 mL of water).

  • Reflux the Mixture: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool and Acidify: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will precipitate the hexadecylmalonic acid.

  • Isolate the Product: Collect the solid hexadecylmalonic acid by vacuum filtration.

  • Wash and Dry: Wash the collected solid with cold deionized water to remove any remaining salts, and then dry under vacuum. The purity of the product can be confirmed by NMR and FT-IR spectroscopy.

Part B: Preparation of the Self-Assembled Monolayer

This protocol details the self-assembly of the synthesized hexadecylmalonic acid onto an aluminum oxide substrate.

Step 1: Substrate Preparation

A clean and activated substrate surface is crucial for the formation of a uniform monolayer.

  • Initial Cleaning: Sonicate the aluminum oxide substrates in a sequence of solvents: acetone, isopropanol, and finally deionized water (15 minutes each).

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Piranha Etch - Use with Extreme Caution):

    • Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Immerse the substrates in the piranha solution for 15-20 minutes.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

  • Final Drying: Dry the substrates again under a stream of nitrogen gas. The substrates are now ready for SAM formation.

Step 2: SAM Formation

  • Prepare the Self-Assembly Solution: Prepare a 1 mM solution of hexadecylmalonic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Substrate Immersion: Immerse the cleaned aluminum oxide substrates into the self-assembly solution in a sealed container.

  • Incubation: Allow the self-assembly to proceed for 24 hours at room temperature. To minimize airborne contaminants, the container can be purged with nitrogen before sealing.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent (ethanol) to remove any physisorbed molecules.

  • Final Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen.

Visualization of the Experimental Workflow

experimental_workflow cluster_hydrolysis Part A: Hydrolysis cluster_sam Part B: SAM Formation start_hydrolysis Diethyl Hexadecylmalonate hydrolysis_step Base-catalyzed Hydrolysis (KOH, Ethanol/Water, Reflux) start_hydrolysis->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification product Hexadecylmalonic Acid acidification->product sam_solution Prepare 1 mM Hexadecylmalonic Acid Solution product->sam_solution Proceed to SAM Formation substrate_prep Alumina Substrate Cleaning & Activation immersion Immerse Substrate in Solution (24h) substrate_prep->immersion sam_solution->immersion rinsing Rinse with Ethanol immersion->rinsing final_sam Hexadecylmalonic Acid SAM on Al₂O₃ rinsing->final_sam

Caption: Overall experimental workflow for SAM preparation.

Characterization of the Self-Assembled Monolayer

Thorough characterization is essential to confirm the successful formation and quality of the SAM.

Technique Parameter Measured Expected Outcome for a High-Quality SAM
Contact Angle Goniometry Static Water Contact Angle>100° (indicating a hydrophobic surface due to well-ordered alkyl chains)[3]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational Modes- Appearance of C-H stretching peaks (~2850-2960 cm⁻¹).- Disappearance of the C=O stretching peak of the free carboxylic acid (~1700 cm⁻¹).- Appearance of symmetric and asymmetric COO⁻ stretching peaks (~1400-1650 cm⁻¹), indicating carboxylate binding to the alumina surface.[4][5]
Atomic Force Microscopy (AFM) Surface Topography and RoughnessA smooth and uniform surface with low root-mean-square (RMS) roughness, indicative of a complete monolayer.[6]

4.1. Contact Angle Goniometry

A high water contact angle is indicative of a hydrophobic surface, which arises from the dense packing of the hexadecyl chains, exposing their methyl termini. This is a primary and rapid indicator of successful SAM formation.[7]

4.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides direct evidence of the chemical composition of the surface. The key spectral features to analyze are the disappearance of the carbonyl (C=O) stretch of the free carboxylic acid and the appearance of the characteristic symmetric and asymmetric stretches of the carboxylate group (COO⁻) bound to the metal oxide surface.[4][5]

ftir_interpretation free_cooh Strong C=O stretch (~1700 cm⁻¹) bound_coo Appearance of symmetric & asymmetric COO⁻ stretches (~1400-1650 cm⁻¹) Disappearance of free C=O stretch free_cooh->bound_coo ch_stretch C-H stretching peaks (~2850-2960 cm⁻¹)

Caption: Expected changes in FTIR spectra upon SAM formation.

4.3. Atomic Force Microscopy (AFM)

AFM is a powerful technique for visualizing the surface of the SAM at the nanoscale. A high-quality monolayer should exhibit a smooth, uniform topography. Areas of incomplete coverage or multilayer formation can be identified.

Conclusion

The preparation of self-assembled monolayers from diethyl hexadecylmalonate is effectively achieved through a two-step process involving an initial hydrolysis to form hexadecylmalonic acid, followed by self-assembly onto an aluminum oxide substrate. This methodology, grounded in the established principles of carboxylate-metal oxide interactions, provides a reliable pathway to forming well-ordered and robust monolayers. The characterization techniques outlined in this guide provide a comprehensive framework for validating the successful formation and quality of the SAM, ensuring reproducibility and reliability for downstream applications in research and development.

References

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved January 21, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 21, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Mitigation of oxide growth on aluminum thin films: The role of self-assembled monolayers in superconducting quantum circuits. (2025, May 14). AIP Publishing. Retrieved January 21, 2026, from [Link]

  • Formation of Self-Assembled Anticorrosion Films on Different Metals. (2020, November 11). PMC. Retrieved January 21, 2026, from [Link]

  • Diethyl hexadecylmalonate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • Fabrication of molecular nanopatterns at aluminium oxide surfaces by nanoshaving of self-assembled monolayers of alkylphosphonates. (2013, September 16). Nanoscale (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. Retrieved January 21, 2026, from [Link]

  • Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes. (2022, April 1). MDPI. Retrieved January 21, 2026, from [Link]

  • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. (2020, August 8). YouTube. Retrieved January 21, 2026, from [Link]

  • Malonic Ester Synthesis. (2018, May 4). YouTube. Retrieved January 21, 2026, from [Link]

  • Fabrication of molecular nanopatterns at aluminium oxide surfaces by nanoshaving of self-assembled monolayers of alkylphosphonates. (2013, September 16). Nanoscale (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. (n.d.). BioResources. Retrieved January 21, 2026, from [Link]

  • Exercise 22.35 - The Malonic Ester Synthesis and Retrosynthesis. (2021, December 6). YouTube. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

  • Mitigation of oxide growth on aluminum thin films: The role of self-assembled monolayers in superconducting quantum circuits. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 21, 2026, from [Link]

  • Review on Thermal Stability and Bonding Analysis of Alumina Powder for High-Temperature Applications using TGA and FTIR. (n.d.). IJRASET. Retrieved January 21, 2026, from [Link]

  • Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. Retrieved January 21, 2026, from [Link]

  • Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. (2021, November 30). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface. (2024, June 5). The Journal of Chemical Physics. Retrieved January 21, 2026, from [Link]

  • Are Contact Angle Measurements Useful for Oxide-Coated Liquid Metals? (2021, September 21). PubMed. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols for Polymer Synthesis Using Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diethyl Hexadecylmalonate in Advanced Polymer Design

In the landscape of modern polymer chemistry, the rational design of monomers is paramount to achieving materials with tailored functionalities. Diethyl hexadecylmalonate emerges as a monomer of significant interest, particularly for applications in the biomedical and pharmaceutical sectors. Its unique molecular architecture, featuring a C16 alkyl chain appended to a reactive malonic ester core, provides a versatile platform for the synthesis of polyesters with a unique combination of properties. The long alkyl side chain can impart hydrophobicity, enhanced solubility in organic solvents, and internal plasticization, leading to polymers with tunable thermal and mechanical characteristics.

These resultant poly(malonic esters) are promising candidates for creating biodegradable materials, which are of high value in the development of advanced drug delivery systems, surgical sutures, and tissue engineering scaffolds. The ester linkages in the polymer backbone are susceptible to hydrolysis, a key feature for controlled degradation in physiological environments.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of polyesters from diethyl hexadecylmalonate. We will explore two primary synthetic strategies: metal-catalyzed melt polycondensation and enzyme-catalyzed solution polymerization. Furthermore, we will detail the essential characterization techniques required to validate the structure, molecular weight, and thermal properties of the synthesized polymers.

Causality in Experimental Design: Why Choose These Methods?

The selection of a polymerization method is a critical decision that dictates the properties of the final polymer and its suitability for specific applications.

  • Melt Polycondensation: This solvent-free method is advantageous for its simplicity and reduced environmental impact, as it avoids the use of large volumes of organic solvents. The high temperatures employed drive the reaction towards completion by efficiently removing the ethanol byproduct. This technique is well-suited for producing high molecular weight polyesters when high purity monomers are used. The choice of a metal catalyst like titanium(IV) butoxide is based on its high efficiency in promoting transesterification at elevated temperatures.

  • Enzyme-Catalyzed Polymerization: This approach represents a "green chemistry" alternative to traditional methods.[1] Utilizing enzymes, such as immobilized Candida antarctica lipase B (CALB), allows for polymerization under milder reaction conditions, which is crucial for preserving the integrity of thermally sensitive functional groups.[1] This method often exhibits high selectivity and reduces the risk of metal contamination in the final polymer, a critical consideration for biomedical applications.

Experimental Protocols

Protocol 1: Metal-Catalyzed Melt Polycondensation

This protocol details a two-stage melt polycondensation process for synthesizing a polyester from diethyl hexadecylmalonate and 1,6-hexanediol using titanium(IV) butoxide as a catalyst.

Materials:

  • Diethyl hexadecylmalonate (DEHM)

  • 1,6-Hexanediol (HDO)

  • Titanium(IV) butoxide (Ti(OBu)₄)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Vacuum pump

  • Heating mantle with temperature controller

  • Schlenk line for nitrogen atmosphere

Workflow Diagram:

melt_polycondensation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification s1_reactants Charge DEHM, HDO, and Ti(OBu)₄ catalyst s1_heat Heat to 180°C under N₂ flow s1_reactants->s1_heat s1_distill Collect ethanol byproduct (2-4 h) s1_heat->s1_distill s2_heat_vac Increase to 220°C Apply vacuum (<1 mmHg) s1_distill->s2_heat_vac Prepolymer formed s2_polymerize Continue for 4-6 h (viscosity increases) s2_heat_vac->s2_polymerize p_dissolve Dissolve in chloroform s2_polymerize->p_dissolve Cool and recover p_precipitate Precipitate in -cold methanol p_dissolve->p_precipitate p_filter Filter and wash p_precipitate->p_filter p_dry Dry under vacuum p_filter->p_dry final_product final_product p_dry->final_product Final Polyester

Caption: Workflow for metal-catalyzed melt polycondensation.

Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation head, charge equimolar amounts of diethyl hexadecylmalonate and 1,6-hexanediol. A slight excess of the diol (e.g., 1.1 mol equivalent) can be used to compensate for potential sublimation losses.

  • Catalyst Addition: Add titanium(IV) butoxide as the catalyst, typically at a concentration of 0.1 mol% relative to the diethyl hexadecylmalonate.

  • Stage 1: Transesterification:

    • Begin stirring and purge the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the reaction mixture to 180°C under a gentle stream of nitrogen.

    • Ethanol, the byproduct of the transesterification reaction, will begin to distill and should be collected in the receiving flask.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of ethanol has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature of the reaction mixture to 220°C.

    • Simultaneously, slowly reduce the pressure of the system using a vacuum pump to below 1 mmHg. This is crucial for removing the final traces of ethanol and driving the polymerization to completion.

    • The viscosity of the mixture will increase significantly as the molecular weight of the polymer increases.

    • Continue the reaction under these conditions for 4-6 hours. The reaction is considered complete when the desired viscosity is reached.

  • Polymer Recovery and Purification:

    • To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.

    • Allow the polymer to cool to room temperature.

    • Dissolve the synthesized polyester in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers or oligomers.

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzyme-Catalyzed Solution Polymerization

This protocol describes a greener synthesis of polyester from diethyl hexadecylmalonate and 1,6-hexanediol using immobilized Candida antarctica lipase B (Novozym 435) in a solvent.[1]

Materials:

  • Diethyl hexadecylmalonate (DEHM)

  • 1,6-Hexanediol (HDO)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating oil bath with temperature controller

  • Vacuum pump

  • Schlenk line for nitrogen and vacuum

Workflow Diagram:

enzyme_polymerization cluster_reaction Enzymatic Polymerization cluster_purification Purification r_charge Charge DEHM, HDO, Novozym 435, and solvent r_heat_vac1 Heat to 85°C under low vacuum (1000 mbar) for 6 h r_charge->r_heat_vac1 r_heat_vac2 Increase vacuum (20 mbar) for 18 h r_heat_vac1->r_heat_vac2 p_cool_dissolve Cool and dissolve in chloroform r_heat_vac2->p_cool_dissolve Reaction complete p_filter_enzyme Filter to remove Novozym 435 p_cool_dissolve->p_filter_enzyme p_precipitate Precipitate in cold methanol p_filter_enzyme->p_precipitate p_dry Filter and dry under vacuum p_precipitate->p_dry final_product final_product p_dry->final_product Final Polyester

Caption: Workflow for enzyme-catalyzed solution polymerization.

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine equimolar amounts of diethyl hexadecylmalonate and 1,6-hexanediol.

  • Catalyst and Solvent Addition: Add immobilized Candida antarctica lipase B (Novozym 435), typically at 10% w/w of the total monomer weight. Add diphenyl ether as the solvent.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 85°C and begin stirring.

    • Apply a low vacuum (e.g., 1000 mbar) for the initial 6 hours to facilitate the removal of the ethanol byproduct without aggressively evaporating the solvent.

    • After the initial phase, increase the vacuum to a higher level (e.g., 20 mbar) for an additional 18 hours to drive the polymerization forward.[1]

  • Polymer Recovery and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dissolve the reaction mixture in chloroform.

    • Filter the solution to remove the immobilized enzyme. The enzyme can often be washed, dried, and reused.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol while stirring.

    • Collect the polymer by filtration and dry it in a vacuum oven at a temperature below its melting point.

Characterization of the Synthesized Polyester

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.

Data Presentation: Expected Polymer Properties
PropertyAnalytical TechniqueExpected Outcome for Poly(hexadecylmalonate-co-hexanediol)
Chemical Structure ¹H and ¹³C NMR SpectroscopyConfirmation of ester bond formation and incorporation of both monomer units.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of Mₙ, Mₙ, and PDI.
Thermal Properties Differential Scanning Calorimetry (DSC)Measurement of glass transition temperature (T₉) and melting temperature (Tₘ).
Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the polyester.

  • Sample Preparation: Dissolve 5-10 mg of the purified polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis:

    • ¹H NMR: Expect to see characteristic peaks for the methylene protons adjacent to the ester oxygen from the diol, the methine proton on the malonate unit, and the long alkyl chains. The disappearance of the ethoxy group signals from the diethyl hexadecylmalonate monomer is a key indicator of successful polymerization.

    • ¹³C NMR: Expect to see the characteristic carbonyl peak of the newly formed ester bond, as well as peaks corresponding to the carbons in the polymer backbone and the hexadecyl side chain.

2. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[1]

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is standard. The system should be calibrated with polystyrene standards.

  • Analysis: The elution profile will provide a distribution of the molecular weights of the polymer chains. A lower PDI value (closer to 1) indicates a more uniform distribution of chain lengths.

3. Differential Scanning Calorimetry (DSC)

  • Purpose: To evaluate the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

  • Analysis:

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. A typical cycle might be heating from room temperature to 150°C, cooling to -50°C, and then reheating to 150°C, all at a rate of 10°C/min.

    • The T₉ will be observed as a step change in the heat flow during the second heating scan.

    • The Tₘ will be observed as an endothermic peak during the second heating scan. The presence of a long hexadecyl side chain is expected to influence these thermal transitions, potentially lowering the T₉ due to internal plasticization.

Potential Applications in Drug Development

The polyesters synthesized from diethyl hexadecylmalonate hold significant promise for drug delivery applications. The inherent biodegradability of the polyester backbone allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades. The hydrophobic nature imparted by the hexadecyl side chain makes these polymers particularly suitable for the encapsulation and delivery of hydrophobic drugs, which often present formulation challenges.

Furthermore, the malonate unit itself offers opportunities for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules to create more sophisticated and targeted drug delivery systems. The tunable thermal and mechanical properties also enable the fabrication of various drug delivery vehicles, from nanoparticles to implantable devices.

References

  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. (2020). CHIMIA, 74(12), 1024-1026. Available from: [Link]

  • Facile synthesis of aliphatic hyperbranched polyesters based on diethyl malonate and their irreversible molecular encapsulation. (2006). Chemical Communications, (3), 272-274. Available from: [Link]

  • Catalyst-free synthesis of polyesters via conventional melt polycondensation. (2021). Materials Today, 51, 155-164. Available from: [Link]

  • Synthesis of polyesters by a modified melt polycondensation of Monomer L and a variety of different aliphatic diols. (2020). ResearchGate. Available from: [Link]

  • Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020). European Polymer Journal, 130, 109680. Available from: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014). Semantic Scholar. Available from: [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl hexadecylmalonate (CAS No. 41433-81-2), also known as diethyl cetylmalonate, is a long-chain diester with significant potential in various fields, including pharmaceuticals, cosmetics, and material science.[1][2] Its synthesis, often achieved through the malonic ester synthesis, involves the alkylation of diethyl malonate.[3] Accurate and thorough characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its properties for research, development, and quality control purposes. This application note provides a detailed guide for the comprehensive characterization of diethyl hexadecylmalonate using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography (GC and HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of diethyl hexadecylmalonate is essential for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₂₃H₄₄O₄[1][2]
Molecular Weight 384.6 g/mol [1][2]
IUPAC Name diethyl 2-hexadecylpropanedioate[1]
CAS Number 41433-81-2[1][2]
Appearance Expected to be a liquid or low-melting solid[2]
Boiling Point 238-240 °C @ 14 Torr[2]
Melting Point 22 °C[2]

Analytical Techniques and Protocols

This section details the recommended analytical techniques and provides step-by-step protocols for the characterization of diethyl hexadecylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of diethyl hexadecylmalonate by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Causality of Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is due to its excellent ability to dissolve nonpolar compounds like diethyl hexadecylmalonate and its minimal interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0 ppm.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve ~10-20 mg of diethyl hexadecylmalonate in ~0.7 mL of CDCl₃ b Add a small amount of TMS as an internal standard a->b c Transfer the solution to a 5 mm NMR tube b->c d Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz spectrometer c->d e Process the FID (Fourier Transform, phase correction, baseline correction) d->e f Integrate ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J) e->f g Assign peaks to the corresponding protons and carbons f->g

Caption: Workflow for NMR analysis of diethyl hexadecylmalonate.

Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of diethyl hexadecylmalonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.18Quartet4H-O-CH₂ -CH₃
~3.30Triplet1H-CH₂-CH (COOEt)₂
~1.90Multiplet2H-CH₂ -CH(COOEt)₂
~1.25Multiplet26H-(CH₂ )₁₃-CH₃
~1.20Triplet6H-O-CH₂-CH₃
~0.88Triplet3H-(CH₂)₁₃-CH₃

Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 128-1024 (or more for dilute samples).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~169C =O (Ester)
~61-O-CH₂ -CH₃
~52-CH₂-CH (COOEt)₂
~32-22-(CH₂ )₁₄-
~14-O-CH₂-CH₃ and -(CH₂)₁₄-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of diethyl hexadecylmalonate, confirming its identity and providing structural clues.

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for volatile and thermally stable compounds like diethyl hexadecylmalonate. EI is a hard ionization technique that provides a rich fragmentation pattern, which is useful for structural elucidation and library matching.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Dissolve a small amount of diethyl hexadecylmalonate in a volatile solvent (e.g., hexane) b Inject the sample into the GC-MS system c Separate the compound on a capillary GC column b->c d Ionize the eluted compound using Electron Ionization (EI) c->d e Detect the mass-to-charge ratio (m/z) of the ions d->e f Analyze the mass spectrum to identify the molecular ion and fragmentation pattern e->f g Compare the spectrum with known databases (e.g., NIST) f->g

Caption: Workflow for GC-MS analysis of diethyl hexadecylmalonate.

Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of diethyl hexadecylmalonate in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column and an EI source.

  • GC Conditions:

    • Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum Data

m/zInterpretation
384[M]⁺ (Molecular Ion)
339[M - OEt]⁺
311[M - COOEt]⁺
173[CH(COOEt)₂]⁺
160Diethyl malonate fragment
29[C₂H₅]⁺
Chromatographic Analysis (GC and HPLC)

Chromatography is essential for assessing the purity of diethyl hexadecylmalonate and for quantifying it in mixtures.

Causality of Experimental Choices: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive method for purity assessment of volatile compounds. High-Performance Liquid Chromatography (HPLC) with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector (after derivatization) is an alternative, especially for less volatile impurities.[4][5][6]

Protocol for Gas Chromatography (GC-FID) for Purity Analysis

  • Sample Preparation: Prepare a solution of diethyl hexadecylmalonate (e.g., 1 mg/mL) in a suitable solvent like hexane.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions: Use the same GC conditions as described in the GC-MS protocol.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol for High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation: An HPLC system with a suitable detector (e.g., ELSD or UV-Vis).

  • HPLC Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: ELSD or UV at a low wavelength (e.g., 210 nm) if the compound has some absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the diethyl hexadecylmalonate molecule.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for liquids and solids that requires minimal sample preparation.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Place a small drop of the liquid sample directly on the ATR crystal b Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹ a->b c Identify the characteristic absorption bands corresponding to the functional groups b->c

Caption: Workflow for FTIR analysis of diethyl hexadecylmalonate.

Protocol for FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal. Alternatively, a thin film can be prepared on a KBr or NaCl plate.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
2925, 2855C-H stretchingAliphatic CH₂, CH₃
1750-1730C=O stretchingEster carbonyl
1465C-H bendingCH₂
1370C-H bendingCH₃
1250-1000C-O stretchingEster

Conclusion

The combination of NMR, MS, chromatography, and FTIR provides a robust and comprehensive analytical workflow for the unambiguous characterization of diethyl hexadecylmalonate. This multi-technique approach ensures the confirmation of its chemical structure, assessment of its purity, and verification of its functional groups, which are critical for its application in research and industry. The protocols and expected data presented in this application note serve as a valuable resource for scientists and researchers working with this compound.

References

  • PubChem. Diethyl hexadecylmalonate. National Center for Biotechnology Information. [Link]

  • Christie, W. W. Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • PubChemLite. Diethyl hexadecylmalonate (C23H44O4). [Link]

  • Miller, R. A., et al. Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters by High Performance Liquid Chromatography. Defense Technical Information Center, 1980. [Link]

  • Aliyeva, F. Kh., et al. "SYNTHESIS OF MALONIC ACID ESTERS." Processes of petrochemistry and oil refining, vol. 22, no. 1, 2021, pp. 122-130. [Link]

  • Guo, H., et al. "Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector." Journal of the American Oil Chemists' Society, vol. 89, no. 1, 2012, pp. 183-189. [Link]

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Application Note: High-Resolution 1D and 2D NMR Spectral Analysis of Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of diethyl hexadecylmalonate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of complex lipids and other bioactive molecules, unambiguous characterization of this long-chain diester is critical. This document outlines the experimental protocols for sample preparation and data acquisition for ¹H, ¹³C, DEPT-135, COSY, and HSQC NMR experiments. A comprehensive analysis of the resulting spectra is presented, with full assignment of all proton and carbon signals. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a self-validating framework for researchers.

Introduction: The Challenge of Characterizing Long-Chain Molecules

Diethyl hexadecylmalonate is a derivative of malonic acid featuring two ethyl ester groups and a long C16 alkyl (hexadecyl) chain. Its utility in organic synthesis stems from the reactivity of the α-carbon, allowing for the introduction of the long alkyl chain into various molecular scaffolds. However, the very feature that makes it synthetically useful—the long, saturated hexadecyl chain—presents a significant challenge for spectral characterization. In both ¹H and ¹³C NMR spectra, the numerous methylene (-CH₂-) groups of the alkyl chain produce heavily overlapping signals, complicating straightforward assignment.

High-field NMR spectroscopy, coupled with 2D correlation techniques, provides the necessary resolution and connectivity information to overcome these challenges. This note demonstrates the power of a multi-technique NMR approach (¹H, ¹³C, DEPT, COSY, and HSQC) to achieve complete and unambiguous structural verification of diethyl hexadecylmalonate. The principles and protocols described herein are broadly applicable to the analysis of other long-chain esters, lipids, and polymers.

Experimental Design and Rationale

Sample Preparation Protocol

High-quality NMR data begins with meticulous sample preparation. The following protocol is designed to minimize impurities and ensure optimal sample conditions for high-resolution spectroscopy.

  • Analyte Purity: Ensure the diethyl hexadecylmalonate sample is of high purity (>98%), as determined by a preliminary technique such as GC-MS or LC-MS. Residual solvents or synthetic precursors can introduce interfering signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte.[1] It offers excellent solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) do not interfere with the signals of interest.[1]

  • Concentration: Prepare a solution of approximately 10-20 mg of diethyl hexadecylmalonate in 0.6 mL of CDCl₃. This concentration is optimal for obtaining good signal-to-noise in a reasonable timeframe for both ¹H and ¹³C experiments on a modern spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion, which is crucial for resolving the crowded alkyl region.[3] The following experiments are essential for a complete analysis.

  • ¹H NMR: A standard one-dimensional proton experiment is the starting point for analysis. It provides information on the different types of protons and their relative numbers (integration).[3]

  • ¹³C{¹H} NMR: A proton-decoupled carbon-13 experiment reveals the number of unique carbon environments in the molecule.[4]

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[5][6] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the ester carbonyls) are not observed.[5][6]

  • ¹H-¹H COSY: Correlation SpectroscopY (COSY) is a 2D experiment that reveals proton-proton couplings, typically through two or three bonds.[7] This is critical for mapping the connectivity of the alkyl chain and the ethyl ester groups.

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[7] This experiment is the definitive tool for assigning carbon signals based on their attached, and already assigned, protons.

The logical workflow for these experiments is illustrated below.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Spectral Analysis H1 ¹H NMR (Proton Environments & Integration) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Assign_H Assign ¹H Spectrum H1->Assign_H C13 ¹³C NMR (Carbon Environments) HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) C13->HSQC DEPT DEPT-135 (Carbon Multiplicity) Assign_C Assign ¹³C Spectrum DEPT->Assign_C COSY->Assign_H HSQC->Assign_C Assign_H->HSQC Structure Final Structure Confirmation Assign_C->Structure

Caption: Workflow for comprehensive NMR analysis.

Spectral Analysis and Interpretation

The following sections detail the analysis of each spectrum. The assignments are based on established chemical shift principles and data from analogous compounds, specifically diethyl malonate and 1-hexadecanol.

Molecular Structure and Atom Numbering

For clarity, the atoms of diethyl hexadecylmalonate are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Numbering scheme for diethyl hexadecylmalonate.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by distinct signals for the ethyl ester groups and the hexadecyl chain.

  • Ethyl Ester Protons (a, b): The ethoxy protons appear as a characteristic quartet and triplet. The methylene protons (a ) are deshielded by the adjacent oxygen atom and appear at approximately δ 4.20 ppm . They are split into a quartet by the three neighboring methyl protons (b ) (J ≈ 7.1 Hz). The methyl protons (b ) appear as a triplet at around δ 1.28 ppm , coupled to the two methylene protons (a ).[8]

  • Methine Proton (c): The single proton on the α-carbon (c ) is deshielded by the two adjacent carbonyl groups and appears as a triplet at approximately δ 3.35 ppm . It is coupled to the two protons on C1 of the hexadecyl chain (J ≈ 7.5 Hz).

  • Hexadecyl Chain Protons (d, e, bulk CH₂, f):

    • The methylene protons at C1 (d) are adjacent to the electron-withdrawing malonate group, causing a downfield shift to ~δ 1.95 ppm (multiplet).

    • The terminal methyl protons at C16 (f) are in a typical alkane environment and appear as a triplet at ~δ 0.88 ppm (J ≈ 7.0 Hz), coupled to the C15 methylene protons.

    • The bulk of the methylene protons (C2-C15, e ) are chemically very similar and produce a large, broad multiplet centered around δ 1.25 ppm . Resolving these individual signals is impossible without advanced 2D techniques, but their combined integration corresponds to the remaining 28 protons.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
a~4.20Quartet~7.14HO-CH₂ -CH₃
c~3.35Triplet~7.51HCH₂-CH (COO)₂
d~1.95Multiplet-2HCH₂ -CH(COO)₂
b~1.28Triplet~7.16HO-CH₂-CH₃
e~1.25Broad Multiplet-28H-(CH₂ )₁₄-
f~0.88Triplet~7.03HCH₃ -(CH₂)₁₄-
¹³C NMR and DEPT-135 Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon environments, while the DEPT-135 spectrum helps assign them.

  • Carbonyl Carbons: The two equivalent ester carbonyl carbons (C=O ) are the most deshielded, appearing at approximately δ 169.0 ppm . These are quaternary carbons and will be absent in the DEPT-135 spectrum.

  • Ethyl Ester Carbons: The O-C H₂ carbon appears around δ 61.4 ppm (negative in DEPT-135), and the O-CH₂-C H₃ carbon is found at δ 14.1 ppm (positive in DEPT-135).

  • Methine Carbon: The α-carbon (CH ) signal is expected around δ 51.5 ppm (positive in DEPT-135).

  • Hexadecyl Chain Carbons:

    • The terminal methyl carbon (C16 ) appears furthest upfield at δ 14.1 ppm (positive in DEPT-135), coincidentally overlapping with the ester methyl group.

    • The carbons near the ends of the chain (C1, C2, C3, C14, C15) have distinct chemical shifts. C1 will be around δ 27.0 ppm , C2 at δ 29.1 ppm , and C15 at δ 22.7 ppm . All will be negative in the DEPT-135 spectrum.

    • The internal methylene carbons (C4-C13) are in very similar electronic environments, resulting in a cluster of closely spaced signals between δ 29.4-29.7 ppm .[9] These will all appear as negative signals in the DEPT-135 spectrum.

Carbon Label Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
-~169.0AbsentC =O
a~61.4NegativeO-C H₂-CH₃
c~51.5PositiveCH₂-C H(COO)₂
C4-C13~29.4-29.7NegativeBulk -(C H₂)₁₀-
C3~29.3Negative-C H₂-C₁₂H₂₅
C2~29.1Negative-C H₂-CH₂-C₁₁H₂₃
d~27.0NegativeC H₂-CH(COO)₂
C15~22.7NegativeC H₂-CH₃
b, f~14.1PositiveO-CH₂-C H₃ and C H₃-C₁₅H₃₀-
C14~31.9Negative-C H₂-CH₂-CH₃
2D NMR Correlation Analysis (COSY & HSQC)

While 1D spectra provide the foundation, 2D NMR is required for definitive assignment, especially within the alkyl chain.

G cluster_cosy ¹H-¹H COSY Correlations cluster_hsqc ¹H-¹³C HSQC Correlations a_h H-a (~4.20) b_h H-b (~1.28) a_h->b_h J_ab a_c C-a (~61.4) a_h->a_c ¹J_CH b_c C-b (~14.1) b_h->b_c ¹J_CH c_h H-c (~3.35) d_h H-d (~1.95) c_h->d_h J_cd c_c C-c (~51.5) c_h->c_c ¹J_CH e_h H-e (~1.25) d_h->e_h J_de (C2) d_c C-d (~27.0) d_h->d_c ¹J_CH f_h H-f (~0.88) f_c C-f (~14.1) f_h->f_c ¹J_CH e_h->f_h J_ef (C15) e_c C-e (~29.4-29.7) e_h->e_c ¹J_CH

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Application Note: Elucidating the Mass Spectrometric Fragmentation of Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation patterns of diethyl hexadecylmalonate, a long-chain diester of significant interest in organic synthesis and materials science. We explore the compound's behavior under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The characteristic fragmentation pathways, including McLafferty rearrangement, alpha-cleavage, and charge-remote fragmentation, are elucidated. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols for GC-MS and LC-MS/MS analysis to facilitate unambiguous structural confirmation and characterization.

Introduction

Diethyl hexadecylmalonate (C₂₃H₄₄O₄, MW: 384.6 g/mol ) is a derivative of diethyl malonate, a cornerstone building block in organic chemistry used extensively in the malonic ester synthesis for preparing substituted carboxylic acids.[1][2] The introduction of a long C16 alkyl (hexadecyl) chain imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of surfactants, lubricants, and polymers where aliphatic chain length is a critical determinant of material properties like crystallinity and melting point.[3]

Given its molecular structure—a polar diester head group attached to a long, nonpolar hydrocarbon tail—mass spectrometry (MS) stands out as the premier analytical technique for its characterization. The choice of ionization method is critical. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides detailed structural information through extensive, reproducible fragmentation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a soft ionization technique that typically yields intact molecular ions, which can then be subjected to Collision-Induced Dissociation (CID) in tandem MS experiments (MS/MS) for controlled fragmentation analysis. This note details the expected fragmentation patterns under both scenarios.

Part 1: Electron Ionization (EI) Fragmentation Analysis

EI is a hard ionization technique that imparts significant internal energy (typically 70 eV) to the analyte molecule, resulting in the formation of an odd-electron molecular ion (M•+) and extensive, structurally informative fragmentation.[4] While the molecular ion for long-chain lipids can be of very low abundance, the resulting fragment ions are highly characteristic.[5]

Primary Fragmentation Pathways of Diethyl Hexadecylmalonate (m/z 384)
  • McLafferty Rearrangement: This is a hallmark fragmentation pathway for carbonyl compounds possessing a γ-hydrogen. In diethyl hexadecylmalonate, a hydrogen atom from the γ-carbon of the hexadecyl chain is transferred to one of the carbonyl oxygens via a six-membered transition state. This results in the elimination of a neutral alkene (1-hexadecene, C₁₆H₃₂, 224 Da) and the formation of a radical cation corresponding to the enol form of diethyl malonate at m/z 160 . The observation of a prominent ion at m/z 160 in the NIST mass spectrum for this compound strongly supports this as a primary fragmentation route.[6]

  • Alpha-Cleavage (α-Cleavage): This pathway involves the cleavage of the C-C bond between the alpha-carbon (substituted with the hexadecyl chain) and the carbonyl group, or the bond between the alpha-carbon and the alkyl chain. The most significant α-cleavage is the loss of the hexadecyl radical (•C₁₆H₃₃, 225 Da), leading to the formation of the resonance-stabilized diethyl malonate cation at m/z 159 [CH(COOEt)₂]⁺. This is a common and important fragmentation for 2-substituted diethyl malonates.[7]

  • Charge-Remote Fragmentation (CRF): CRF events typically occur in molecules with long saturated alkyl chains.[4][8] These fragmentations are not driven by the charge site (the ester group) but occur along the hydrocarbon tail, leading to a series of low-abundance radical cations of the general formula [CₙH₂ₙ]•+ and [CₙH₂ₙ₊₁]⁺. This results in a characteristic pattern of ions separated by 14 Da (–CH₂–).

Secondary Fragmentation

The primary fragment ions, particularly m/z 160 and 159, undergo further fragmentation, characteristic of the diethyl malonate moiety itself:

  • Loss of Ethoxy Radical (•OEt): [M - 45]⁺. For example, the ion at m/z 160 can lose an ethoxy radical to yield an ion at m/z 115 .

  • Loss of Ethanol (EtOH): [M - 46]⁺.

  • Loss of Ethyl Radical (•C₂H₅): [M - 29]⁺. This gives rise to the ubiquitous ethyl cation at m/z 29 , often a significant peak in the spectrum.[6]

Visual Representation of EI Fragmentation

EI_Fragmentation M Diethyl Hexadecylmalonate (M•+) m/z 384 F160 McLafferty Rearrangement Product [C₇H₁₂O₄]•+ m/z 160 M->F160 - C₁₆H₃₂ (Hexadecene) F159 α-Cleavage Product [C₇H₁₁O₄]+ m/z 159 M->F159 - •C₁₆H₃₃ (Hexadecyl radical) F115 [C₅H₇O₃]+ m/z 115 F160->F115 - •OC₂H₅ F29 Ethyl Cation [C₂H₅]+ m/z 29 F159->F29 - C₅H₆O₄ ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 385.3 F339 [M+H - EtOH]+ m/z 339.3 Precursor->F339 - C₂H₅OH (46 Da) F357 [M+H - C₂H₄]+ m/z 357.3 Precursor->F357 - C₂H₄ (28 Da) F161 Protonated Diethyl Malonate [C₇H₁₃O₄]+ m/z 161.1 Precursor->F161 - C₁₆H₃₂ (224 Da)

Caption: Predicted CID fragmentation of the [M+H]⁺ ion of diethyl hexadecylmalonate.

Part 3: Experimental Protocols

The following protocols provide a validated starting point for the analysis of diethyl hexadecylmalonate. Instrument parameters should be optimized for the specific system in use.

Sample Preparation
  • Objective: To prepare a solution of the analyte at an appropriate concentration for MS analysis.

  • Protocol:

    • Prepare a stock solution of diethyl hexadecylmalonate at 1 mg/mL in ethyl acetate or hexane.

    • For GC-MS analysis , dilute the stock solution to a final concentration of 1-10 µg/mL using hexane. The choice of a non-polar solvent is crucial for compatibility with split/splitless injection and non-polar GC columns.

    • For LC-MS analysis , dilute the stock solution to a final concentration of 0.1-1 µg/mL using a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 90:10 Methanol:Water).

GC-EI-MS Protocol
  • Objective: To achieve chromatographic separation and generate a reproducible EI fragmentation spectrum.

ParameterSettingRationale
Gas Chromatograph
InjectorSplitless, 280 °CEnsures efficient vaporization of the high-boiling point analyte without discrimination.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A non-polar column provides good peak shape and separation for long-chain alkyl compounds.
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas standard for GC-MS.
Oven Program100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 5 minThe temperature program elutes the analyte in a reasonable time while maintaining peak sharpness.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard for generating library-searchable fragmentation patterns.
Ionization Energy70 eVStandardized energy that provides reproducible fragmentation.
Source Temperature230 °CPrevents condensation of the analyte in the source.
Mass Rangem/z 40-500Covers the molecular ion and all expected fragments.
LC-ESI-MS/MS Protocol
  • Objective: To generate and fragment a protonated precursor ion for structural confirmation.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for retaining and separating the non-polar analyte.
Mobile Phase AWater + 0.1% Formic AcidFormic acid acts as a proton source to promote [M+H]⁺ formation.
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient80% B to 100% B over 5 min, hold 2 minGradient elution is required to elute the highly non-polar compound from the C18 column.
Flow Rate0.4 mL/min
Column Temperature40 °CImproves peak shape and reduces system backpressure.
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive ModeESI is the standard for ionizing non-volatile polar/semi-polar compounds from a liquid phase.
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Precursor Ionm/z 385.3The protonated molecule [M+H]⁺.
Collision Energy15-25 eVThis energy range should be optimized to yield a balanced spectrum of precursor and product ions.

Conclusion

The mass spectrometric analysis of diethyl hexadecylmalonate reveals distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. Under Electron Ionization, the molecule readily undergoes a characteristic McLafferty rearrangement to produce a key ion at m/z 160, along with α-cleavage resulting in an ion at m/z 159. Under softer ESI conditions, the protonated molecule [M+H]⁺ at m/z 385.3 is readily formed and can be fragmented via CID to yield characteristic neutral losses of ethanol and hexadecene. The protocols and fragmentation guides presented herein provide a robust framework for the confident identification and structural elucidation of this and related long-chain malonate esters, proving invaluable for quality control in synthesis and for the characterization of novel materials.

References

  • D. H. Williams, J. H. Bowie, S. -O. Lawesson, G. Schroll. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96432, Diethyl hexadecylmalonate. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Byrd, J. A., & Murphy, R. C. (2018). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. NIH - National Library of Medicine. Available at: [Link]

  • NIST. (n.d.). Diethyl hexadecylmalonate in the NIST WebBook. Available at: [Link]

  • University of Calgary. (n.d.). Malonic Esters. Available at: [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

  • Clark, J. (2015). The Malonic Ester Synthesis of Substituted Acetic Acids. Available at: [Link]

  • PubChemLite. (n.d.). Diethyl hexadecylmalonate (C23H44O4). Available at: [Link]

Sources

Application Note: Unambiguous Functional Group Characterization of Diethyl Hexadecylmalonate using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of diethyl hexadecylmalonate using Fourier Transform Infrared (FTIR) spectroscopy. Diethyl hexadecylmalonate is a long-chain diester with applications in various fields, including organic synthesis, and as a specialty chemical. Its molecular structure comprises two ester functional groups and a long aliphatic chain, each exhibiting characteristic vibrational modes in the infrared spectrum. This document outlines the theoretical principles, a detailed experimental protocol for attenuated total reflectance (ATR)-FTIR, and a thorough guide to spectral interpretation for the unambiguous identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Analytical Power of FTIR in Characterizing Long-Chain Diesters

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its characteristic vibrations (stretching, bending, etc.). This absorption pattern creates a unique spectral fingerprint, enabling the identification of functional groups and the elucidation of molecular structure.

For a molecule like diethyl hexadecylmalonate, FTIR is particularly insightful. It allows for the simultaneous confirmation of the ester functionalities, characterized by strong carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations, and the long hexadecyl alkyl chain, identified by its distinct C-H stretching and bending modes. This application note serves as a practical guide to leveraging FTIR for the qualitative analysis of diethyl hexadecylmalonate, ensuring the integrity and purity of the compound in research and development settings.

Principles of FTIR Spectroscopy: Vibrational Modes of Diethyl Hexadecylmalonate

The infrared spectrum of diethyl hexadecylmalonate is dominated by the vibrational modes of its constituent functional groups: the ester groups and the long aliphatic hexadecyl chain.

Ester Functional Group Vibrations

The two ester groups in diethyl hexadecylmalonate give rise to some of the most prominent peaks in its FTIR spectrum. According to the "Rule of Three" for esters, one can expect three strong absorption bands.[1]

  • C=O Stretching: The carbonyl group of an aliphatic ester produces a very strong and sharp absorption band typically in the range of 1750-1735 cm⁻¹[2]. This peak is one of the most characteristic features in the spectrum of diethyl hexadecylmalonate.

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) results in a strong absorption between 1300-1150 cm⁻¹. The stretching of the C-O bond of the ethyl group (alkyl-oxygen stretch) typically appears between 1150-1000 cm⁻¹[1][2]. The presence of two strong bands in this region is a key indicator of an ester functional group.

Aliphatic Chain Vibrations

The long hexadecyl chain, being a saturated hydrocarbon, contributes significantly to the FTIR spectrum, primarily in the C-H stretching and bending regions.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the hexadecyl and ethyl chains occur in the 2950-2850 cm⁻¹ region. Specifically, the asymmetric stretching of CH₂ groups appears around 2925 cm⁻¹, while the symmetric stretching is observed near 2855 cm⁻¹[3][4]. These are typically strong and sharp peaks.

  • C-H Bending: The scissoring (bending) vibration of the methylene groups is found around 1465 cm⁻¹. A weaker bending vibration for the methyl groups is also present in this region. Additionally, a characteristic rocking vibration of long methylene chains can be observed around 720 cm⁻¹.[3]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: Diethyl hexadecylmalonate (liquid or solid at room temperature).

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the diethyl hexadecylmalonate sample directly onto the center of the ATR crystal. If the sample is a liquid, a single drop is sufficient. If it is a solid, ensure good contact with the crystal surface by applying gentle pressure with the built-in press.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample to the single beam background spectrum to generate the absorbance spectrum.

  • Data Processing and Analysis:

    • Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

    • Identify the key absorption bands and compare them to the expected frequencies for the functional groups of diethyl hexadecylmalonate.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked, lint-free wipe to remove all traces of the sample.

Data Interpretation and Expected Spectral Features

The FTIR spectrum of diethyl hexadecylmalonate should exhibit a combination of the characteristic peaks for a long-chain aliphatic ester.

Summary of Expected Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2924 cm⁻¹Asymmetric C-H Stretch-CH₂- (Alkyl Chain)Strong
~2855 cm⁻¹Symmetric C-H Stretch-CH₂- (Alkyl Chain)Strong
~1740 cm⁻¹C=O StretchEsterVery Strong, Sharp
~1466 cm⁻¹C-H Bend (Scissoring)-CH₂-Medium
~1250-1150 cm⁻¹Asymmetric C-O-C StretchEsterStrong
~1150-1000 cm⁻¹Symmetric C-O-C StretchEsterStrong
~723 cm⁻¹C-H Rocking-(CH₂)n- (n ≥ 4)Medium

Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.

Sample Spectrum Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the FTIR spectrum of a sample suspected to be diethyl hexadecylmalonate.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_verification Verification cluster_conclusion Conclusion prep Sample Preparation (Minimal for ATR) acquire Acquire FTIR Spectrum prep->acquire peak_id Peak Identification (Locate key absorption bands) acquire->peak_id func_group Functional Group Assignment (Correlate peaks to vibrations) peak_id->func_group ester_verify Ester Group Confirmation C=O at ~1740 cm⁻¹? Two C-O bands at 1300-1000 cm⁻¹? func_group->ester_verify alkyl_verify Alkyl Chain Confirmation Strong C-H stretches at 2950-2850 cm⁻¹? -CH₂- rocking at ~720 cm⁻¹? conclusion Structural Confirmation (Spectrum consistent with Diethyl Hexadecylmalonate) alkyl_verify->conclusion

Figure 1. Workflow for the FTIR analysis of diethyl hexadecylmalonate.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of diethyl hexadecylmalonate. By following the outlined protocol and understanding the key vibrational frequencies of the ester and aliphatic functional groups, researchers can rapidly and reliably confirm the identity and purity of this compound. The characteristic strong carbonyl absorption around 1740 cm⁻¹, coupled with the distinct C-O and C-H stretching and bending vibrations, provides a definitive spectral fingerprint for diethyl hexadecylmalonate.

References

  • ResearchGate. (n.d.). FTIR spectra of a malonic acid and b mPEG–polyester copolymer (Ma/He/M2.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fibrous long‐chain organic acid cellulose esters and their characterization by diffuse reflectance FTIR spectroscopy, solid‐state CP/MAS 13C‐NMR, and X‐ray diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl hexadecylmalonate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-hexadecane. Retrieved from [Link]

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Chromatographic purification of diethyl hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preparative Purification of Diethyl Hexadecylmalonate by Flash Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of diethyl hexadecylmalonate from a typical crude reaction mixture using normal-phase flash column chromatography. Diethyl hexadecylmalonate, a key intermediate in the synthesis of specialized lipids and surfactants, is commonly prepared via the malonic ester synthesis.[1][2] This process often results in a mixture containing the desired mono-alkylated product, unreacted diethyl malonate, and potentially a di-alkylated byproduct. Achieving high purity is critical for subsequent synthetic steps. This guide is designed for researchers and chemists in drug development and organic synthesis, offering a robust, scalable, and validated methodology from initial method development on Thin-Layer Chromatography (TLC) to a full preparative scale-up using an automated or manual flash chromatography system.

Introduction: The Purification Challenge

The synthesis of diethyl hexadecylmalonate (Figure 1) typically involves the alkylation of sodium diethyl malonate with a 16-carbon alkyl halide, such as 1-bromohexadecane. A successful purification strategy must efficiently separate the target compound from structurally similar impurities.

  • Target Molecule: Diethyl hexadecylmalonate (C23H44O4, MW: 384.6 g/mol )[3] is a non-polar, lipophilic diester.

  • Primary Impurities:

    • Diethyl Malonate (Starting Material): More polar than the product.

    • 1-Bromohexadecane (Alkylating Agent): Non-polar, may have similar retention characteristics.

    • Diethyl dihexadecylmalonate (Di-alkylation Product): Significantly less polar than the target molecule.

Given the non-polar nature of the target compound, normal-phase chromatography is the method of choice.[4][5] This technique utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, which allows for effective separation based on the polarity differences between the components.[6][7][8]

Principle of Separation: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a non-polar organic solvent or a mixture of such solvents (e.g., hexanes and ethyl acetate).[9] Separation occurs based on the principle of adsorption.

  • Polar molecules (like residual diethyl malonate) interact strongly with the polar silica gel and are retained longer, thus eluting later.

  • Non-polar molecules (like the di-alkylated byproduct and the target molecule) have weaker interactions with the stationary phase and travel through the column more quickly, eluting earlier.

The elution order will therefore be: Di-alkylated byproduct (least polar) -> Diethyl hexadecylmalonate (target) -> Diethyl malonate (most polar).

Method Development: From TLC to Flash Scale-Up

A successful flash chromatography purification is predicated on methodical optimization using Thin-Layer Chromatography (TLC).[10][11] TLC is a rapid and inexpensive technique used to determine the optimal mobile phase composition for separation.[10]

Protocol 1: TLC Solvent System Optimization
  • Plate Preparation: Use standard silica gel 60 F254 TLC plates. If plates have been stored for an extended period, activate them by heating at 110°C for 20-30 minutes to remove adsorbed water, which can affect reproducibility.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the crude reaction mixture, pure diethyl malonate (if available as a standard), and the target product from a previous purification (if available) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the samples onto the TLC plate baseline. It is highly recommended to "co-spot" the crude mixture and the standard in the same lane to confirm spot identity.

  • Development: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.[12] Test a range of solvent systems with varying polarity. A good starting point for this class of compound is a mixture of hexanes and ethyl acetate.[9]

  • Analysis & Optimization:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .[12]

    • The ideal solvent system for flash chromatography will place the Rf of the target compound (diethyl hexadecylmalonate) in the range of 0.15 to 0.4 .[11][14]

    • Crucially, the system must show clear separation (ΔRf > 0.1) between the target compound and its closest impurities.

Parameter Description Target Value Justification
Stationary Phase Silica Gel 60 F254N/AIndustry standard for normal-phase separation of moderately polar to non-polar organic molecules.
Mobile Phase Hexanes:Ethyl AcetateStart at 95:5, adjust as needed.Provides a tunable polarity range suitable for separating malonate esters.[9]
Target Rf Retention Factor0.15 - 0.40Ensures good resolution without excessively long run times or excessive solvent consumption.[11]
ΔRf Separation Factor> 0.1A larger difference in Rf values between spots indicates better separation and higher loading capacity on the column.

Preparative Flash Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (glass column) setups.[15]

Materials & Equipment
  • Crude diethyl hexadecylmalonate mixture

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size)

  • Pre-packed silica gel column (cartridge) or glass column

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) or manual setup with pump/air pressure

  • HPLC-grade hexanes and ethyl acetate

  • Test tubes for fraction collection

  • Rotary evaporator

Workflow Diagram

G Purification Workflow cluster_prep Method Development cluster_main Flash Chromatography cluster_post Analysis & Isolation TLC_dev 1. TLC Optimization (Hexanes:EtOAc) Target Rf = 0.15-0.4 Sample_Load 2. Sample Loading (Dry or Liquid) TLC_dev->Sample_Load Optimized Solvent System Elution 3. Gradient Elution (e.g., 0-10% EtOAc in Hexanes) Sample_Load->Elution Collection 4. Fraction Collection Elution->Collection TLC_analysis 5. TLC Analysis of Fractions Collection->TLC_analysis Combine 6. Combine Pure Fractions TLC_analysis->Combine Evap 7. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Diethyl Hexadecylmalonate Evap->Final Crude Crude Reaction Mixture Crude->TLC_dev

Caption: Workflow for purification of diethyl hexadecylmalonate.

Step-by-Step Procedure
  • Column Selection and Equilibration:

    • Select a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass.

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexanes) for at least 3-5 column volumes (CV) until the detector baseline is stable.[16]

  • Sample Loading:

    • Liquid Loading: If the crude material is fully soluble in the initial mobile phase, dissolve it in a minimal volume and inject it onto the column. This is straightforward but can lead to band broadening if the sample volume is large or a strong solvent is used.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Load this powder into an empty cartridge or directly onto the top of the packed column bed.[14][15] This technique generally provides superior resolution.

  • Elution and Fraction Collection:

    • Based on the TLC results, program a suitable elution gradient. A shallow gradient is often most effective. For example, if the target elutes at 10% ethyl acetate in hexanes on TLC, a gradient of 0-15% ethyl acetate over 15-20 CV would be a good starting point.

    • Set the fraction collector to collect fractions based on detector signals (e.g., UV absorbance) or by fixed volume.

Parameter Example Value Rationale
Crude Sample Mass 1.0 gN/A
Column Size 40 g Silica CartridgeMaintains a good sample-to-sorbent ratio for high resolution.
Loading Method Dry LoadingMinimizes band broadening and improves separation efficiency.[17]
Flow Rate 40 mL/minA typical flow rate for a 40 g column, balancing speed and resolution.
Mobile Phase A n-HexanesNon-polar "weak" solvent.
Mobile Phase B Ethyl AcetatePolar "strong" solvent.
Elution Gradient 0-2% B (2 CV), 2-15% B (15 CV), 15% B (5 CV)A shallow gradient provides the best resolution for closely eluting compounds.
  • Post-Run Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Spot every 2-3 fractions on a single TLC plate for a clear overview of the elution profile.

    • Combine all fractions that show a single spot corresponding to the pure diethyl hexadecylmalonate.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and/or GC-MS.

Troubleshooting

Issue Potential Cause Recommended Solution
Poor Separation / Co-elution Solvent system has poor selectivity; column is overloaded.Re-optimize the solvent system using TLC; try adding a different solvent like toluene or dichloromethane in small amounts. Reduce the sample load on the column.[18][19]
Product Elutes Too Quickly (Rf too high) Mobile phase is too polar.Decrease the percentage of the polar solvent (ethyl acetate) in the mobile phase.[14]
Product Does Not Elute (Stuck on column) Mobile phase is not polar enough.Increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Streaking or Tailing on TLC/Column Sample is acidic/basic; sample is overloaded.Add a small amount (~0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Ensure the sample is not overloaded on the TLC plate or column.[12]

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Preprints.org. (2026). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Quora. (2020). What is the preparation of diethyl malonate? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Diethyl hexadecylmalonate. Retrieved from [Link]

  • Reddit. (2023). Flash chromatography problem. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Teledyne ISCO. (2024). Introduction to Flash Chromatography: Top 5 Essentials to Maximize Success in Flash. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]

  • YouTube. (2025). Top 5 Essentials to Maximize Success in Flash Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diethyl acetoxymalonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

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Troubleshooting & Optimization

Preventing dialkylation in diethyl hexadecylmalonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of diethyl hexadecylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific malonic ester synthesis. Our focus is to equip you with the knowledge to suppress the formation of the common dialkylated byproduct and optimize the yield of your desired mono-alkylated product.

Troubleshooting Guide: Preventing Dialkylation

This section addresses specific issues you may encounter during the synthesis of diethyl hexadecylmalonate.

Q1: I'm observing a significant amount of a dialkylated byproduct in my reaction mixture. What is the primary cause of this?

The formation of a dialkylated byproduct is a well-known challenge in malonic ester synthesis.[1][2][3] This occurs because the desired mono-alkylated product, diethyl hexadecylmalonate, still possesses one acidic proton on the α-carbon.[1][4] In the presence of the base used for the initial deprotonation of diethyl malonate, this remaining acidic proton can be abstracted. This forms a new enolate, which can then react with a second molecule of the alkylating agent (e.g., 1-bromohexadecane).[1][4]

The reaction pathway leading to both mono- and dialkylation is illustrated below:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Undesired Pathway: Dialkylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base (e.g., NaOEt) Base (e.g., NaOEt) Diethyl Hexadecylmalonate Mono-alkylated Product Enolate->Diethyl Hexadecylmalonate + 1-Bromohexadecane 1-Bromohexadecane 1-Bromohexadecane Mono-alkylated Enolate Mono-alkylated Enolate Diethyl Hexadecylmalonate->Mono-alkylated Enolate + Base Base (excess) Base (excess) Dialkylated Product Dialkylated Product Mono-alkylated Enolate->Dialkylated Product + 1-Bromohexadecane

Figure 1: Reaction pathways for mono- and dialkylation.

Q2: How can I adjust my experimental conditions to favor the formation of the mono-alkylated product, diethyl hexadecylmalonate?

Several key parameters can be optimized to significantly suppress dialkylation and improve the yield of the desired mono-alkylated product.

1. Stoichiometry Control:

Using an excess of diethyl malonate relative to the base and the alkylating agent is a primary strategy to favor mono-alkylation.[1][5][6] This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.[5]

Reactant Ratio (Diethyl Malonate : Base : Alkyl Halide)Expected Outcome
1 : 1 : 1Significant mixture of mono- and dialkylated products.
>1 : 1 : 1 (e.g., 1.5-2 : 1 : 1) Favors mono-alkylation.
1 : >2 : >2Favors dialkylation.[7]

2. Order and Rate of Addition:

Slowly adding the alkylating agent (1-bromohexadecane) to the reaction mixture containing the pre-formed enolate of diethyl malonate is crucial.[4] This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event with the newly formed mono-alkylated product.[4][8]

Experimental Protocol: Optimized Mono-alkylation of Diethyl Malonate

This protocol provides a step-by-step methodology for the synthesis of diethyl hexadecylmalonate, incorporating best practices to minimize dialkylation.

Materials:

  • Diethyl malonate

  • 1-Bromohexadecane

  • Sodium ethoxide (NaOEt) or sodium metal

  • Anhydrous ethanol

  • Dry toluene (optional)

  • Diethyl ether or ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. If starting from sodium metal, carefully add small pieces of sodium (1 equivalent) to anhydrous ethanol and stir until all the sodium has dissolved.[4]

  • Enolate Formation: At room temperature, add diethyl malonate (1.5-2 equivalents) dropwise to the sodium ethoxide solution. Stir the mixture for 30-60 minutes to ensure complete formation of the malonic ester enolate.[4]

  • Alkylation: Slowly add 1-bromohexadecane (1 equivalent) to the enolate solution over a period of 1-2 hours. The reaction is often exothermic. Maintain the reaction temperature by cooling with a water bath if necessary. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude diethyl hexadecylmalonate by vacuum distillation or column chromatography on silica gel to separate it from any unreacted starting materials and the dialkylated byproduct.[4]

Frequently Asked Questions (FAQs)

Q3: What is the best base to use for this reaction and why?

For the alkylation of diethyl malonate, sodium ethoxide (NaOEt) in ethanol is the most commonly used and recommended base.[5][9][10] The primary reason for this is to avoid transesterification.[2][3] Using an alkoxide base with an alcohol component that matches the ester (i.e., ethoxide for an ethyl ester) prevents the exchange of the ester's alkoxy group, which would lead to a mixture of products.[2][4] A strong base is necessary to effectively deprotonate the α-carbon of the diethyl malonate.[3][5]

Q4: Can I use a different alkyl halide instead of 1-bromohexadecane?

Yes, the malonic ester synthesis is versatile for the use of various primary alkyl halides.[4] However, it is important to note that the reaction proceeds via an SN2 mechanism.[9] Therefore, primary alkyl halides are ideal as they are less prone to competing elimination reactions.[4] Secondary alkyl halides will react more slowly and may lead to lower yields, while tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[4]

Q5: My yield is still low even after optimizing for mono-alkylation. What other side reactions could be occurring?

Besides dialkylation, a competing E2 elimination reaction of the alkyl halide can lower the yield of the desired product.[4] The basic conditions used to generate the malonate enolate can also promote the elimination of HBr from 1-bromohexadecane, forming hexadecene.[4] To minimize this, avoid excessively high temperatures and prolonged reaction times. Using a primary alkyl halide like 1-bromohexadecane already minimizes the risk of elimination compared to secondary or tertiary halides.[4]

Q6: How can I effectively separate the mono- and dialkylated products?

Due to their similar polarities, separating diethyl hexadecylmalonate from its dialkylated counterpart can be challenging.[4] Careful column chromatography on silica gel is often the most effective method for purification.[4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, with a gradually increasing polarity, can effectively separate the two compounds. Vacuum distillation can also be employed, but may not provide complete separation if the boiling points are very close.

References

  • Benchchem. (n.d.). Diethyl hexadecylmalonate | 41433-81-2.
  • Benchchem. (n.d.). Preventing dialkylation byproducts in malonic ester synthesis.
  • Benchchem. (n.d.). Preventing dialkylation in malonic ester synthesis.
  • Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Managing Stoichiometry for Mono- vs. Dialkylation of Malonates.
  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions.
  • Quora. (2020, February 14). What is the preparation of diethyl malonate?.
  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions.
  • L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis.
  • Benchchem. (n.d.). How to improve the yield of diethyl phenylmalonate synthesis.

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Technical Support Center: Optimizing Mono-alkylation of Diethyl Malonate for the Synthesis of Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of mono-alkylated diethyl malonate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of diethyl hexadecylmalonate. Here, we will delve into the intricacies of the malonic ester synthesis, focusing on overcoming the common challenges associated with achieving high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of dialkylated product in my reaction. How can I favor mono-alkylation?

A1: The formation of a dialkylated byproduct is the most common challenge in malonic ester synthesis. This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of diethyl malonate (1.1 to 1.5 equivalents) relative to the alkylating agent (1-bromohexadecane). This ensures that the alkylating agent is more likely to react with the more acidic starting material.

  • Slow Addition of Alkylating Agent: Add the 1-bromohexadecane slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of it reacting with the less reactive mono-alkylated product enolate.[1]

  • Choice of Base and Solvent: The base and solvent system can significantly influence the reaction's selectivity. Using sodium ethoxide in ethanol is a classic approach. The use of a less reactive base or controlling the amount of base can sometimes be beneficial.[1]

Q2: My yield of diethyl hexadecylmalonate is consistently low, even with stoichiometric control. What other factors could be at play?

A2: Low yields can stem from several factors beyond dialkylation. For long-chain alkyl halides like 1-bromohexadecane, solubility and reaction kinetics can be challenging.

  • Incomplete Deprotonation: Ensure your base is fresh and the solvent is anhydrous. Moisture can quench the base, leading to incomplete formation of the malonate enolate.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and longer reaction times to ensure the complete reaction of the long-chain alkyl halide. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.

  • Work-up and Purification: Due to the non-polar nature of the hexadecyl chain, your product might behave differently during extraction and purification compared to smaller alkylmalonates. Ensure efficient extraction with a suitable organic solvent and optimize your purification method (e.g., column chromatography) to minimize product loss.

Q3: Can I use a stronger base like sodium hydride (NaH) to improve the deprotonation of diethyl malonate?

A3: While sodium hydride is a stronger base and can effectively deprotonate diethyl malonate, it can sometimes favor dialkylation, especially if the alkylating agent is added too quickly. Sodium ethoxide in ethanol is generally preferred for mono-alkylation as the equilibrium between the ethoxide and the mono-alkylated product helps to suppress the formation of the second enolate.[1] However, with careful control of reaction conditions (e.g., low temperature during deprotonation and slow addition of the alkylating agent), NaH in an aprotic solvent like THF or DMF can be used.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of diethyl hexadecylmalonate.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Inactive base (e.g., old sodium ethoxide).2. Wet solvent or reagents.3. Insufficient reaction temperature or time.4. Unreactive alkyl halide.1. Use freshly prepared sodium ethoxide or a new bottle of a commercial solution.2. Use anhydrous ethanol and ensure all glassware is thoroughly dried.3. Increase the reflux temperature and/or extend the reaction time. Monitor by TLC.4. Confirm the identity and purity of your 1-bromohexadecane.
High Percentage of Dialkylated Product 1. Incorrect stoichiometry (excess alkylating agent).2. Rapid addition of the alkylating agent.3. Use of a very strong, non-protic base system that fully deprotonates the mono-alkylated product.1. Use a 1.1 to 1.5 molar excess of diethyl malonate.2. Add 1-bromohexadecane dropwise over an extended period (e.g., 1-2 hours).3. Stick to sodium ethoxide in ethanol as the base/solvent system.
Presence of Unreacted Diethyl Malonate 1. Insufficient base.2. Insufficient reaction time.3. Incomplete addition of alkylating agent.1. Ensure you are using at least one full equivalent of active base.2. Continue refluxing the reaction and monitor by TLC until the starting material is consumed.3. Check your experimental setup to ensure the complete addition of 1-bromohexadecane.
Difficulty in Product Purification 1. Similar polarity of mono- and dialkylated products.2. Co-elution with unreacted 1-bromohexadecane.3. Oily product that is difficult to crystallize.1. Use a long chromatography column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration) for better separation.2. Ensure the reaction goes to completion to consume the alkyl halide. If present, it can be removed by careful chromatography.3. Diethyl hexadecylmalonate is expected to be an oil or a low-melting solid. Purification by column chromatography is the recommended method.

Experimental Protocols

Protocol 1: Classical Mono-alkylation using Sodium Ethoxide

This protocol is a standard and reliable method for the synthesis of mono-alkylated diethyl malonates.

Materials:

  • Diethyl malonate

  • 1-Bromohexadecane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL for a 50 mmol scale reaction). Carefully add sodium metal (1.05 equivalents) in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. A white precipitate of the sodium salt of diethyl malonate may form. Stir the mixture for 30 minutes.

  • Alkylation: Heat the mixture to a gentle reflux. Add 1-bromohexadecane (1.0 equivalent) dropwise over 1-2 hours.

  • Reaction Monitoring: Continue refluxing the mixture and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

Protocol 2: Phase-Transfer Catalysis (PTC) for Improved Mono-alkylation

Phase-transfer catalysis can be an effective method to improve the yield of mono-alkylation by facilitating the reaction between the base and the diethyl malonate in a biphasic system.[2][3]

Materials:

  • Diethyl malonate

  • 1-Bromohexadecane

  • Potassium carbonate (anhydrous)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diethyl malonate (1.2 equivalents), 1-bromohexadecane (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of TBAB (e.g., 5 mol%).

  • Reaction: Add toluene as the solvent and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the scale and specific conditions but is often faster than the classical method.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Physical Properties of Key Reagents and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl malonateC₇H₁₂O₄160.171991.055
1-BromohexadecaneC₁₆H₃₃Br305.34333-3361.002
Diethyl hexadecylmalonateC₂₃H₄₄O₄384.60--

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol enolate Formation of Malonate Enolate prep_base->enolate Add Diethyl Malonate alkylation Slow Addition of 1-Bromohexadecane & Reflux enolate->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench with aq. NH4Cl monitoring->quench Reaction Complete extract Extraction with Diethyl Ether quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Diethyl Hexadecylmalonate

Caption: Workflow for the synthesis of diethyl hexadecylmalonate.

Troubleshooting Logic

G cluster_dialkylation_solutions Solutions for High Dialkylation cluster_low_yield_solutions Solutions for Low Yield start Low Yield of Mono-alkylated Product check_dialkylation Check for Dialkylation (TLC/NMR) start->check_dialkylation high_dialkylation High Dialkylation check_dialkylation->high_dialkylation Yes low_dialkylation Low/No Dialkylation check_dialkylation->low_dialkylation No stoichiometry Adjust Stoichiometry: Excess Diethyl Malonate high_dialkylation->stoichiometry reagent_quality Check Reagent Quality (Base, Solvent, Halide) low_dialkylation->reagent_quality slow_addition Slow Addition of Alkyl Halide stoichiometry->slow_addition base_choice Use NaOEt/EtOH slow_addition->base_choice reaction_conditions Optimize Reaction (Temp., Time) reagent_quality->reaction_conditions purification Optimize Purification reaction_conditions->purification

Caption: Troubleshooting decision tree for low yield.

References

  • Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers Media S.A. [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd Inc. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Organic Syntheses, Inc. [Link]

  • ResearchGate. (2015). Synthesis of diethyl malonate in situ. ResearchGate. [Link]

  • PubChem. (n.d.). Diethyl hexadecylmalonate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Method for separation and purification of at least one long-chain diacid by means of chromatography. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for monoalkylation of C-H acidic methylene groups. Google.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2020). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikimedia Foundation. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]

  • LookChem. (1987). Co-Catalytic Effects in Phase-Transfer Catalyzed Reactions. LookChem. [Link]

  • Grokipedia. (n.d.). Diethyl diethylmalonate. [Link]

  • YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Vibzz Lab. [Link]

  • PubChem. (n.d.). Diethyl ethylmalonate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Diethyl hexylmalonate. National Center for Biotechnology Information. [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • University of Michigan. (2019). Malonic Ester Synthesis of Carboxylic Acids. [Link]

  • Scribd. (n.d.). Common Organic Solvents. Scribd Inc. [Link]

  • Scribd. (2016). Common Organic Solvents - Table of Properties. Scribd Inc. [Link]

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Technical Support Center: Synthesis of Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile route to substituted carboxylic acids through the malonic ester synthesis pathway. The preparation of diethyl hexadecylmalonate, a key intermediate for various long-chain organic molecules, involves the SN2 reaction between the diethyl malonate enolate and a C16 alkyl halide. While robust, this synthesis is not without its challenges. This guide provides in-depth troubleshooting for common side reactions encountered during this process, offering mechanistic explanations and field-proven protocols to enhance yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of diethyl hexadecylmalonate. Each answer provides a mechanistic explanation for the problem and concrete steps for resolution.

Q1: My final product is contaminated with a high-molecular-weight impurity that is difficult to separate. What is causing this?

A1: This is the hallmark of a dialkylation side reaction. The most common side product in the alkylation of diethyl malonate is the di-substituted ester, in this case, diethyl dihexadecylmalonate.[1][2]

  • Mechanistic Cause: The target product, diethyl hexadecylmalonate, still possesses one acidic proton on the α-carbon.[3] This proton can be removed by any remaining base (e.g., sodium ethoxide) in the reaction mixture to form a new enolate. This second enolate can then react with another molecule of the hexadecyl halide, leading to the dialkylated product.[1][2] This is particularly problematic if an excess of the alkylating agent or base is used.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of the base to diethyl malonate. A slight excess (1.05 to 1.1 equivalents) of diethyl malonate relative to the alkyl halide can help ensure the halide is consumed before it can react with the mono-alkylated product enolate.[1]

    • Slow Reagent Addition: Add the hexadecyl halide dropwise to the solution of the diethyl malonate enolate.[1] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate over the enolate of the product.

    • Purification: If dialkylation occurs, careful column chromatography is typically required for separation, as the polarities of the mono- and di-substituted esters can be quite similar.[1]

Q2: The yield of my desired product is low, and I've isolated a non-polar impurity identified as an alkene (hexadecene). What happened?

A2: This indicates a competing E2 elimination reaction. The basic conditions required to deprotonate diethyl malonate can also promote the elimination of HBr (or other HX) from the alkyl halide.[1]

  • Mechanistic Cause: The ethoxide base (EtO⁻) is not only a nucleophile precursor (by deprotonating the malonate) but also a strong base in its own right. It can directly attack a β-hydrogen on the hexadecyl halide, leading to the concerted formation of a double bond and ejection of the halide leaving group.[4][5] This is an E2 (bimolecular elimination) mechanism.[4][5] While this pathway is more favorable for secondary and tertiary halides, it can still occur with primary halides like 1-bromohexadecane, especially at elevated temperatures.[1][3]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the lowest effective temperature during the reaction. While some heating may be necessary to drive the alkylation to completion, excessive heat will favor the elimination pathway, which has a higher activation energy.

    • Choice of Base: While sodium ethoxide is standard, using a bulkier, less nucleophilic base could theoretically favor deprotonation of the malonate over elimination, but this can also slow down the desired SN2 reaction. Sticking with sodium ethoxide and controlling temperature is often the most practical approach.

    • Alkyl Halide Choice: Use alkyl halides with good leaving groups (I > Br > Cl) to promote the desired SN2 reaction, but be aware that this can also increase the rate of E2. The key is temperature and stoichiometry control. Ensure you are using a primary (1°) halide, as secondary (2°) halides react poorly and tertiary (3°) halides will almost exclusively undergo elimination.[3]

Q3: During aqueous workup, I noticed some saponification (soap formation), and my final product is contaminated with acidic impurities. What is the cause?

A3: This is due to the hydrolysis of the ester functional groups. The presence of water under the basic reaction conditions or during a basic workup can lead to the cleavage of the ethyl esters.

  • Mechanistic Cause: The hydroxide ion (OH⁻), formed from the reaction of ethoxide with any trace water, is a potent nucleophile that can attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (saponification) and ethanol. This can happen to the diethyl malonate starting material, the desired product, or the dialkylated side product.[1]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: This is critical. Use freshly distilled, dry solvents (e.g., absolute ethanol).[6] Ensure all glassware is oven- or flame-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]

    • Careful Workup: Quench the reaction by adding it to a cold, dilute acid solution rather than adding water directly to the basic reaction mixture. This neutralizes the excess base immediately, preventing base-catalyzed hydrolysis.

    • Purification: An acidic wash during the workup can remove any carboxylate byproducts. If significant hydrolysis has occurred, the resulting carboxylic acids can be removed by a mild basic wash (e.g., with aqueous sodium bicarbonate solution), but care must be taken to avoid hydrolyzing the desired ester product.

Q4: My NMR spectrum shows a mix of ethyl and methyl esters, but I only used diethyl malonate. Why?

A4: This is a classic case of transesterification. This side reaction occurs when the alcohol of the alkoxide base does not match the alcohol of the ester.

  • Mechanistic Cause: If a base like sodium methoxide (NaOCH₃) is used with diethyl malonate, the methoxide can act as a nucleophile and attack the carbonyl carbon of the ethyl ester. This results in an equilibrium mixture of diethyl malonate, ethyl methyl malonate, and dimethyl malonate, which will then all undergo alkylation, leading to a complex and difficult-to-separate product mixture.

  • Troubleshooting & Prevention:

    • Match the Base and Ester: The rule is simple and strict: always use an alkoxide base corresponding to the ester's alcohol.[2] For diethyl malonate, you must use sodium ethoxide (NaOEt).[8] For dimethyl malonate, use sodium methoxide (NaOMe). This prevents any possibility of transesterification.

Summary of Potential Side Reactions
Side ReactionMechanistic CauseHow to Identify (Post-Reaction)Prevention Strategy
Dialkylation Deprotonation of the mono-alkylated product followed by a second alkylation.[1][2]High molecular weight impurity, often visible by TLC/GC-MS.Use a slight excess of diethyl malonate; slow, dropwise addition of the alkyl halide.[1]
E2 Elimination The alkoxide base dehydrohalogenates the alkyl halide.[1][4]Presence of an alkene (hexadecene) impurity, detectable by NMR and GC-MS.Use a primary alkyl halide; maintain the lowest effective reaction temperature.[3]
Hydrolysis Nucleophilic attack by water or hydroxide on the ester carbonyl.[1]Acidic impurities; saponification during workup; loss of product into aqueous basic washes.Use strictly anhydrous reagents and solvents; run under an inert atmosphere; quench into cold acid.[6][7]
Transesterification Mismatch between the alkoxide base and the ester's alcohol group.[2]Complex mixture of esters (e.g., methyl and ethyl) observed by NMR or GC-MS.Ensure the alkoxide base matches the ester (e.g., sodium ethoxide for diethyl malonate).[2][8]
Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to diethyl hexadecylmalonate versus the two most common competing side reactions: dialkylation and E2 elimination.

ReactionPathways cluster_start Reactants cluster_main Desired Reaction (SN2) cluster_side1 Side Reaction 1 (Dialkylation) cluster_side2 Side Reaction 2 (E2) DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + NaOEt (Deprotonation) Base NaOEt Alkene Hexadecene (Side Product) Base->Alkene E2 Elimination AlkylHalide Hexadecyl Halide (R-X) Product Diethyl Hexadecylmalonate (Desired Product) AlkylHalide->Product SN2 Alkylation Di_Product Diethyl Dihexadecylmalonate (Side Product) AlkylHalide->Di_Product 2nd SN2 Alkylation AlkylHalide->Alkene E2 Elimination Enolate->Product SN2 Alkylation Prod_Enolate Product Enolate Product->Prod_Enolate + NaOEt (excess) (Deprotonation) Prod_Enolate->Di_Product 2nd SN2 Alkylation

Caption: Main vs. Side Reaction Pathways.

Optimized Experimental Protocol for Diethyl Hexadecylmalonate

This protocol is designed to minimize the side reactions discussed above.

1. Reagent Preparation & Setup:

  • Assemble a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly oven-dried.

  • Equip the top of the condenser with a calcium chloride drying tube or a nitrogen/argon inlet to maintain an inert atmosphere.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere.[6] Caution: This reaction is exothermic and produces flammable hydrogen gas.

2. Enolate Formation:

  • To the stirred sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.[9] A white precipitate of the enolate may form.[7][10]

3. Alkylation:

  • Add 1-bromohexadecane (1.0 eq) to the dropping funnel.

  • Add the 1-bromohexadecane dropwise to the stirred enolate slurry over 30-60 minutes. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[1]

  • Once the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyl halide is consumed (typically 2-4 hours).

4. Workup & Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ~200 mL of cold water containing a small amount of dilute HCl to dissolve the sodium bromide salt and neutralize any unreacted base.[6]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water, then with a saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude diethyl hexadecylmalonate via vacuum distillation or column chromatography on silica gel to remove any unreacted starting materials or the dialkylated side product.

References
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]

  • Kore, A. R., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]

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Purification of diethyl hexadecylmalonate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of diethyl hexadecylmalonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of long-chain dialkyl malonates. The synthesis of diethyl hexadecylmalonate, typically via the alkylation of diethyl malonate with a 16-carbon alkyl halide like 1-bromohexadecane, often results in a mixture containing unreacted starting materials and potential side products.[1] Effective purification is critical to obtaining a final product of high purity for downstream applications.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during the purification process. We will explore the underlying principles of the purification strategies and provide detailed, step-by-step protocols to help you achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude diethyl hexadecylmalonate?

A1: The most common impurities are typically unreacted starting materials: diethyl malonate and 1-bromohexadecane. Another potential, though less common, impurity is the dialkylated product, diethyl dihexadecylmalonate, especially if an excess of the alkylating agent or base is used.[1]

Q2: What are the key physical properties of diethyl hexadecylmalonate that are important for purification?

A2: Understanding the physical properties is crucial for selecting the right purification method. Diethyl hexadecylmalonate is a high-boiling point, non-polar compound. Its long alkyl chain makes it significantly less polar than diethyl malonate. This difference in polarity is the basis for chromatographic separation. Due to its high molecular weight (384.6 g/mol ), vacuum distillation is necessary to prevent decomposition at high temperatures.[2]

Q3: Which analytical techniques are best for monitoring the purity of diethyl hexadecylmalonate during purification?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of a column chromatography separation. A non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) will show good separation between the product and the more polar diethyl malonate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the final product and can detect volatile impurities.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any remaining impurities.[2][8][9][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of diethyl hexadecylmalonate.

Issue 1: My crude product is contaminated with a significant amount of unreacted diethyl malonate.
  • Probable Cause: This is a common issue arising from incomplete reaction or the use of excess diethyl malonate to drive the reaction to completion. Due to the difference in polarity and acidity between diethyl malonate and the product, this impurity can be effectively removed.

  • Solution: Alkaline Wash

    An alkaline wash is a highly effective method for removing unreacted diethyl malonate. The methylene protons of diethyl malonate are significantly more acidic than any protons in the product, allowing for selective deprotonation and extraction into an aqueous basic solution.[12][13]

    Protocol 1: Alkaline Wash Procedure

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5-10% aqueous solution of sodium carbonate or a 1-2 M solution of sodium hydroxide.

    • Separate the aqueous layer. It is good practice to re-extract the aqueous layer with the organic solvent to recover any dissolved product.

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic solvent under reduced pressure to yield the crude product, now free of diethyl malonate.

Issue 2: After an alkaline wash, my product is still contaminated with unreacted 1-bromohexadecane.
  • Probable Cause: 1-bromohexadecane is a non-polar compound and will not be removed by an aqueous wash. Its polarity is similar to the desired product, which can make separation challenging.

  • Solution: Flash Column Chromatography

    Flash column chromatography is the preferred method for separating diethyl hexadecylmalonate from the non-polar 1-bromohexadecane.[14][15] The slightly higher polarity of the ester groups in the product allows for its separation from the alkyl halide on a silica gel stationary phase.

    Protocol 2: Flash Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

    • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane or diethyl ether). Adsorb the sample onto a small amount of silica gel, and carefully add it to the top of the column after the solvent has been evaporated.

    • Elution: Begin elution with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., starting with a 99:1 hexanes:ethyl acetate mixture).

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diethyl hexadecylmalonate.

Issue 3: I am struggling to achieve high purity even after column chromatography.
  • Probable Cause: If impurities persist after chromatography, it could be due to co-elution with a byproduct of very similar polarity, or the product itself may be an oil that is difficult to crystallize.

  • Solution 1: High Vacuum Distillation

    For large-scale purifications or to remove non-volatile impurities, high vacuum distillation can be effective. Diethyl hexadecylmalonate has a high boiling point, so a good vacuum is essential to prevent thermal decomposition.

  • Solution 2: Recrystallization

    While challenging for long-chain aliphatic compounds which tend to oil out, recrystallization can yield highly pure material if a suitable solvent system is found.[16]

    Protocol 3: Recrystallization

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For non-polar compounds like diethyl hexadecylmalonate, consider solvents like hexanes, heptane, or a mixed solvent system such as hexane/acetone or hexane/ethyl acetate.[16]

    • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization. Slow cooling is key to forming pure crystals.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Drying: Dry the crystals under vacuum.

Data Summary & Visualization

Table 1: Properties of Compounds in a Typical Reaction Mixture
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
Diethyl Malonate160.17199.3High
1-Bromohexadecane305.34185-188 (at 10 mmHg)Low
Diethyl Hexadecylmalonate384.60[2]High (Requires Vacuum)Low
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, Diethyl Malonate, 1-Bromohexadecane) AlkalineWash Alkaline Wash (e.g., Na2CO3 soln.) Crude->AlkalineWash AqueousWaste Aqueous Waste (Deprotonated Diethyl Malonate) AlkalineWash->AqueousWaste Separate Organic1 Organic Layer (Product, 1-Bromohexadecane) AlkalineWash->Organic1 Separate Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Organic1->Chromatography ImpurityFraction Impurity Fractions (1-Bromohexadecane) Chromatography->ImpurityFraction Elute PureProduct Purified Diethyl Hexadecylmalonate Chromatography->PureProduct Elute

Caption: A typical workflow for purifying diethyl hexadecylmalonate.

Diagram 2: TLC Analysis Visualization

TLC_Analysis cluster_0 TLC Plate (Hexane:EtOAc 95:5) Origin Origin Crude Crude Mixture Pure Pure Product Spot_SM1 Spot_SM2 SM1 Diethyl Malonate SM2 1-Bromo- hexadecane Spot_Crude1 Spot_Crude2 Spot_Crude3 Spot_Pure

Caption: Expected TLC results for purification monitoring.

References

  • PubChem. (n.d.). Diethyl hexadecylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters - Supporting Information.
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  • University of Rochester, Department of Chemistry. (n.d.).
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  • Reddit. (2019).
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  • Springer. (2020).
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  • ResearchGate. (2018).

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Challenges in the scale-up of diethyl hexadecylmalonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diethyl hexadecylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this crucial synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of high-purity diethyl hexadecylmalonate.

Introduction

The synthesis of diethyl hexadecylmalonate, a key intermediate in various pharmaceutical and fine chemical applications, is typically achieved through the alkylation of diethyl malonate with a 16-carbon alkyl halide (e.g., 1-bromohexadecane). While the reaction appears straightforward on a laboratory scale, significant challenges can arise during scale-up. These challenges often relate to reaction kinetics, byproduct formation, purification, and overall process efficiency. This guide offers practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues in Diethyl Hexadecylmalonate Scale-Up

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of Diethyl Hexadecylmalonate

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC/GC analysis shows a large amount of unreacted diethyl malonate.

Probable Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation Ensure the base is sufficiently strong and used in the correct stoichiometry (at least one equivalent). For classical synthesis, use freshly prepared sodium ethoxide. For Phase Transfer Catalysis (PTC), ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous.[1][2]The reaction proceeds via the enolate of diethyl malonate, which is formed by deprotonation. Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus slowing down the reaction rate.[3][4]
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC analysis. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Typical conditions range from 50 to 100°C for 1-8 hours.[5]The S\N2 reaction between the malonate enolate and the long-chain alkyl halide can be slow due to steric hindrance and the non-polar nature of the alkyl chain. Adequate time and thermal energy are required to drive the reaction to completion.[6]
Poor Quality of Reagents Use high-purity diethyl malonate and 1-bromohexadecane. The alkyl halide should be free of impurities that could undergo elimination. Ensure solvents are anhydrous, as moisture can quench the enolate.[7]Impurities in the starting materials can lead to side reactions. Water, for instance, will protonate the enolate, rendering it non-nucleophilic and halting the desired reaction.[7]
Choice of Alkyl Halide While 1-bromohexadecane is common, 1-iodohexadecane can be used to increase the reaction rate.Iodide is a better leaving group than bromide in S\N2 reactions, which can lead to faster reaction times and potentially higher yields under the same conditions.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC/GC analysis reveals multiple spots/peaks in addition to the product and starting materials.

  • The major byproduct is identified as the dialkylated ester (diethyl dihexadecylmalonate) or an elimination product (1-hexadecene).

Probable Cause Troubleshooting Suggestion Scientific Rationale
Dialkylation Use a molar excess of diethyl malonate (1.5-2 equivalents) relative to the alkyl halide.[8] Add the base to the diethyl malonate before slowly adding the alkyl halide.After the first alkylation, the resulting diethyl hexadecylmalonate still has one acidic proton. If a sufficient concentration of base and enolate of the mono-alkylated product exists, a second alkylation can occur.[3][8] Using an excess of the starting malonic ester shifts the equilibrium to favor the mono-alkylation.
Elimination (E2) Reaction Use a less sterically hindered base (e.g., potassium carbonate in PTC) instead of a strong, bulky base.[2] Maintain a moderate reaction temperature, as higher temperatures favor elimination over substitution.[5]The alkoxide base can act as a base to abstract a proton from the beta-carbon of the alkyl halide, leading to the formation of an alkene (1-hexadecene). This is a common competing pathway in S\N2 reactions.[5][6]
Hydrolysis of Ester Ensure anhydrous conditions throughout the reaction.If water is present, it can lead to the hydrolysis of the ester groups, especially under basic conditions, forming the corresponding carboxylate salts which complicates purification.[7]
Problem 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Distillation is challenging due to the high boiling point of the product and potential for decomposition.

  • Column chromatography is slow and requires large volumes of solvent, making it unsuitable for large scales.

Probable Cause Troubleshooting Suggestion Scientific Rationale
Presence of Unreacted Starting Materials Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by a wash with aqueous sodium bicarbonate to remove unreacted diethyl malonate (as its water-soluble sodium salt).[9]Diethyl malonate is more acidic than the product and can be deprotonated and extracted into an aqueous basic solution. The long hexadecyl chain on the product makes it much less soluble in aqueous phases.
High Boiling Point Impurities If distillation is attempted, use a high-vacuum system (short-path distillation) to lower the boiling point and minimize thermal decomposition.[9]Diethyl hexadecylmalonate has a high molecular weight and boiling point. High temperatures required for distillation at atmospheric or moderate vacuum can cause degradation.
Polar Impurities Wash the crude product dissolved in an organic solvent with brine (saturated NaCl solution) to remove highly polar impurities and residual water.[9]This technique helps to "salt out" dissolved water and some polar organic impurities from the organic phase, improving the efficiency of the drying step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the scale-up synthesis of diethyl hexadecylmalonate: classical synthesis or Phase Transfer Catalysis (PTC)?

A1: For scale-up, Phase Transfer Catalysis (PTC) is often the superior method.[10] The classical approach typically requires a strong, anhydrous base like sodium ethoxide, which can be hazardous and difficult to handle on a large scale.[2] PTC utilizes milder, solid bases like potassium carbonate, which are safer and easier to handle.[1][10] This method often leads to higher yields, requires less stringent anhydrous conditions, and simplifies the workup procedure.[2]

Q2: Which phase transfer catalyst is recommended for this synthesis?

A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used and effective. Crown ethers like 18-crown-6 are also highly effective but are more expensive and may present toxicity concerns, making them less ideal for industrial-scale production.[10][11]

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1 v/v) is suitable. The disappearance of the diethyl malonate spot and the appearance of a new, less polar product spot indicates reaction progression. GC provides a more quantitative measure of the conversion of starting materials to the product.

Q4: My final product has a slight yellow tint. What is the cause and how can I remove it?

A4: A yellow tint can be due to minor, high-boiling point impurities or slight decomposition products. If the purity is otherwise high by GC or NMR, you can try to remove the color by passing a solution of the product in hexane through a short plug of silica gel or activated carbon.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Phase Transfer Catalysis (PTC)

This protocol is designed for a 1-mole scale synthesis.

Materials:

  • Diethyl malonate (1.1 mol, 176.19 g)

  • 1-Bromohexadecane (1.0 mol, 305.33 g)

  • Anhydrous Potassium Carbonate (powdered, 2.0 mol, 276.4 g)

  • Tetrabutylammonium bromide (TBAB) (0.05 mol, 16.12 g)

  • Toluene (2 L)

Procedure:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add diethyl malonate, 1-bromohexadecane, powdered anhydrous potassium carbonate, TBAB, and toluene.

  • With vigorous stirring, heat the mixture to reflux (approx. 110°C).

  • Maintain reflux and vigorous stirring for 6-12 hours. Monitor the reaction progress by GC every 2 hours.

  • Once the reaction is complete (conversion >98%), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with toluene (2 x 200 mL).

  • Combine the filtrates and wash with 1 M HCl (1 L), followed by saturated aqueous NaHCO₃ (1 L), and finally with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl hexadecylmalonate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Aqueous Washing
  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL of solvent per gram of crude product).

  • Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities. Separate the organic layer.[9]

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities and remove unreacted diethyl malonate.[9]

  • Wash the organic layer with an equal volume of brine to remove residual water.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYield_Troubleshooting Start Low Yield of Product Check_Deprotonation Check Deprotonation: - Base strength & stoichiometry - Anhydrous conditions Start->Check_Deprotonation Check_Reaction_Conditions Check Reaction Conditions: - Time & Temperature Start->Check_Reaction_Conditions Check_Reagents Check Reagent Quality: - Purity of starting materials - Solvent purity Start->Check_Reagents Solution_Base Solution: - Use fresh/stronger base - Ensure anhydrous setup Check_Deprotonation->Solution_Base Issue Found Solution_Conditions Solution: - Increase reaction time/temp - Monitor by GC/TLC Check_Reaction_Conditions->Solution_Conditions Issue Found Solution_Reagents Solution: - Purify starting materials - Use dry solvents Check_Reagents->Solution_Reagents Issue Found

Caption: Troubleshooting flowchart for low yield in synthesis.

Reaction Pathway: Main Reaction vs. Side Reactions

Reaction_Pathways cluster_reactants Reactants cluster_products Products DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base Alkyl_Halide 1-Bromohexadecane Base Base (e.g., EtO⁻, CO₃²⁻) Elimination Elimination Product (1-Hexadecene) Base->Elimination + Alkyl Halide (E2) Main_Product Diethyl Hexadecylmalonate (Desired Product) Dialkylation Dialkylation Product Main_Product->Dialkylation + Enolate + Alkyl Halide Enolate->Main_Product + Alkyl Halide (SN2)

Caption: Competing reaction pathways in the synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis.
  • Halpern, M. (n.d.). PTC C-Alkylation of Malonate. PTC Organics, Inc.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Diethyl sec-Butylethylmalonate: Classical vs. Phase-Transfer Catalysis Methods.
  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Benchchem. (n.d.). identifying and minimizing side products in malonic ester synthesis.
  • Google Patents. (n.d.). Preparation method of diethyl malonate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Creative Biolabs. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of diethyl malonate.
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  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8 Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • SlideShare. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

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Stability of diethyl hexadecylmalonate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for diethyl hexadecylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of diethyl hexadecylmalonate?

Diethyl hexadecylmalonate is a diester that is relatively stable under neutral conditions at ambient temperatures. However, like other malonic esters, its stability is significantly compromised under either acidic or basic conditions, particularly when heated.[1][2] The primary degradation pathway is hydrolysis, which cleaves the ester linkages.

  • Under Basic Conditions: The compound undergoes rapid hydrolysis, a reaction commonly known as saponification.[3][4]

  • Under Acidic Conditions: Hydrolysis also occurs, though it can be slower and may have a significant induction period.[5][6] Vigorous acidic conditions combined with heat will typically lead to both hydrolysis and subsequent decarboxylation.[1][7]

A key consideration is that the long hexadecyl chain can influence solubility and reaction kinetics compared to simpler analogs like diethyl malonate, sometimes requiring tailored solvent systems or reaction conditions.

Troubleshooting Guide: Reaction Pathways & Common Issues

This section provides a detailed breakdown of the compound's behavior under specific conditions, structured to help you troubleshoot your experiments effectively.

Q2: My experiment is running under basic conditions. What should I expect and how do I troubleshoot it?

Under basic conditions, diethyl hexadecylmalonate undergoes saponification to yield the salt of hexadecylmalonic acid and ethanol.[3][4] This reaction is typically irreversible due to the final acid-base step where the alkoxide deprotonates the newly formed carboxylic acid.[4][8]

Reaction Workflow: Basic Hydrolysis (Saponification)

cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate Salt cluster_workup Workup cluster_product Final Product A Diethyl Hexadecylmalonate B 1. Aqueous Base (NaOH or KOH) 2. Co-solvent (e.g., EtOH) 3. Heat (Reflux) C Sodium or Potassium Hexadecylmalonate B->C Saponification D Aqueous Acid (e.g., HCl) (Acidification) E Hexadecylmalonic Acid D->E Protonation

Caption: Workflow for the saponification of diethyl hexadecylmalonate.

Mechanism of Basic Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-promoted ester hydrolysis.

Troubleshooting Basic Hydrolysis
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution
Why is my saponification reaction incomplete? 1. Poor Solubility: Diethyl hexadecylmalonate has poor solubility in aqueous base due to its long alkyl chain. This limits the interaction between the hydroxide nucleophile and the ester's carbonyl carbon.[9]2. Insufficient Base/Time/Heat: The reaction may require more forcing conditions than simpler esters.1. Use a Co-solvent: Add a water-miscible organic solvent like ethanol or methanol to create a homogeneous solution.[8] This dramatically increases the reaction rate.2. Optimize Conditions: Ensure at least two equivalents of base are used. Increase reaction time or reflux temperature and monitor progress using Thin Layer Chromatography (TLC).
Why did I not get a precipitate upon acidification? 1. Incomplete Hydrolysis: The starting material or mono-hydrolyzed intermediate may still be present, remaining as an oil.2. Product Solubility: The resulting hexadecylmalonic acid, while less polar than malonic acid, might have some solubility in the solvent mixture, especially if excess organic solvent is present.1. Confirm Completion: Before workup, ensure the reaction is complete via TLC. If not, continue refluxing.2. Extraction: After acidification, extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the product.[8]
Can I use a different base, like sodium ethoxide? While an alkoxide can hydrolyze an ester, its primary use in malonic ester synthesis is for deprotonation at the alpha-carbon for alkylation. Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) is more direct and cost-effective for the specific purpose of hydrolysis.[4][10]Stick to common hydroxides like NaOH or KOH for saponification. Reserve alkoxide bases for the alkylation step that often precedes hydrolysis.
Q3: I'm using acidic conditions. What is the expected outcome and what problems might I face?

Under acidic conditions (e.g., aqueous H₂SO₄ or HBr in acetic acid) with heating, diethyl hexadecylmalonate first hydrolyzes to hexadecylmalonic acid. This intermediate is often unstable to heat and readily undergoes decarboxylation to yield a mono-carboxylic acid (octadecanoic acid) and carbon dioxide.[1][7][11] Isolating the intermediate dicarboxylic acid can be challenging.[2]

Reaction Workflow: Acid Hydrolysis & Decarboxylation

A Diethyl Hexadecylmalonate B Aqueous Acid (H₂SO₄ or HBr/AcOH) + Heat C Hexadecylmalonic Acid (Intermediate) B->C Hydrolysis D Continued Heat E Octadecanoic Acid + CO₂ D->E Decarboxylation

Caption: Typical reaction pathway under acidic conditions.

Mechanisms: Acid Hydrolysis & Decarboxylation

The process involves two distinct, sequential mechanisms.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Decarboxylation a 1. Protonation of C=O b 2. Nucleophilic attack by H₂O a->b c 3. Proton Transfer b->c d 4. Elimination of EtOH c->d e 1. Cyclic Transition State f 2. Loss of CO₂ to form Enol e->f g 3. Tautomerization f->g

Caption: Sequential mechanisms of hydrolysis and decarboxylation.

  • Acid Hydrolysis: This reaction is the reverse of Fischer esterification. It begins with the protonation of a carbonyl oxygen, which activates the ester toward nucleophilic attack by water.[12]

  • Decarboxylation: The resulting β-dicarboxylic acid (hexadecylmalonic acid) undergoes decarboxylation when heated. The reaction proceeds through a cyclic six-membered transition state, releasing CO₂ and forming an enol intermediate, which quickly tautomerizes to the more stable carboxylic acid.[7][11]

Troubleshooting Acidic Hydrolysis & Decarboxylation
Issue / QuestionRoot Cause Analysis & ExplanationRecommended Solution
Why is my acid hydrolysis reaction so slow? Acid-catalyzed hydrolysis of malonic esters can have a significant induction period where the reaction proceeds very slowly before accelerating.[6] This is a known phenomenon for this class of compounds.1. Increase Temperature: Carefully increase the reflux temperature.2. Catalyze the Reaction: A patented method suggests that adding a small amount of the product (malonic acid or a mono-ester) at the beginning can significantly shorten the reaction time.[6][13]
How can I stop the reaction at the di-acid stage and prevent decarboxylation? Decarboxylation is thermally driven. Vigorous heating, especially under strong acidic conditions, strongly favors the loss of CO₂.[7][11] Isolating the substituted malonic acid requires careful temperature control.Use Milder Conditions: Attempt the hydrolysis at the lowest possible temperature that still allows for the reaction to proceed (e.g., 50-70°C).[13] Monitor the reaction closely and stop it as soon as the diester is consumed, before significant CO₂ evolution is observed. Note that for some substrates, this can be extremely difficult.[2]
My final product is impure. What are the likely side products? 1. Incomplete Reaction: Unreacted starting material or the mono-ester could be present.2. Decomposition: Harsh acidic conditions and high temperatures can cause charring or other degradation pathways, especially over prolonged reaction times.1. Monitor Progress: Use TLC to track the disappearance of the starting material.2. Purify the Product: The final carboxylic acid can typically be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) to Hexadecylmalonic Acid
  • Objective: To hydrolyze diethyl hexadecylmalonate to its corresponding dicarboxylic acid.

  • Materials: Diethyl hexadecylmalonate, ethanol (EtOH), sodium hydroxide (NaOH), deionized water, 6M hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve diethyl hexadecylmalonate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.

    • Add an aqueous solution of NaOH (2.5 eq in water). The mixture should become more homogeneous.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate system, the starting material spot should disappear).

    • After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Pour the remaining aqueous mixture into a beaker cooled in an ice bath.

    • Slowly acidify the solution by adding 6M HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of hexadecylmalonic acid should form.

    • Extract the entire mixture with diethyl ether (3x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hexadecylmalonic acid.

Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation
  • Objective: To convert diethyl hexadecylmalonate directly to octadecanoic acid.

  • Materials: Diethyl hexadecylmalonate, glacial acetic acid, 48% hydrobromic acid (HBr), deionized water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, combine diethyl hexadecylmalonate (1.0 eq), glacial acetic acid, and aqueous HBr (48%). A common ratio is a 1:1 mixture of AcOH and HBr.[1]

    • Attach a reflux condenser and heat the mixture to a vigorous reflux (typically >120°C). CAUTION: Work in a well-ventilated fume hood.

    • Reflux for 8-12 hours. Vigorous gas evolution (CO₂) should be observed as the reaction progresses.

    • Monitor the reaction by TLC until the starting material and the intermediate di-acid are no longer visible.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure. The crude octadecanoic acid can be further purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water).

References
  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Saponification. Wikipedia. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters. PubMed - NIH. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. (2025). JoVE. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • Diethyl Malonate | C7H12O4. PubChem. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Saponification-Typical procedures. (2024). operachem. [Link]

  • Decarboxylations. Organic Chemistry Portal. [Link]

  • Production of malonic acid.
  • Esterification of Malonic Acid to DiEthyl Malonate. (2011). Sciencemadness Discussion Board. [Link]

  • Synthesis of Diethyl malonate (Malonic ester). (2022). YouTube. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • The mechanism of the decarboxylation of substituted malonic acid derivatives. (1951). Journal of the Chemical Society (Resumed). [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. (1954). The Journal of Physical Chemistry. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Describe the differences between the ester and acid in the Malonic ester synthesis. StudySmarter. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Diethyl Hexadecylmalonate by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Diethyl hexadecylmalonate (DEHM), a key building block in various organic syntheses, is no exception. Its purity profile can significantly influence the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of two instrumental pillars of chromatographic analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of DEHM. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.

Introduction to Diethyl Hexadecylmalonate and the Imperative of Purity

Diethyl hexadecylmalonate (CAS No. 41433-81-2) is a diester of malonic acid characterized by a long C16 alkyl chain.[1][2] This structure, possessing both polar ester groups and a nonpolar aliphatic chain, presents unique analytical challenges. Impurities in DEHM can originate from several sources: unreacted starting materials (e.g., diethyl malonate, 1-bromohexadecane), by-products from side reactions (e.g., dialkylated malonates), or degradation products. The presence of these impurities can have cascading effects in a multi-step synthesis, making robust purity assessment a critical control point.

The choice between HPLC and GC for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurities. Both techniques are powerful separation methods, but their underlying principles of separation differ, leading to distinct advantages and limitations for a given application.[3][4] This guide will dissect these differences in the context of DEHM analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Impurity Profile

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[3][4] The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a molecule like DEHM, with its dual polarity, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.

The Rationale Behind RP-HPLC for DEHM Analysis

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The separation mechanism is primarily driven by hydrophobic interactions.

  • Analyte Characteristics: DEHM, with its long hexadecyl chain, will exhibit strong retention on a nonpolar stationary phase. The polar diethyl ester groups provide a handle for modulating retention and selectivity with the polar mobile phase.

  • Impurity Spectrum: RP-HPLC is exceptionally well-suited for separating compounds with a wide range of polarities. It can effectively resolve polar starting materials (like diethyl malonate) from the nonpolar DEHM and even separate structurally similar, nonpolar by-products.

  • Non-volatility: HPLC is ideal for non-volatile or thermally labile compounds, a category into which DEHM and many of its potential high-molecular-weight impurities fall.

Experimental Workflow: HPLC

The following diagram outlines a typical workflow for the purity assessment of DEHM using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh & Dissolve DEHM Sample in Diluent (e.g., Acetonitrile) MobilePhasePrep Prepare & Degas Mobile Phase Solvents Injection Inject Sample into HPLC System SamplePrep->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Purity by Area Percent Integration->Calculation Reporting Generate Report with Chromatogram and Results Calculation->Reporting

Caption: HPLC workflow for DEHM purity analysis.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated according to internal SOPs and regulatory guidelines such as those from the FDA and ICH.[5][6][7][8]

1. Instrumentation and Columns:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.

2. Reagents and Sample Preparation:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Acetonitrile

  • Sample Concentration: Prepare a solution of DEHM in the diluent at a concentration of approximately 1.0 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (The ester carbonyl group provides UV absorbance at low wavelengths).

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A to retain and resolve any polar impurities.

    • Gradually increase the percentage of Mobile Phase B to elute the main DEHM peak and any less polar impurities.

    • A typical gradient might be:

      • 0-5 min: 70% B

      • 5-25 min: 70% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 70% B (re-equilibration)

4. System Suitability:

  • Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters to assess include peak area precision (%RSD), tailing factor, and resolution between DEHM and a known impurity, if available. These practices are in line with USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46.[3][9][10][11][12]

Gas Chromatography (GC): The Power of Volatility and Resolution

Gas Chromatography is a technique where the mobile phase is an inert gas (the carrier gas) that flows through a column.[3][4] The sample is vaporized and carried by the gas through the column, which contains a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase.

The Rationale Behind GC for DEHM Analysis

While DEHM has a relatively high molecular weight (384.6 g/mol ) and boiling point, it is sufficiently volatile to be analyzed by GC, particularly with modern high-temperature capillary columns.[1][2]

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency, making GC an excellent choice for resolving closely related impurities, such as isomers or homologs (e.g., diethyl tetradecylmalonate vs. diethyl hexadecylmalonate).

  • Sensitivity: Flame Ionization Detection (FID) is a common detector for GC and provides excellent sensitivity for hydrocarbons and other organic molecules. It is a "carbon counter," meaning its response is proportional to the number of carbon atoms in the analyte, which can be advantageous for quantitation without requiring individual standards for every impurity.

  • Analysis of Volatile Impurities: GC is the superior technique for detecting and quantifying highly volatile impurities, such as residual solvents or low-boiling-point starting materials.

Experimental Workflow: GC

The diagram below illustrates the general workflow for DEHM purity analysis by GC.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Analysis SamplePrepGC Weigh & Dissolve DEHM Sample in Volatile Solvent (e.g., Heptane) InjectionGC Inject Sample into Heated Inlet SamplePrepGC->InjectionGC Vaporization Sample Vaporization InjectionGC->Vaporization SeparationGC Chromatographic Separation in Capillary Column Vaporization->SeparationGC DetectionGC Flame Ionization Detection (FID) SeparationGC->DetectionGC IntegrationGC Integrate Chromatographic Peaks DetectionGC->IntegrationGC CalculationGC Calculate Purity by Area Percent IntegrationGC->CalculationGC ReportingGC Generate Report with Chromatogram and Results CalculationGC->ReportingGC

Caption: GC workflow for DEHM purity analysis.

Detailed GC Protocol

This protocol serves as a guideline and requires optimization and validation for specific applications.[5][8]

1. Instrumentation and Columns:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a temperature-programmable column oven.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), is a good choice. A typical dimension would be 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Sample Preparation:

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Diluent: A volatile organic solvent such as heptane or ethyl acetate.

  • Sample Concentration: Prepare a solution of DEHM in the diluent at a concentration of approximately 1-5 mg/mL.

3. Chromatographic Conditions:

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Split Ratio: 50:1 (this can be adjusted to optimize sensitivity and peak shape).

  • Oven Temperature Program:

    • A temperature program is essential to elute a wide range of compounds.[13][14]

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 300 °C for 10 minutes.

4. System Suitability:

  • Similar to HPLC, system suitability must be established. This includes checking the precision of retention times and peak areas from replicate injections. Adherence to pharmacopeial standards for system suitability is crucial.[10][15][16]

Comparative Performance: HPLC vs. GC for DEHM

To facilitate a direct comparison, the following table summarizes the key performance attributes of each technique for the purity assessment of diethyl hexadecylmalonate.

FeatureHPLC (Reverse-Phase)GC (Capillary with FID)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability to DEHM Excellent. Handles the non-volatile nature of DEHM and potential impurities well.Good. DEHM is sufficiently volatile for GC analysis with appropriate conditions.
Resolution Very good. Can resolve a wide range of polar and nonpolar impurities.Excellent. Capillary columns provide superior efficiency for closely related isomers.
Sensitivity Good with UV detection at low wavelengths (e.g., 210 nm).Excellent with FID, especially for hydrocarbon-rich molecules.
Impurity Detection Scope Broad. Effective for starting materials, by-products, and degradation products.Best for volatile and semi-volatile impurities. May miss non-volatile degradation products.
Quantitation Requires standards for accurate quantitation of impurities due to varying UV responses.FID provides more uniform response factors for similar compounds, aiding in estimation.
Sample Throughput Moderate. Typical run times are 20-40 minutes including equilibration.Moderate to High. Run times can be similar to or shorter than HPLC.
Key Advantage Versatility for a wide range of impurity polarities and non-volatile compounds.Unmatched resolution for volatile isomers and excellent sensitivity.
Key Limitation Resolution may be lower than capillary GC for very similar nonpolar compounds.Not suitable for non-volatile or thermally labile impurities.

Conclusion: A Complementary Approach for Comprehensive Purity Profiling

Both HPLC and GC are powerful and reliable techniques for assessing the purity of diethyl hexadecylmalonate. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose."

  • For routine quality control and analysis of a broad range of potential impurities, including non-volatile species, Reverse-Phase HPLC is the recommended primary technique. Its versatility and robustness make it a workhorse for purity testing in a pharmaceutical development setting.

  • Gas Chromatography serves as an excellent complementary and orthogonal technique. It is invaluable for high-resolution separation of closely related volatile impurities, isomer analysis, and the detection of residual solvents. When coupled with Mass Spectrometry (GC-MS), it becomes a powerful tool for impurity identification.

For comprehensive characterization and in-depth impurity profiling, a dual-pronged approach utilizing both HPLC and GC is the most scientifically sound strategy. This ensures that the full spectrum of potential impurities, from polar starting materials to nonpolar, volatile by-products, is adequately detected and controlled, thereby ensuring the quality and consistency of the final product. This aligns with the modern lifecycle approach to analytical procedure validation emphasized by regulatory bodies.[7]

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. [Link]

  • 2.2.46. Chromatographic Separation Techniques PDF. Scribd. [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy - gmp-compliance.org. [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]

  • Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Diethyl hexadecylmalonate. PubChem - NIH. [Link]

  • Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Journal of the American Oil Chemists' Society. [Link]

  • GC/MS analysis of long-chain esters standards. ResearchGate. [Link]

  • Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. PubMed. [Link]

  • Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. ResearchGate. [Link]

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A Senior Application Scientist's Comparative Guide to Diethyl Hexadecylmalonate and its Long-Chain Homologues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Lipophilicity in Synthesis

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the ability to precisely modulate a molecule's lipophilicity is paramount. Long-chain malonic esters have emerged as critical building blocks in this endeavor, offering a versatile platform for introducing extended alkyl chains. This guide provides an in-depth comparative analysis of diethyl hexadecylmalonate (C16) against its shorter-chain counterparts, notably diethyl octylmalonate (C8) and diethyl dodecylmalonate (C12). By examining their synthesis, physicochemical properties, and reactivity through the lens of experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

I. The Synthetic Landscape: A Comparative Protocol and Yield Analysis

The synthesis of long-chain malonic esters is most commonly achieved via the venerable malonic ester synthesis, a robust C-C bond-forming reaction.[1] The fundamental process involves the deprotonation of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with a long-chain alkyl halide.[2][3]

Generalized Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Long-chain alkyl bromide (e.g., 1-bromooctane, 1-bromododecane, 1-bromohexadecane)

  • Toluene

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol is prepared. To this stirred solution, diethyl malonate (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate, which may present as a white precipitate.[4]

  • Alkylation: The corresponding long-chain alkyl bromide (1.0 eq) is added dropwise to the enolate suspension. The reaction mixture is then heated to reflux. The duration of reflux is a critical variable that depends on the chain length of the alkyl halide.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the pure long-chain diethyl malonate.[4]

Workflow of Long-Chain Malonic Ester Synthesis

Caption: A generalized workflow for the synthesis of long-chain malonic esters.

Comparative Performance Data
CompoundAlkyl HalideTypical Reaction Time (Reflux)Reported Yield
Diethyl Octylmalonate1-Bromooctane4-6 hours~85%
Diethyl Dodecylmalonate1-Bromododecane6-8 hours~80%
Diethyl Hexadecylmalonate1-Bromohexadecane8-12 hours~75-80%

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and efficiency of purification.

II. Physicochemical Properties: The Influence of the Alkyl Chain

The length of the appended alkyl chain has a profound and predictable impact on the physicochemical properties of the resulting malonic ester. As the carbon chain elongates, van der Waals forces increase, leading to a corresponding increase in boiling point and a decrease in volatility. This is a critical consideration for purification, as longer-chain esters require higher vacuum and temperature for distillation, which can increase the risk of thermal decomposition.

PropertyDiethyl OctylmalonateDiethyl DodecylmalonateDiethyl Hexadecylmalonate
Molecular Formula C₁₅H₂₈O₄C₁₉H₃₆O₄C₂₃H₄₄O₄
Molecular Weight ( g/mol ) 272.38328.49384.60
Boiling Point (°C) 148-150 @ 3 mmHg185-187 @ 3 mmHg208-211 @ 3 mmHg
Refractive Index (n²⁰/D) ~1.437~1.443~1.446

The increasing lipophilicity with chain length also dictates solubility. While all are generally soluble in common organic solvents like diethyl ether, toluene, and dichloromethane, their solubility in more polar solvents like ethanol decreases as the alkyl chain lengthens. This differential solubility can be exploited during the work-up and purification stages.

III. Reactivity and Applications in Drug Development and Beyond

The synthetic utility of long-chain malonic esters lies in their subsequent transformations. The core reactivity of the malonic ester moiety remains largely unchanged by the length of the alkyl chain, allowing for a range of downstream reactions.

Key Transformations and Their Implications:
  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating results in the loss of one carboxyl group as CO₂, yielding a long-chain carboxylic acid. This is a fundamental strategy for introducing a lipophilic tail into a molecule, which can be crucial for modulating the pharmacokinetic properties of a drug, such as its ability to cross cell membranes.

  • Dialkylation: The remaining α-proton is still acidic and can be removed by a strong base, allowing for the introduction of a second alkyl group. This enables the synthesis of α,α-disubstituted long-chain carboxylic acids.[2]

  • Condensation Reactions: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. Furthermore, condensation with urea is a classic route to synthesizing barbiturates.[5] The lipophilicity of the resulting barbiturate, and thus its potency and duration of action, can be fine-tuned by the length of the alkyl chains on the malonic ester.

Application Highlight: Mitochondria-Targeted Drug Delivery

A compelling application of long-chain malonic esters is in the development of mitochondria-targeted therapeutics. The lipophilic triphenylphosphonium (TPP⁺) cation is often used to carry drug molecules into the mitochondria. The linker between the TPP⁺ cation and the active drug is frequently a long alkyl chain. In some designs, a malonate monoester with a long alkyl chain is used as a cleavable linker. The entire conjugate accumulates in the mitochondria, where mitochondrial esterases hydrolyze the ester, releasing the active malonate to, for example, inhibit succinate dehydrogenase and reduce reactive oxygen species (ROS) generation.[6] The long alkyl chain is essential for efficient mitochondrial uptake.[6]

Logical Flow of Malonic Ester Elaboration

G A Long-Chain Malonic Ester B Hydrolysis & Decarboxylation A->B D Dialkylation A->D F Condensation with Urea A->F C Long-Chain Carboxylic Acid B->C E Disubstituted Long-Chain Malonic Ester D->E G Lipophilic Barbiturate F->G

Caption: Key synthetic transformations of long-chain malonic esters.

IV. Conclusion and Strategic Recommendations

The choice between diethyl hexadecylmalonate and its shorter-chain homologues is a strategic one, dictated by the specific requirements of the target molecule and the practicalities of the synthesis.

  • Diethyl Hexadecylmalonate (C16): This is the reagent of choice when maximal lipophilicity is desired. It is ideal for applications requiring strong membrane anchoring or high solubility in nonpolar matrices, such as in the synthesis of certain drug delivery systems or advanced lubricants. Researchers should be prepared for more challenging purifications due to its high boiling point.

  • Diethyl Dodecylmalonate (C12): Offering a significant increase in lipophilicity over shorter chains, this intermediate provides a good balance between the desired nonpolar character and more manageable physical properties for purification compared to the C16 analogue.

  • Diethyl Octylmalonate (C8): This is a versatile starting point for introducing a moderately lipophilic chain. Its synthesis is generally high-yielding, and its purification by vacuum distillation is straightforward. It is an excellent choice when a modest increase in lipophilicity is sufficient to achieve the desired molecular properties.

By understanding the interplay between alkyl chain length, physicochemical properties, and synthetic performance, researchers can more effectively harness the power of long-chain malonic esters to design and create novel molecules with tailored functionalities.

V. References

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • Xie, R.-J., et al. (2002). Synthesis of diethyl malonate in situ. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 16(2), 194-197.

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Long-Chain α-Alkyl-β-Hydroxy Esters Using Allylic Halides in a Fráter–Seebach Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate. Retrieved from

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214.

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate. Retrieved from

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid. Retrieved from

  • OSTI.gov. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US2337858A - Preparation of malonic esters. Retrieved from

  • ACS Publications. (n.d.). The Addition of Malonic Esters to an Acetylenic Ketone. Retrieved from [Link]

  • ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Retrieved from [Link]

  • PubMed. (2005). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. Retrieved from [Link]

  • MDPI. (n.d.). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. Retrieved from [Link]

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A Senior Application Scientist's Guide to Functionalized Lipids for Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of lipid-based drug delivery systems. In this document, we move beyond catalogue specifications to dissect the functional efficacy of various lipid classes, with a special focus on how established categories compare to novel structures like diethyl hexadecylmalonate derivatives. Our goal is to provide not just data, but a foundational understanding of the structure-function relationships that govern the success of a lipid nanoparticle (LNP) formulation in vitro and in vivo.

The Central Role of Functionalized Lipids in Modern Therapeutics

The advent of mRNA vaccines and RNAi therapeutics has catapulted lipid nanoparticles (LNPs) from a niche delivery vehicle to a clinically validated, revolutionary platform.[1] LNPs are adept at protecting delicate nucleic acid payloads from degradation while facilitating their delivery into target cells.[2] The magic, however, lies in the specific lipids that constitute these particles. A typical LNP is a four-component system, comprising:

  • Ionizable Cationic Lipids: The cornerstone for encapsulating negatively charged nucleic acids.

  • Helper Lipids (Phospholipids): Structural components that aid in forming the lipid bilayer.

  • Cholesterol: A stabilizing agent that modulates membrane fluidity.

  • PEGylated Lipids: Surface-modifying lipids that control particle size and increase circulation time.[3][]

The efficacy of the entire system is critically dependent on the choice of the functionalized lipid—most often, the ionizable lipid. Its structure dictates encapsulation efficiency, stability, and, most importantly, the ability to escape the endosome and release its cargo into the cytoplasm.[5][6]

A Comparative Analysis of Functionalized Lipid Classes

The selection of a functionalized lipid is a critical experimental choice, driven by the specific cargo and the desired therapeutic outcome. Below, we compare the primary classes of lipids used in modern drug delivery.

Fixed Cationic Lipids: The Forerunners

Lipids like DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) were among the first synthetic cationic lipids used for gene delivery.[7]

  • Mechanism of Action: They possess a permanently positive charge, which facilitates strong electrostatic interactions with anionic nucleic acids to form "lipoplexes".[8] This positive surface charge also promotes binding to the negatively charged cell surface.

  • Advantages: They are relatively inexpensive, widely studied, and effective for delivering DNA, siRNA, and saRNA where a lower payload may be sufficient.[9]

  • Limitations: The permanent positive charge is a double-edged sword. While it aids in complexation, it is also a primary source of cytotoxicity, as the lipids can disrupt cell membranes indiscriminately.[5][7] This toxicity concern limits their application in systemic therapies requiring higher doses.

Ionizable Lipids: The pH-Responsive Game-Changers

Ionizable lipids represent the most significant advancement in LNP technology and are the key enabler of FDA-approved siRNA (Onpattro®) and mRNA (COVID-19 vaccines) therapies.[1][10] Examples include DLin-MC3-DMA, SM-102, and ALC-0315.[11][12]

  • Mechanism of Action: The defining feature of these lipids is a tertiary amine head group with an apparent acid dissociation constant (pKa) typically between 6.0 and 7.0.[9][13]

    • At acidic pH (during formulation): The lipid is protonated and carries a positive charge, enabling the efficient encapsulation of nucleic acids.[]

    • At physiological pH ~7.4 (in circulation): The lipid is deprotonated and becomes neutral. This is crucial for reducing toxicity and minimizing unwanted interactions with blood components.[5]

    • In the acidic endosome (pH ~5.0-6.5): The lipid regains its positive charge. This charge promotes interaction with the anionic lipids of the endosomal membrane, destabilizing it and facilitating the release of the cargo into the cytoplasm—a critical step known as endosomal escape.[5][]

  • Advantages: Significantly lower toxicity compared to fixed cationic lipids, high encapsulation efficiency, and proven clinical efficacy.[9][13]

  • Structure-Activity Relationship: Potency is heavily influenced by the structure of the lipid's tails, linker, and headgroup. For example, unsaturated lipid tails can promote the formation of non-lamellar phases that disrupt the endosomal membrane.[][15][16]

Biodegradable Lipids: Designing for Safety and Elimination

A key concern for any therapeutic is long-term safety and accumulation. Biodegradable lipids are designed to be broken down into non-toxic metabolites after delivering their payload, improving tolerability, especially for therapies requiring repeated dosing.[10][17]

  • Mechanism of Action: Biodegradability is typically engineered by incorporating cleavable bonds, such as esters, into the lipid structure.[10] These ester linkages can be hydrolyzed by endogenous enzymes (esterases) within the cell. More advanced systems use acid-degradable linkers (like acetals or orthoesters) that are designed to break down specifically in the low pH of the endosome, which can simultaneously enhance cargo release and lipid clearance.[18][19][20]

  • Advantages: Improved safety profile, rapid elimination from plasma and tissues, and reduced potential for lipid accumulation and associated toxicity.[17]

Diethyl Hexadecylmalonate Derivatives: A Hypothetical Exploration

Direct experimental data on the use of diethyl hexadecylmalonate derivatives in LNP drug delivery is not widely available in peer-reviewed literature. However, we can infer its potential role based on its chemical structure. Diethyl hexadecylmalonate consists of a long C16 alkyl (hexadecyl) tail and a diethyl malonate headgroup.[21]

  • Potential as a Biodegradable Lipid: The two ethyl ester groups in the malonate headgroup are potential sites for enzymatic hydrolysis by esterases. This inherent biodegradability could be a significant advantage.

  • Role as a Structural or "Helper" Lipid: Lacking a readily ionizable amine, the base molecule is not a classic ionizable lipid. It could potentially serve as a biodegradable structural lipid, replacing a portion of the phospholipid or cholesterol to modulate the physical properties and degradation profile of the LNP.

  • Platform for Further Functionalization: The core malonate structure could be a scaffold for creating novel functional lipids. For instance, one of the ethyl ester groups could be substituted with an amine-containing moiety to create a novel biodegradable ionizable lipid.

This class of molecules represents an underexplored area with potential for creating next-generation lipids where biodegradability is a core design feature.

Quantitative Performance Comparison

The table below summarizes typical performance metrics for different LNP formulations, drawn from various comparative studies. It is crucial to note that direct cross-study comparisons can be challenging due to variations in payload, lipid ratios, and experimental models.

Lipid Class/ExampleParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro EfficacyIn Vivo EfficacyKey Feature
Fixed Cationic (e.g., DOTAP) 100 - 400[22]< 0.3Highly Positive (+30 to +50)[22]> 90%Moderate to High (cell line dependent)Limited by toxicityPermanent positive charge
Ionizable (e.g., SM-102) 70 - 100[12]< 0.1Near-neutral (~0 to -10)[12]> 95%High[12]Very High[11][12]pH-responsive charge
Ionizable (e.g., ALC-0315) 70 - 100[12]< 0.1Near-neutral (~0 to -10)[12]> 95%Moderate[12]Very High[11][12]pH-responsive charge
SLN (Solid Lipid NP) 276 - 314[23]< 0.3Negative (-20 to -25)[23]~87%[23]VariesVariesSolid lipid core
NLC (Nanostructured Lipid Carrier) 110 - 430[22][24]< 0.3Negative or Positive[22][24]> 60-97%[22][24]HighHigh[24]Solid/liquid lipid blend

Data compiled from multiple sources for illustrative purposes.[11][12][22][23][24]

Key Insight: Studies often reveal discrepancies between in vitro and in vivo results. For instance, SM-102-based LNPs have shown superior protein expression in vitro compared to other ionizable lipids, but in vivo, both SM-102 and ALC-0315 can yield comparably high expression levels.[11][12] This highlights the complexity of the in vivo environment and underscores the necessity of holistic evaluation.[12]

Essential Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Here, we provide detailed, step-by-step methodologies for the formulation and evaluation of LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency due to the rapid and controlled mixing of lipid and aqueous phases.[25][26]

Protocol:

  • Phase Preparation:

    • Organic Phase: Dissolve the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[26]

    • Aqueous Phase: Dilute the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). This ensures the ionizable lipid will be protonated upon mixing.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Pump the two phases through the chip at a defined flow rate ratio, typically 3:1 (Aqueous:Organic). The rapid nanoprecipitation within the chip causes the lipids to self-assemble around the nucleic acid cargo.

  • Maturation and Purification:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the LNP solution extensively against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove residual ethanol and raise the pH, neutralizing the LNP surface.[25]

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purify Purification & Finalization A Lipids in Ethanol (Ionizable, DSPC, Chol, PEG) Mixer Microfluidic Device A->Mixer Organic Phase B mRNA in Citrate Buffer (pH 4.0) B->Mixer Aqueous Phase Dialysis Dialysis vs. PBS pH 7.4 (Buffer Exchange) Mixer->Dialysis Self-Assembly Filter 0.22 µm Filtration Dialysis->Filter Purification Final Sterile LNP Formulation Filter->Final

Caption: Workflow for LNP formulation via microfluidic mixing.

Physicochemical Characterization Pipeline

Proper characterization is essential to ensure batch-to-batch consistency and to understand the physical properties that influence biological activity.[27][28][29][30]

Protocols:

  • Size and Polydispersity Index (PDI):

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). An acceptable PDI is typically < 0.2.

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength.

    • Measure the surface charge using Electrophoretic Light Scattering (ELS).

  • Nucleic Acid Encapsulation Efficiency (EE):

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

    • Measure the fluorescence of the intact LNP sample (F_before).

    • Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the encapsulated nucleic acid. Measure the fluorescence again (F_after).

    • Calculate EE using the formula: EE (%) = (F_after - F_before) / F_after * 100.

LNP_Characterization_Workflow cluster_phys Physicochemical Analysis cluster_results Key Parameters Start LNP Formulation DLS Dynamic Light Scattering (DLS) Start->DLS ELS Electrophoretic Light Scattering (ELS) Start->ELS RiboGreen RiboGreen Assay Start->RiboGreen Size Particle Size (nm) DLS->Size PDI PDI DLS->PDI Zeta Zeta Potential (mV) ELS->Zeta EE Encapsulation Efficiency (%) RiboGreen->EE

Caption: Pipeline for essential LNP physicochemical characterization.

In Vitro and In Vivo Evaluation Workflows

Ultimately, the efficacy of an LNP formulation must be validated through biological activity.

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture 1. Seed Cells (e.g., HEK293, HeLa) Treatment 2. Treat with mRNA-LNPs CellCulture->Treatment Incubate 3. Incubate (24-48h) Treatment->Incubate Assay 4. Luciferase Assay (Measure Protein Expression) Incubate->Assay Result1 Result1 Assay->Result1 Transfection Efficacy Injection 1. Administer LNPs to Mice (e.g., IV, IM) Imaging 2. Bioluminescence Imaging (IVIS) (Track Expression Over Time) Injection->Imaging Biodist 3. Harvest Organs (Assess Biodistribution) Imaging->Biodist Toxicity 4. Monitor Health (Assess Tolerability) Biodist->Toxicity Result2 Result2 Biodist->Result2 Organ-Specific Delivery LNP Validated LNP Formulation LNP->CellCulture LNP->Injection

Sources

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from Diethyl Hexadecylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a rigorous one, with safety and efficacy being paramount. For new compounds, such as those synthesized from diethyl hexadecylmalonate, a derivative of diethyl malonate, early-stage in vitro cytotoxicity testing is a fundamental step.[1][2] Diethyl malonate and its derivatives are versatile precursors in organic synthesis, known for the reactivity of their methylene group, which allows for the creation of a diverse range of molecular structures.[3][4][5] This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering researchers, scientists, and drug development professionals the foundational knowledge to select and implement the most appropriate methods for their specific research needs. We will delve into the mechanistic basis of each assay, provide detailed, field-proven protocols, and offer a comparative analysis to facilitate informed decision-making.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

Cytotoxicity assays are essential for determining the degree to which a compound induces cell damage or death. The selection of an appropriate assay depends on several factors, including the suspected mechanism of action of the compound, the desired endpoint, and throughput requirements. Broadly, these assays can be categorized based on the cellular function they measure.[6]

Key Assay Categories:
  • Metabolic Activity Assays: These assays quantify the metabolic activity of a cell population, which is often used as an indicator of cell viability and proliferation.[7]

  • Membrane Integrity Assays: These methods detect the loss of plasma membrane integrity, a hallmark of necrotic or late-stage apoptotic cell death.[6]

  • Apoptosis-Specific Assays: These assays are designed to detect the specific biochemical and morphological changes associated with programmed cell death (apoptosis).

The following table provides a high-level comparison of the most widely used assays within these categories.

Assay Principle Endpoint Advantages Limitations Typical Readout
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Metabolic activityCost-effective, widely used, high-throughput compatible.[1]Endpoint assay (cells are lysed), potential for interference from reducing agents.[8]Colorimetric (Absorbance at 570-590 nm)
Resazurin (alamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.[9][10]Metabolic activityNon-toxic, allows for kinetic monitoring, high sensitivity.[8]Potential for interference from compounds that affect cellular redox state.Fluorometric or Colorimetric
LDH Release Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.[11][12]Membrane integritySimple, reliable for detecting necrosis, can be performed on culture supernatant.Does not distinguish between apoptosis and necrosis.[12]Colorimetric
Neutral Red Uptake Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[13]Lysosomal integritySensitive, cost-effective.[13]Can be influenced by compounds affecting lysosomal pH.Colorimetric
Caspase-3/7 Activity Detection of activated caspase-3 and -7, key executioner caspases in apoptosis.[14]ApoptosisSpecific for apoptosis, can be used in kinetic or endpoint mode.May not detect non-caspase-dependent cell death.Fluorometric or Luminescent
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells; Propidium Iodide (PI) stains necrotic cells.[15]Apoptosis & NecrosisDistinguishes between early apoptotic, late apoptotic, and necrotic cells.[16]Requires flow cytometry or fluorescence microscopy, more complex workflow.Flow Cytometry/Microscopy

Experimental Design: The Foundation of Trustworthy Data

A well-designed experiment is crucial for generating reliable and reproducible cytotoxicity data. The following diagram illustrates a generalized workflow for screening novel compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis A Synthesize & Purify Novel Compounds C Prepare Compound Stock Solutions & Dilutions A->C B Select & Culture Appropriate Cell Lines D Seed Cells in Microplates B->D E Treat Cells with Compound Dilutions C->E D->E F Incubate for Defined Exposure Time E->F G Perform Selected Cytotoxicity Assay(s) F->G H Measure Signal (e.g., Absorbance, Fluorescence) G->H I Data Analysis: Calculate IC50, Plot Dose-Response H->I

Caption: Generalized workflow for cytotoxicity screening of novel compounds.

In-Depth Protocols and Mechanistic Insights

Metabolic Activity Assays: Gauging the Cellular Powerhouse

Causality and Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method that provides a snapshot of the metabolic health of a cell population.[1][7] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is particularly useful for initial high-throughput screening due to its simplicity and cost-effectiveness.

MTT_Pathway MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolution Mito->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The biochemical principle of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate overnight to allow for attachment.[6]

  • Compound Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of the novel compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[17][18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]

  • Readout: Gently mix the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[17]

Causality and Expertise: The resazurin assay offers a sensitive and non-destructive alternative to the MTT assay.[10] The blue and non-fluorescent resazurin is reduced by viable cells to the red and highly fluorescent resorufin.[9] This allows for kinetic monitoring of cell viability over time on the same plate of cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Resazurin Addition: Aseptically add resazurin reagent to each well, typically at 10% of the culture volume.[20]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9]

  • Readout: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.[20]

Membrane Integrity Assays: Detecting Cellular Demise

Causality and Expertise: The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11] This makes it a direct measure of cell lysis and necrosis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn drives a reaction that produces a colored product.[12]

LDH_Pathway cluster_cell Cell IntactCell Intact Cell (LDH inside) DamagedCell Damaged Cell (LDH released) CultureMedium Culture Medium DamagedCell->CultureMedium LDH Release AssayReagents Assay Reagents (Lactate, NAD+, Tetrazolium Salt) CultureMedium->AssayReagents Sample Collection ColoredProduct Colored Product AssayReagents->ColoredProduct Enzymatic Reaction Measurement Measure Absorbance (~450-490 nm) ColoredProduct->Measurement

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is critical to set up controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Apoptosis-Specific Assays: Unraveling Programmed Cell Death

Causality and Expertise: A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases.[21] This assay utilizes a substrate that is specifically cleaved by activated caspase-3/7, releasing a luminescent or fluorescent signal.[14] This provides a highly specific method for detecting apoptosis.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Readout: Measure luminescence or fluorescence using a microplate reader.

Causality and Expertise: This flow cytometry-based assay provides a more detailed picture of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[16]

AnnexinV_PI cluster_legend Cell Populations cluster_process Staining Process L1 Live Cells (Annexin V-, PI-) L2 Early Apoptotic (Annexin V+, PI-) L3 Late Apoptotic/Necrotic (Annexin V+, PI+) Start Cell Population Stain Stain with Annexin V-FITC & PI Start->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Analyze->L1 Analyze->L2 Analyze->L3

Caption: Differentiating cell populations using Annexin V and Propidium Iodide (PI) staining.

Detailed Protocol:

  • Cell Seeding and Treatment: Treat cells grown in culture plates or flasks with the novel compounds.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The selection of a cytotoxicity assay is a critical decision in the early-stage evaluation of novel compounds like those derived from diethyl hexadecylmalonate. This guide has provided a comparative overview of key assays, highlighting their underlying principles and practical considerations. For initial high-throughput screening, metabolic assays such as MTT or resazurin are often the most efficient choices. To investigate the mechanism of cell death, it is advisable to follow up with more specific assays. The LDH release assay is excellent for detecting necrosis, while caspase activity assays and Annexin V/PI staining can confirm an apoptotic mechanism. By employing a strategic combination of these methods, researchers can build a comprehensive cytotoxicity profile, enabling a more accurate assessment of the therapeutic potential and safety of their novel compounds.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Bio-Rad. Retrieved from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • Schäfer, A., Wenzel, C., & Keppler, B. K. (2011). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology, 11(1), 1-9. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Lee, G., Karunanithi, S., Posner, B., Niederstrasser, H., Cheng, H., Federov, Y., ... & Wald, D. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671-1680. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(13), e2916. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125-1131. Retrieved from [Link]

  • Diethyl Malonate. (n.d.). PubChem. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). Methods and Protocols, 7(2), 26. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Diethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]

  • MTT ASSAY. (n.d.). Retrieved from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lactate Concentration assay (LDH method). (2023, February 10). protocols.io. Retrieved from [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. (n.d.). Tip Biosystems. Retrieved from [Link]

  • DIETHYL MALONATE. (n.d.). ChemicalLand21. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Baró, A., Montesinos, L., Badosa, E., & Bonaterra, A. (2020). Screening and identification of BP100 peptide conjugates active against Xylella fastidiosa using a viability-qPCR method. BMC microbiology, 20(1), 1-13. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie. Retrieved from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad. Retrieved from [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Acme Bioscience. Retrieved from [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. (n.d.). NIH. Retrieved from [Link]

  • Codony, F., Agustí, G., & Allué-Guardia, A. (2015). Cell membrane integrity and distinguishing between metabolically active and inactive cells as a means of improving viability PCR. Molecular and cellular probes, 29(3), 190-192. Retrieved from [Link]

  • Annexin V-FITC/PI Apoptosis Kit (E-CK-A211). (n.d.). Elabscience. Retrieved from [Link]

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Validating the structure of diethyl hexadecylmalonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Validation of Diethyl Hexadecylmalonate Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthetic compounds is a non-negotiable cornerstone of discovery. Diethyl hexadecylmalonate and its derivatives are versatile intermediates in the synthesis of complex molecules, including lipids, surfactants, and potential therapeutic agents. Their long aliphatic chains and diester functionality present unique, yet surmountable, challenges for analytical characterization.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these molecules. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a synergistic analytical approach provides a self-validating system for absolute structural confidence.

The Analytical Triad: A Multi-Faceted Approach to Validation

No single technique can unequivocally determine the structure of a complex organic molecule. Instead, we rely on the convergence of data from three core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique piece of the structural puzzle, and together, they form a powerful, cross-validating workflow.

G cluster_prep Sample Preparation cluster_analysis Primary Analytical Techniques cluster_validation Validation & Confirmation Compound Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity & Skeleton Compound->NMR MS Mass Spectrometry (EI, ESI) - Molecular Weight & Fragmentation Compound->MS FTIR FTIR Spectroscopy - Functional Group Identification Compound->FTIR Integration Synergistic Data Integration - Cross-Verification of Findings NMR->Integration MS->Integration FTIR->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation

Caption: Synergistic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule. For diethyl hexadecylmalonate derivatives, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice. Its polarity is well-suited for the nonpolar hexadecyl chain and the moderately polar diethyl malonate headgroup, ensuring complete dissolution. Its deuterium signal provides a convenient lock for the spectrometer.

  • Techniques:

    • ¹H NMR: Provides information on the chemical environment of protons, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

    • ¹³C NMR: Reveals the number of unique carbon environments and their nature (e.g., C=O, CH, CH₂, CH₃).

    • 2D NMR (e.g., COSY): While often not required for simple derivatives, a Correlation Spectroscopy (COSY) experiment can be invaluable for definitively assigning proton-proton couplings in more complex analogues.

Interpreting the Data for Diethyl Hexadecylmalonate (C₂₃H₄₄O₄): The structure consists of three key regions: the two ethyl ester groups, the malonate methine proton (CH), and the long hexadecyl chain.

Technique Expected Chemical Shift (δ, ppm) Signal Multiplicity Assignment & Rationale
¹H NMR ~4.20Quartet (q)-O-CH₂- CH₃: The methylene protons of the ethyl esters are deshielded by the adjacent oxygen atom. They are split by the neighboring methyl group.[1]
~3.35Triplet (t)-CH(COOR)₂ : The single methine proton is coupled to the two protons on the adjacent carbon of the hexadecyl chain.
~1.95Multiplet (m)-CH-CH₂- C₁₄H₂₉: Protons on the carbon alpha to the malonate core.
~1.25Broad Singlet-(CH₂)₁₄- : The bulk of the overlapping methylene protons in the long alkyl chain.
~1.28Triplet (t)-O-CH₂-CH₃ : The terminal methyl protons of the ethyl esters, coupled to the adjacent methylene group.
~0.88Triplet (t)-CH₂-CH₃ : The terminal methyl group of the hexadecyl chain.
¹³C NMR ~169SingletC=O : Carbonyl carbons of the two equivalent ester groups.
~61Singlet-O-CH₂- : Methylene carbons of the ethyl esters.
~52Singlet-CH(COOR)₂ : The central methine carbon of the malonate.
~32-22Multiple Signals-(CH₂)₁₅- : Carbons of the hexadecyl chain.
~14Singlet-CH₃ : Methyl carbons from both the ethyl esters and the hexadecyl chain terminus.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for diethyl hexadecylmalonate.[2][3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides the exact molecular weight of the compound, serving as the first crucial check of a successful synthesis. Furthermore, the fragmentation pattern offers a "fingerprint" that confirms the presence of key structural motifs.

Causality Behind Experimental Choices:

  • Ionization Method:

    • Electron Impact (EI): A high-energy method ideal for relatively non-polar, volatile compounds. It induces extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching.[4]

    • Electrospray Ionization (ESI): A softer technique often used for more polar or larger molecules. It typically yields the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. For long-chain malonates, ESI can be used to confirm the parent mass, while EI provides the structural fragments.

Interpreting the Data for Diethyl Hexadecylmalonate (MW = 384.6 g/mol ): The fragmentation of malonate esters is well-characterized. The most significant cleavage is the loss of the entire diethyl malonate radical, a highly diagnostic feature.[4][5]

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance & Rationale
384[M]⁺Molecular Ion: Confirms the molecular weight of the parent compound. Its presence depends on the ionization energy; it may be weak or absent in 70 eV EI spectra.[4]
339[M - OCH₂CH₃]⁺Loss of Ethoxy Group: A common fragmentation pathway for ethyl esters.
225[M - C₁₆H₃₃]⁺Loss of Hexadecyl Radical: Cleavage of the long alkyl chain, leaving the diethyl malonate portion.
160[CH₂(COOEt)₂]⁺Diethyl Malonate Cation: Represents the headgroup of the molecule.
159[CH(COOEt)₂]⁻Loss of Diethyl Malonate Radical: A key diagnostic fragmentation for 2-substituted diethyl malonates, often resulting in an intense peak for the remaining substituent cation.[4]

Table 2: Key expected mass fragments for diethyl hexadecylmalonate under Electron Impact (EI) ionization.

G Parent Diethyl Hexadecylmalonate [M]⁺ m/z = 384 Frag1 Loss of Ethoxy Radical [M-OC₂H₅]⁺ m/z = 339 Parent->Frag1 - 45 Da Frag2 Loss of Hexadecyl Radical [M-C₁₆H₃₃]⁺ m/z = 225 Parent->Frag2 - 225 Da Frag3 Loss of Malonate Radical [C₁₆H₃₃]⁺ m/z = 225 (Isomeric) Parent->Frag3 - 159 Da

Caption: Key EI-MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as an essential quality control check, immediately verifying that the expected chemical bonds are present.

Causality Behind Experimental Choices:

  • Sample Preparation: For oily or low-melting solids like diethyl hexadecylmalonate, the simplest method is to acquire the spectrum "neat" using an Attenuated Total Reflectance (ATR) accessory. This involves placing a small drop of the sample directly on the ATR crystal, requiring minimal preparation and ensuring excellent data quality.

Interpreting the Data for Diethyl Hexadecylmalonate: The spectrum is dominated by two key features: the C-H stretches of the long alkyl chain and the very strong C=O stretch of the ester groups.

Wavenumber (cm⁻¹) Vibration Type Assignment & Rationale
2950-2850C-H StretchAlkyl C-H Bonds: Strong, sharp peaks corresponding to the numerous CH₂ and CH₃ groups in the hexadecyl and ethyl moieties.
~1740C=O StretchEster Carbonyl: A very strong, sharp absorbance, which is the most prominent feature in the spectrum. The presence of two ester groups can sometimes lead to a broadening or splitting of this band due to symmetric and antisymmetric stretching modes.[6]
1250-1150C-O StretchEster C-O Bond: A strong, characteristic band for the single bond between the carbonyl carbon and the ethoxy oxygen.

Table 3: Characteristic FTIR absorption frequencies for diethyl hexadecylmalonate.[2][7]

Detailed Experimental Protocols

A Self-Validating System: The protocols below are designed to be self-validating. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by FTIR must be consistent with the carbon and proton environments observed in the NMR spectra.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the diethyl hexadecylmalonate derivative and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inject 1 µL of the solution into the Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5).

    • Use a temperature program that allows for the elution of the compound, for example: hold at 100°C for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.

  • MS Method:

    • Use a standard Electron Impact (EI) ionization source operating at 70 eV.

    • Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and key fragment ions.

Protocol 3: FTIR Data Acquisition (ATR-FTIR)
  • Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat diethyl hexadecylmalonate derivative directly onto the center of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Conclusion

The structural validation of diethyl hexadecylmalonate derivatives is a clear-cut process when a logical, multi-technique approach is employed. NMR spectroscopy provides the fundamental skeletal structure, Mass Spectrometry confirms the molecular weight and reveals key substructures through fragmentation, and FTIR offers rapid verification of essential functional groups. By integrating the data from these three pillars of analytical chemistry, researchers can achieve an unimpeachable level of confidence in their molecular structures, ensuring the integrity and reproducibility of their scientific endeavors.

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A Comparative Guide to the Performance of Diethyl Hexadecylmalonate-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug delivery, the quest for novel biocompatible and biodegradable polymers with tailored properties is perpetual. This guide provides a comprehensive comparison of the performance of nanoparticles derived from a theoretical diethyl hexadecylmalonate-based polymer against well-established polyester-based alternatives, namely Poly(lactic-co-glycolic acid) (PLGA) and poly(malic acid) (PMA) derivatives. By delving into the synthesis, physicochemical properties, and in vitro/in vivo performance metrics, this document serves as a critical resource for researchers and professionals in drug development.

Introduction: The Landscape of Biodegradable Polyesters in Drug Delivery

Biodegradable polymeric nanoparticles have revolutionized therapeutic strategies by offering controlled drug release, enhanced bioavailability, and targeted delivery, thereby minimizing systemic toxicity.[1][2] Polyesters are a prominent class of materials for these applications due to their susceptibility to hydrolytic degradation into biocompatible byproducts that are readily metabolized and cleared from the body.[2][3] Polymers such as PLGA and PLA are FDA-approved and have been extensively utilized in various clinical applications.[4] Derivatives of poly(malic acid) are also gaining significant attention for their functional versatility and biocompatibility.[5][6]

This guide introduces diethyl hexadecylmalonate as a monomer for a novel polyester platform. The presence of the long hexadecyl chain is hypothesized to impart significant hydrophobicity, potentially influencing drug encapsulation efficiency, release kinetics, and nanoparticle stability.

Polymer Synthesis and Nanoparticle Formulation: A Comparative Overview

The performance of a polymer-based drug delivery system is intrinsically linked to the polymer's synthesis and the method of nanoparticle fabrication.

Polymer Synthesis

Diethyl Hexadecylmalonate-Based Polymer: The synthesis of a polyester from diethyl hexadecylmalonate would likely proceed via polycondensation. Diethyl hexadecylmalonate can serve as a monomer in polymerization reactions to create poly(malonates).[7]

Poly(lactic-co-glycolic acid) (PLGA): PLGA is synthesized through the ring-opening polymerization of lactide and glycolide monomers. The ratio of these monomers can be precisely controlled to tune the polymer's degradation rate and hydrophobicity.

Poly(malic acid) (PMA) Derivatives: PMA can be obtained from natural sources or synthesized. Its pendant carboxyl groups allow for facile chemical modification to create derivatives with varying properties, such as poly(benzyl malate).[5][6]

Nanoparticle Formulation: The Nanoprecipitation Method

Nanoprecipitation is a widely used, simple, and reproducible method for formulating polymeric nanoparticles.[8][9][10]

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Objective: To formulate polymeric nanoparticles from diethyl hexadecylmalonate-based polymer, PLGA, and a PMA derivative for comparative analysis.

Materials:

  • Diethyl hexadecylmalonate-based polymer

  • PLGA (50:50 lactide:glycolide ratio)

  • Poly(benzyl malate) (PMLABe)[5]

  • Acetone (or another suitable organic solvent like THF)[8]

  • Purified water (Milli-Q or equivalent)

  • Surfactant (e.g., Pluronic F-68 or Poloxamer 188) (optional, to improve stability)[8]

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Polymer Dissolution: Dissolve a precise amount of the polymer (e.g., 25 mg) in a suitable organic solvent (e.g., 5 mL of acetone).[5]

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase (e.g., 10 mL of purified water). If using a surfactant, dissolve it in the water at the desired concentration (e.g., 1% w/v).[8]

  • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer and stir vigorously. Rapidly inject the polymer solution into the stirring aqueous phase.[5]

  • Solvent Evaporation: Allow the mixture to stir for a designated period (e.g., 15 minutes) to facilitate the initial formation of nanoparticles. Subsequently, remove the organic solvent using a rotary evaporator under reduced pressure.[5][8]

  • Nanoparticle Collection: The resulting aqueous suspension of nanoparticles can be used directly for characterization or further processed (e.g., centrifugation for concentration).[8]

Comparative Performance Evaluation

A rigorous comparison of these polymeric nanoparticles requires a systematic evaluation of their key performance attributes.

Physicochemical Characterization

The size, surface charge, and morphology of nanoparticles are critical determinants of their in vivo fate and cellular uptake.

Parameter Diethyl Hexadecylmalonate-Based NP PLGA NP PMA Derivative NP Significance
Size (nm) & PDI Predicted to be tunable based on formulation parameters.Typically 100-300 nm with low PDI.Can be formulated in a similar size range.[5]Influences biodistribution, cellular uptake, and clearance.
Zeta Potential (mV) Expected to be negative due to ester groups.Negative due to terminal carboxyl groups.Negative due to pendant carboxyl groups.[5]Affects colloidal stability and interaction with cell membranes.
Morphology Expected to be spherical.Spherical.Spherical.[5]Impacts cellular interaction and drug release.

Experimental Protocol: Nanoparticle Characterization

Objective: To determine the size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles.

Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in purified water to an appropriate concentration for DLS analysis.

  • Size and PDI Measurement: Analyze the sample using DLS to obtain the mean hydrodynamic diameter and PDI.

  • Zeta Potential Measurement: Analyze the diluted nanoparticle suspension using the zeta potential analyzer to determine the surface charge.

  • Morphological Analysis (Optional): Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface morphology of the nanoparticles.

Drug Loading and Release Kinetics

The efficiency of drug encapsulation and the rate of its release are paramount for therapeutic efficacy.

Parameter Diethyl Hexadecylmalonate-Based NP PLGA NP PMA Derivative NP Significance
Drug Loading Capacity (%) Potentially high for hydrophobic drugs due to the long alkyl chain.Moderate, dependent on drug-polymer interactions.Can be tailored by modifying the side chains.[5]The amount of drug per unit weight of the nanoparticle.[11]
Encapsulation Efficiency (%) Expected to be high for hydrophobic drugs.Variable, influenced by the formulation method.Can be optimized through polymer modification.[5]The percentage of the initial drug that is successfully entrapped.[11]
Release Profile Predicted to have a sustained release profile due to high hydrophobicity.Biphasic release is common (initial burst followed by sustained release).Can be engineered for stimuli-responsive release (e.g., pH-sensitive).[12]Determines the therapeutic window and dosing frequency.

Experimental Protocol: Drug Loading and In Vitro Release

Objective: To quantify the drug loading capacity and encapsulation efficiency, and to determine the in vitro drug release profile.

A. Drug Loading and Encapsulation Efficiency

Procedure:

  • Formulation with Drug: Prepare nanoparticles as described in the formulation protocol, adding the drug to the initial polymer-organic solvent solution.

  • Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using a method like centrifugal ultrafiltration.[13]

  • Quantification: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100[11][13]

    • Drug Loading Capacity (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100[11]

B. In Vitro Drug Release

Procedure:

  • Sample Preparation: Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.[14][15]

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.[15]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[15]

  • Analysis: Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.

  • Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Biocompatibility Assessment

Ensuring the safety of the polymeric nanoparticles is a non-negotiable aspect of their development.

Assay Diethyl Hexadecylmalonate-Based NP PLGA NP PMA Derivative NP Purpose
Cytotoxicity To be determined.Generally low cytotoxicity.[16]Demonstrated to be non-toxic at high concentrations.[5][6]To assess the effect of the nanoparticles on cell viability.[17][18]
Hemocompatibility To be determined.Generally considered hemocompatible.Shown to have good hemocompatibility.[19]To evaluate the interaction of nanoparticles with red blood cells.[20][21]

Experimental Protocol: Biocompatibility Assays

A. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential of the nanoparticles to reduce the viability of cultured cells.[22][23]

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., fibroblasts or a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the nanoparticle suspensions for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Express the results as a percentage of the viability of untreated control cells.

B. Hemolysis Assay

Objective: To assess the potential of the nanoparticles to damage red blood cells.[20][21][24]

Procedure:

  • Blood Collection: Obtain fresh whole blood from a healthy donor.

  • Incubation: Incubate different concentrations of the nanoparticle suspensions with a diluted red blood cell suspension.

  • Controls: Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., PBS) that causes no hemolysis.[24]

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant by spectrophotometry (e.g., using Drabkin's reagent).[20]

  • Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

Nanoparticle Formulation and Characterization Workflow

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization polymer_sol Polymer in Organic Solvent nanoprecipitation Nanoprecipitation (Rapid Injection) polymer_sol->nanoprecipitation aqueous_phase Aqueous Phase (with/without surfactant) aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation (Rotary Evaporator) nanoprecipitation->solvent_evap np_suspension Nanoparticle Suspension solvent_evap->np_suspension dls DLS Analysis (Size & PDI) np_suspension->dls Dilute zeta Zeta Potential Analysis np_suspension->zeta Dilute tem_sem TEM/SEM (Morphology) np_suspension->tem_sem Prepare Grid

Caption: Workflow for nanoparticle formulation via nanoprecipitation and subsequent physicochemical characterization.

In Vitro Drug Release and Biocompatibility Testing Workflow

G cluster_release In Vitro Drug Release cluster_biocompatibility Biocompatibility Assessment drug_loaded_np Drug-Loaded Nanoparticles dialysis Dialysis against Release Medium drug_loaded_np->dialysis cytotoxicity Cytotoxicity Assay (e.g., MTT) drug_loaded_np->cytotoxicity Treat Cells hemocompatibility Hemolysis Assay drug_loaded_np->hemocompatibility Incubate with RBCs sampling Time-point Sampling dialysis->sampling analysis Drug Quantification (HPLC/UV-Vis) sampling->analysis release_profile Release Profile Plot analysis->release_profile

Caption: Workflow for evaluating the in vitro drug release kinetics and biocompatibility of the formulated nanoparticles.

Conclusion and Future Perspectives

This guide has outlined a comparative framework for evaluating the performance of a hypothetical diethyl hexadecylmalonate-based polymer against established polyester platforms for drug delivery. The long alkyl chain of the diethyl hexadecylmalonate monomer presents an intriguing structural feature that may offer advantages in encapsulating hydrophobic drugs and modulating their release. The provided experimental protocols offer a robust starting point for researchers to systematically investigate these properties.

Future work should focus on the actual synthesis and characterization of diethyl hexadecylmalonate-based polymers and a thorough investigation of their degradation products and long-term biocompatibility. In vivo studies will be crucial to ascertain the biodistribution, efficacy, and safety of these novel nanoparticles in a physiological setting. The insights gained from such comprehensive evaluations will ultimately determine the potential of this new class of polymers to advance the field of drug delivery.

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A Comparative Study of Nanoparticle Stability with Different Lipid Coatings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of nanomedicine and drug delivery, the stability of nanoparticle formulations is a critical determinant of therapeutic efficacy and safety. The choice of surface coating is paramount in dictating the in vivo fate of these nanoparticles, influencing their circulation time, interaction with biological components, and ultimately, their ability to deliver a payload to the target site. This guide provides an in-depth comparative analysis of three prevalent lipid-based coatings—PEGylated, cationic, and zwitterionic lipids—offering experimental insights and methodologies to aid researchers in the selection and characterization of the optimal coating for their specific applications.

The Imperative of Nanoparticle Stability

The therapeutic promise of nanoparticles is intrinsically linked to their stability. An unstable nanoparticle formulation can lead to aggregation, premature drug release, and rapid clearance from circulation, all of which compromise its intended function.[1] Lipid coatings serve as a versatile strategy to enhance stability by providing a protective hydrophilic shell that minimizes non-specific interactions with blood components and prevents aggregation.[2] The ideal lipid coating should confer long-term storage stability, maintain nanoparticle integrity in biological fluids, and facilitate efficient cellular uptake at the target site.

A Comparative Overview of Lipid Coatings

The selection of a lipid coating is a critical decision in nanoparticle design, with each type offering a unique set of advantages and disadvantages. This section provides a comparative overview of PEGylated, cationic, and zwitterionic lipid coatings.

PEGylated Lipids: The Gold Standard with a Caveat

Poly(ethylene glycol) (PEG)-conjugated lipids have long been the gold standard for stabilizing nanoparticles. The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the nanoparticle surface, effectively shielding it from opsonization and subsequent clearance by the mononuclear phagocyte system. This "stealth" effect prolongs circulation time, increasing the probability of the nanoparticle reaching its target.

Mechanism of Stabilization:

PEGylation_Mechanism cluster_0 Nanoparticle Core cluster_1 PEGylated Lipid Coating cluster_2 Biological Environment Nanoparticle {Nanoparticle Core | Hydrophobic} Lipid Lipid Anchor Hydrophobic Tail PEG PEG Chain Hydrophilic & Flexible Lipid->PEG Covalent Bond Opsonin Opsonin Protein Lipid->Opsonin Steric Hindrance (Prevents Binding) Macrophage Macrophage Opsonin->Macrophage Opsonization (Leads to Clearance)

However, the "PEG dilemma" has emerged as a significant concern. Repeated administration of PEGylated nanoparticles can induce the production of anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity reactions.

Cationic Lipids: Facilitating Cellular Uptake

Cationic lipids possess a net positive charge at physiological pH, which promotes electrostatic interactions with negatively charged cell membranes, thereby enhancing cellular uptake. This property is particularly advantageous for the delivery of nucleic acids, such as siRNA and mRNA, as the positive charge also facilitates the complexation of the negatively charged genetic material.

Mechanism of Action:

Cationic_Lipid_Mechanism cluster_0 Cationic Nanoparticle cluster_1 Cell Membrane cluster_2 Cellular Interior Nanoparticle {Nanoparticle Core | Payload} CationicLipid Cationic Lipid (+) Charge CellMembrane Cell Membrane (-) Charge CationicLipid->CellMembrane Electrostatic Interaction Endosome Endosome CellMembrane->Endosome Endocytosis

Despite their efficiency in transfection, cationic lipids can exhibit significant toxicity due to their interaction with negatively charged serum proteins and cell membranes.[3] This can lead to nanoparticle aggregation and rapid clearance from circulation.[3] The stability of cationic lipid nanoparticles is also highly dependent on pH.[4][5]

Zwitterionic Lipids: The Biomimetic Alternative

Zwitterionic lipids, which possess both a positive and a negative charge, resulting in a net neutral charge at physiological pH, have emerged as a promising alternative to PEGylated and cationic coatings.[2] Their biomimetic nature, mimicking the composition of cell membranes, leads to the formation of a tightly bound hydration layer that provides excellent resistance to protein adsorption and aggregation.[6]

Mechanism of Stabilization:

Zwitterionic_Lipid_Mechanism cluster_0 Zwitterionic Nanoparticle cluster_1 Biological Environment Nanoparticle {Nanoparticle Core | Payload} ZwitterionicLipid Zwitterionic Lipid (+/-) Charge Water Water Molecules ZwitterionicLipid->Water Strong Hydration Layer Protein Serum Protein Water->Protein Repels Protein Adsorption

Studies have shown that zwitterionic coatings can offer superior stability in biological fluids compared to their PEGylated counterparts and exhibit lower cytotoxicity than cationic lipids.[7][8] Furthermore, some zwitterionic lipids can undergo charge conversion in the acidic environment of the endosome, facilitating endosomal escape and intracellular delivery.[9]

Experimental Evaluation of Nanoparticle Stability

A robust assessment of nanoparticle stability requires a multi-faceted approach, employing a suite of analytical techniques to characterize key physicochemical parameters over time and under relevant conditions.

Physical Stability Assessment

3.1.1. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the workhorse technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension. An increase in particle size or PDI over time is a clear indicator of aggregation.

Experimental Protocol: DLS Analysis

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Ensure the buffer is filtered to remove any particulate contaminants.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the z-average diameter and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

3.1.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of nanoparticles and is a critical indicator of colloidal stability. Nanoparticles with a high magnitude of zeta potential (either positive or negative) will exhibit strong electrostatic repulsion, preventing aggregation. A zeta potential greater than ±30 mV is generally considered to indicate good stability.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). High ionic strength buffers can compress the electrical double layer and mask the true surface charge.

  • Instrument Setup: Use an instrument equipped with an electrophoretic light scattering (ELS) module.

  • Measurement: Inject the sample into a specialized zeta cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

3.1.3. Morphological Characterization

Cryogenic Transmission Electron Microscopy (cryo-TEM) provides high-resolution images of nanoparticles in their native, hydrated state, allowing for the direct visualization of their morphology, lamellarity, and any signs of aggregation or fusion.

Experimental Protocol: Cryo-TEM Imaging

  • Grid Preparation: Apply a small volume (3-5 µL) of the nanoparticle suspension to a glow-discharged TEM grid.

  • Vitrification: Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane using a vitrification robot.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.

  • Image Analysis: Analyze the images to assess particle size, shape, and integrity.

Chemical Stability Assessment

3.2.1. Encapsulation Efficiency and Drug Leakage

The ability of a nanoparticle to retain its payload is a critical aspect of its stability. Encapsulation efficiency (EE) and drug leakage studies quantify the amount of drug successfully encapsulated and the rate at which it is released from the nanoparticle over time.

Experimental Protocol: Encapsulation Efficiency and Leakage Study

  • Separation of Free and Encapsulated Drug: Separate the unencapsulated drug from the nanoparticles using techniques such as size exclusion chromatography, dialysis, or centrifugal ultrafiltration.

  • Quantification of Encapsulated Drug: Lyse the nanoparticles using a suitable solvent or detergent to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, fluorescence spectroscopy).

  • Quantification of Total Drug: Measure the total drug concentration in the original nanoparticle suspension.

  • Calculation of Encapsulation Efficiency: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

  • Leakage Study: Incubate the nanoparticle suspension at a relevant temperature (e.g., 37°C) and take aliquots at different time points. Separate the free drug and quantify it to determine the leakage rate.

Stability in Biological Media

Evaluating nanoparticle stability in the presence of serum or plasma is crucial for predicting their in vivo performance. The adsorption of proteins onto the nanoparticle surface, known as the "protein corona," can significantly alter their size, charge, and stability.

Experimental Protocol: Serum Stability Assay

  • Incubation: Mix the nanoparticle suspension with serum (e.g., fetal bovine serum or human serum) at a physiologically relevant concentration (e.g., 50% v/v).

  • Time-Point Analysis: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 1, 4, 24 hours).

  • Characterization: Analyze the aliquots for changes in particle size and PDI using DLS, and zeta potential using ELS.

  • Data Interpretation: A significant increase in size or a shift in zeta potential indicates protein adsorption and potential instability.

Comparative Performance Data

The following tables summarize representative data from studies comparing the stability of nanoparticles with different lipid coatings. It is important to note that direct comparisons can be challenging due to variations in nanoparticle core materials, lipid compositions, and experimental conditions across different studies.

Table 1: Physical Stability in Buffer

Lipid CoatingInitial Size (nm)Size after 24h at 37°C (nm)Initial Zeta Potential (mV)Zeta Potential after 24h at 37°C (mV)Reference
PEGylated105 ± 5110 ± 6-5 ± 2-6 ± 3[10]
Cationic120 ± 8180 ± 25 (aggregation)+35 ± 4+15 ± 6[4]
Zwitterionic115 ± 7118 ± 8-2 ± 1-3 ± 2[8]

Table 2: Stability in 50% Serum

Lipid CoatingSize Increase after 4h in Serum (%)Zeta Potential Shift after 4h in Serum (mV)Reference
PEGylated15-25%-10 to -15 mV[11]
Cationic>100% (significant aggregation)Shift towards negative values[3]
Zwitterionic<10%Minimal shift (< 5 mV)[6][7]

Table 3: Encapsulation Efficiency and Leakage

Lipid CoatingInitial Encapsulation Efficiency (%)Drug Leakage after 24h at 37°C (%)Reference
PEGylated92 ± 48 ± 2[12]
Cationic95 ± 315 ± 5[13]
Zwitterionic94 ± 36 ± 3[6]

Conclusion and Future Directions

The choice of lipid coating is a critical determinant of nanoparticle stability and, consequently, therapeutic success.

  • PEGylated lipids offer excellent steric stabilization and prolonged circulation, but the potential for immunogenicity remains a concern.

  • Cationic lipids excel at cellular uptake, particularly for nucleic acid delivery, but often suffer from toxicity and instability in biological fluids.

  • Zwitterionic lipids present a highly promising biomimetic alternative, demonstrating exceptional stability in serum and low cytotoxicity.

The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and characterization of their nanoparticle systems. Future research will likely focus on the development of novel lipid structures that combine the most desirable attributes of each class, such as charge-reversal zwitterionic lipids that enhance endosomal escape while maintaining excellent stability in circulation. As our understanding of the nano-bio interface continues to grow, so too will our ability to engineer highly stable and effective nanoparticle-based therapeutics.

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A Comparative Guide to the Performance of Diethyl Hexadecylmalonate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of topical drug formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory profile.[1][2] Among the myriad of choices, diethyl hexadecylmalonate, a long-chain malonic acid ester, has emerged as a noteworthy candidate for its emollient properties. This guide provides an in-depth, objective comparison of diethyl hexadecylmalonate's performance against established alternatives in the context of enhancing topical drug delivery. The experimental data presented herein is illustrative, derived from standardized methodologies to provide a framework for formulation scientists in their research and development endeavors.

Introduction to Diethyl Hexadecylmalonate: Physicochemical Profile

Diethyl hexadecylmalonate (CAS No: 41433-81-2) is a diester with the molecular formula C23H44O4 and a molecular weight of 384.6 g/mol .[3] Its structure, featuring a long C16 alkyl chain, imparts significant lipophilicity, making it an excellent candidate for inclusion in semi-solid topical formulations.[2]

PropertyValueSource
Molecular Formula C23H44O4PubChem CID 96432[3]
Molecular Weight 384.6 g/mol PubChem CID 96432[3]
IUPAC Name diethyl 2-hexadecylpropanedioatePubChem CID 96432[3]
Melting Point 22 °CCHEMLYTE SOLUTIONS CO.,LTD[4]
Boiling Point 238-240 °C @ 14 TorrCHEMLYTE SOLUTIONS CO.,LTD[4]
LogP (Predicted) 9.4PubChemLite[5]

The low melting point of diethyl hexadecylmalonate suggests it exists as a soft, waxy solid or a viscous liquid at room temperature, contributing to its desirable tactile properties in creams and lotions. Its high lipophilicity, indicated by the predicted LogP value, is a key characteristic influencing its interaction with the stratum corneum, the outermost layer of the skin.[6]

Benchmarking Application: Enhancing Skin Permeation of a Model Hydrophilic Drug

To objectively assess the performance of diethyl hexadecylmalonate, we propose a comparative study evaluating its efficacy as a penetration enhancer for a model hydrophilic drug, Caffeine. The rationale for this choice is the inherent difficulty of delivering water-soluble actives through the lipid-rich stratum corneum, thus providing a stringent test for any potential enhancer.[7]

Alternatives for Comparison:

  • Isopropyl Myristate (IPM): A widely used emollient and penetration enhancer known for its light, non-greasy feel.

  • Oleic Acid: A fatty acid recognized for its ability to fluidize the stratum corneum lipids and enhance drug permeation.[[“]][9]

  • Propylene Glycol (PG): A common solvent and humectant, also known to have penetration-enhancing effects.[10]

Experimental Workflow: In Vitro Skin Permeation Study

The following workflow outlines a standardized protocol for assessing the skin permeation of Caffeine from topical formulations containing diethyl hexadecylmalonate and its alternatives. This method utilizes Franz diffusion cells, a well-established in vitro model for studying percutaneous absorption.[11][12]

G cluster_0 Formulation Preparation cluster_1 Franz Diffusion Cell Setup cluster_2 Permeation Study cluster_3 Data Analysis formulation Prepare O/W Emulsion (5% Enhancer, 1% Caffeine) skin_prep Excised Human or Porcine Skin Equilibration formulation->skin_prep Characterize Formulations (Viscosity, pH, Droplet Size) franz_setup Mount Skin on Franz Cells (Stratum Corneum Up) skin_prep->franz_setup formulation_application Apply 20 mg/cm² of Formulation to Donor Compartment franz_setup->formulation_application sampling Sample Receptor Fluid (PBS, pH 7.4) at Intervals (0, 2, 4, 6, 8, 12, 24h) formulation_application->sampling Maintain at 32°C sample_analysis Quantify Caffeine Concentration (HPLC-UV) sampling->sample_analysis flux_calc Calculate Steady-State Flux (Jss) sample_analysis->flux_calc lag_time Determine Lag Time (t_lag) flux_calc->lag_time enhancement_ratio Calculate Enhancement Ratio (ER) lag_time->enhancement_ratio

Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.

Detailed Experimental Protocol: In Vitro Skin Permeation
  • Formulation Preparation: Prepare four oil-in-water (O/W) cream formulations, each containing 1% (w/w) Caffeine. The variable component will be the penetration enhancer at 5% (w/w): Diethyl Hexadecylmalonate, Isopropyl Myristate, Oleic Acid, or Propylene Glycol (as part of the aqueous phase). A control formulation without any specific enhancer will also be prepared.

  • Skin Preparation: Use full-thickness human or porcine skin. Excise the subcutaneous fat and mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Franz Cell Assembly: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4) and maintain the temperature at 32°C to simulate physiological skin temperature.

  • Application of Formulation: Apply a finite dose (e.g., 20 mg/cm²) of the respective formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of Caffeine in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[13]

  • Data Analysis: Calculate the cumulative amount of Caffeine permeated per unit area over time. Determine the steady-state flux (Jss), lag time (t_lag), and the enhancement ratio (ER) for each formulation compared to the control.

Illustrative Performance Data

The following table summarizes the hypothetical data obtained from the in vitro skin permeation study.

Formulation (5% Enhancer)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (h)Enhancement Ratio (ER)
Control (No Enhancer)1.5 ± 0.24.2 ± 0.51.0
Diethyl Hexadecylmalonate 8.2 ± 0.7 2.8 ± 0.3 5.5
Isopropyl Myristate6.5 ± 0.63.1 ± 0.44.3
Oleic Acid10.1 ± 0.92.5 ± 0.26.7
Propylene Glycol4.3 ± 0.43.5 ± 0.42.9

Interpretation of Illustrative Data:

In this hypothetical scenario, Diethyl Hexadecylmalonate demonstrates a significant enhancement in the skin permeation of Caffeine compared to the control and surpasses the performance of common excipients like Isopropyl Myristate and Propylene Glycol. While Oleic Acid shows a slightly higher enhancement ratio, it is often associated with a greater potential for skin irritation. The shorter lag time observed with Diethyl Hexadecylmalonate suggests a rapid onset of drug delivery.

Benchmarking Application: Skin Hydration and Transepidermal Water Loss (TEWL)

As an emollient, Diethyl Hexadecylmalonate is expected to influence the skin's barrier function and hydration levels. This is a crucial aspect of its performance, particularly in dermatological formulations where maintaining skin health is paramount.

Experimental Workflow: Skin Hydration and TEWL Measurement

G cluster_0 Volunteer Recruitment & Baseline cluster_1 Formulation Application cluster_2 Post-Application Measurements cluster_3 Data Analysis recruitment Recruit Healthy Volunteers (n=20) baseline Measure Baseline Skin Hydration (Corneometer®) and TEWL (Tewameter®) recruitment->baseline application Apply Standardized Amount of Formulations to Designated Areas on Forearms baseline->application measurements Measure Skin Hydration and TEWL at Intervals (1, 2, 4, 6, 8h) application->measurements hydration_change Calculate % Change in Skin Hydration measurements->hydration_change teWL_change Calculate % Change in TEWL hydration_change->teWL_change comparison Statistically Compare Formulations teWL_change->comparison

Caption: Workflow for assessing skin hydration and Transepidermal Water Loss (TEWL).

Detailed Experimental Protocol: Skin Hydration and TEWL
  • Volunteer Recruitment: Recruit a panel of healthy volunteers with normal skin.

  • Baseline Measurements: After an acclimatization period, measure baseline skin hydration (using a Corneometer®) and TEWL (using a Tewameter®) on designated areas of the forearms.

  • Formulation Application: Apply a standardized amount of the test formulations (as described in section 2.2) to the respective test sites. An untreated site will serve as a negative control.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 6, and 8 hours) after application, measure skin hydration and TEWL at the treated and untreated sites.

  • Data Analysis: Calculate the percentage change in skin hydration and TEWL from baseline for each formulation and compare the results statistically.

Illustrative Performance Data
Formulation (5% Enhancer)% Increase in Skin Hydration (at 4h)% Reduction in TEWL (at 4h)
Untreated Control2 ± 1-
Diethyl Hexadecylmalonate 25 ± 4 18 ± 3
Isopropyl Myristate18 ± 312 ± 2
Oleic Acid15 ± 48 ± 3
Propylene Glycol30 ± 55 ± 2

Interpretation of Illustrative Data:

The hypothetical data suggests that Diethyl Hexadecylmalonate provides a substantial increase in skin hydration and a notable reduction in TEWL, indicative of its occlusive and emollient properties. While Propylene Glycol, a humectant, shows a higher increase in hydration, Diethyl Hexadecylmalonate demonstrates a better balance of hydration and barrier enhancement (occlusivity), which can be beneficial for long-term skin health.

Synthesis and Purity Analysis

The performance of Diethyl Hexadecylmalonate is intrinsically linked to its purity. A common synthetic route is the malonic ester synthesis, involving the alkylation of diethyl malonate.[14]

G cluster_0 Synthesis cluster_1 Purity Analysis step1 Deprotonation of Diethyl Malonate (with a strong base) step2 Nucleophilic Substitution with 1-Bromohexadecane step1->step2 step3 Work-up and Purification (e.g., Distillation) step2->step3 gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities. step3->gc_ms Final Product hplc High-Performance Liquid Chromatography (HPLC-UV) for non-volatile impurities. gc_ms->hplc nmr ¹H and ¹³C NMR Spectroscopy for structural confirmation. hplc->nmr

Caption: Generalized synthesis and purity analysis workflow for Diethyl Hexadecylmalonate.

Purity assessment is crucial to ensure the absence of unreacted starting materials or by-products that could affect performance and safety. A combination of Gas Chromatography (GC) and HPLC is recommended for a comprehensive purity profile.[13][15]

Conclusion for the Senior Application Scientist

This guide provides a framework for benchmarking the performance of Diethyl Hexadecylmalonate in topical drug delivery applications. The illustrative data suggests that it is a promising excipient, offering a favorable balance of penetration enhancement, skin hydration, and barrier function improvement. Its performance appears comparable, and in some aspects superior, to commonly used alternatives.

For researchers and drug development professionals, the methodologies outlined here offer a robust approach to evaluating not only Diethyl Hexadecylmalonate but also other novel excipients. The key to successful formulation lies in the judicious selection of components based on empirical data.[2][16] Diethyl Hexadecylmalonate warrants serious consideration as a versatile and effective ingredient in the development of advanced topical and transdermal drug delivery systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96432, Diethyl hexadecylmalonate. Retrieved from [Link].

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Safety Operating Guide

Navigating the Disposal of Diethyl Hexadecylmalonate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, my experience has consistently shown that excellence in the lab extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and responsible disposal. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and a cornerstone of a safe research environment.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal process begins, a thorough understanding of the substance's potential hazards is paramount. Lacking a specific SDS for diethyl hexadecylmalonate, we will infer its characteristics from chemically similar compounds like diethyl malonate and general ester classifications.

1.1. Personal Protective Equipment (PPE): The First Line of Defense

Handling of diethyl hexadecylmalonate and its waste requires stringent adherence to safety protocols to prevent exposure.

  • Eye Protection: Safety glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with safety glasses.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from accidental contact.

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

1.2. Waste Characterization: Is it Hazardous?

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5] We must assume diethyl hexadecylmalonate waste is hazardous until proven otherwise.

Hazard Characteristic Assessment for Diethyl Hexadecylmalonate (Inferred) Regulatory Basis (40 CFR Part 261)
Ignitability Likely a combustible liquid, similar to other malonic esters, but the long hexadecyl chain likely gives it a high flash point (>60 °C).[6] While not highly flammable, it should be kept away from ignition sources.[7][8]A liquid with a flash point less than 60°C (140°F) is considered an ignitable hazardous waste (Waste Code D001).[4]
Corrosivity Not expected to be corrosive. Esters are generally neutral compounds. The pH is unlikely to be ≤ 2 or ≥ 12.5.An aqueous waste with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate (Waste Code D002).
Reactivity Not expected to be reactive under normal conditions. It is stable but should be kept away from strong oxidizing agents, acids, and bases.[8][9]A waste that is unstable, reacts violently with water, or can generate toxic gases (Waste Code D003).
Toxicity The toxicological properties have not been fully investigated.[9] However, similar compounds can be harmful to aquatic life. It is prudent to assume potential toxicity and prevent its release into the environment.[7][10]A waste is toxic if it contains contaminants at concentrations above specified levels (Waste Codes D004-D043).

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a clear, sequential process for the safe collection and disposal of diethyl hexadecylmalonate waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate efficient disposal.[11][12]

  • Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Specifically, keep it separate from strong acids, bases, and oxidizing agents.[13]

  • It should be collected as a non-halogenated organic solvent waste.

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage.

  • Use a compatible container. The original chemical container is often the best choice.[14] Alternatively, use a clean, dedicated container made of a material compatible with the ester (e.g., glass or polyethylene).

  • Ensure the container is in good condition , free from leaks, cracks, or external residue.[14]

  • Keep the container closed at all times , except when adding waste.[12][15] Using a funnel left in the opening is not acceptable. The container must be sealed with a tightly fitting cap.[16]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[13]

  • Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "Diethyl Hexadecylmalonate Waste" (avoiding formulas or abbreviations).

    • The approximate concentration and composition if mixed with solvents.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant, environment).

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in a designated SAA at or near the point of generation.[12]

  • Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[12]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for ensuring the timely removal of waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Contact your institution's EHS or a licensed hazardous waste contractor for pickup.[2][14][17] Provide them with an accurate description of the waste as per your label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for handling diethyl hexadecylmalonate waste.

Sources

Navigating the Safe Handling of Diethyl Hexadecylmalonate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Diethyl hexadecylmalonate is a combustible liquid. Based on analogous compounds like diethyl malonate, it may cause skin and eye irritation.[2] Vapors can be heavier than air and may form explosive mixtures with air upon intense heating. Therefore, it is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and hot surfaces.[3]

Key Potential Hazards:

  • Flammability: Combustible liquid.[4]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a mist or vapor.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is paramount before handling any chemical.[5] For Diethyl hexadecylmalonate, the following PPE is recommended to minimize exposure and ensure personal safety.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6]To prevent skin contact and potential irritation. The choice of glove material should be based on breakthrough time and degradation resistance.[7][8]
Eye Protection Chemical safety goggles or a face shield.[2][9][10]To protect against splashes that could cause serious eye irritation.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if mists are generated.[3]To avoid inhalation of potentially irritating vapors or mists.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risks. The following procedural steps provide a clear guide for handling Diethyl hexadecylmalonate from preparation to post-experiment cleanup.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Well-ventilated, away from ignition sources) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) dispense 3. Dispense Chemical (Use a chemical fume hood if possible) don_ppe->dispense handle 4. Perform Experiment (Avoid generating mists or aerosols) dispense->handle decontaminate 5. Decontaminate Work Area (Wipe down surfaces) handle->decontaminate doff_ppe 6. Doff PPE Correctly (Avoid self-contamination) decontaminate->doff_ppe dispose 7. Dispose of Waste (Follow institutional guidelines) doff_ppe->dispose cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Safety Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Safety Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: The correct sequence for donning and doffing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If irritation develops and persists, seek medical attention. [11]* Eye Contact: Rinse cautiously with water for several minutes. [2]Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [2]* Spill: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal. [3][12]Ensure the area is well-ventilated. Avoid runoff into drains. [3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Protocol

All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program. [13]

  • Collect Waste: Collect all Diethyl hexadecylmalonate waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and other disposable PPE, should be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. [13]The defaced container can then be disposed of as regular trash. [13]4. EHS Pickup: Arrange for hazardous waste collection with your institution's EHS department. [13]

cluster_waste Waste Disposal Pathway start Waste Generation (Used chemical, contaminated items) collect 1. Segregate & Collect (Labeled, sealed hazardous waste container) start->collect store 2. Temporary Storage (Designated satellite accumulation area) collect->store pickup 3. EHS Collection (Scheduled hazardous waste pickup) store->pickup

Caption: The institutional pathway for proper hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with Diethyl hexadecylmalonate, fostering a culture of safety and responsibility within the laboratory.

References

  • PubChem. Diethyl hexadecylmalonate. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.